molecular formula C63H93CoN13O15P B15546271 Methylcobalamin hydrate

Methylcobalamin hydrate

Cat. No.: B15546271
M. Wt: 1362.4 g/mol
InChI Key: WFXLIARBQZLWLZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcobalamin hydrate is a useful research compound. Its molecular formula is C63H93CoN13O15P and its molecular weight is 1362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C63H93CoN13O15P

Molecular Weight

1362.4 g/mol

IUPAC Name

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate

InChI

InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2

InChI Key

WFXLIARBQZLWLZ-UHFFFAOYSA-L

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Methylcobalamin Hydrate (CAS No. 288315-09-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylcobalamin (B1676134) Hydrate (B1144303) (CAS No. 288315-09-3), a biologically active coenzyme form of vitamin B12. It covers its physicochemical properties, core mechanism of action, relevant experimental protocols, and stability, presented in a format tailored for scientific and development applications.

Physicochemical Properties

Methylcobalamin Hydrate is a complex organometallic compound, appearing as a red to dark red crystalline powder.[1] It is the methylated active form of vitamin B12, essential for various metabolic pathways.[1] Its quantitative properties are summarized below.

PropertyValueReferences
CAS Number 288315-09-3[1][2][3][4][5]
Synonyms Mecobalamin Hydrate[1][3][6]
Molecular Formula C₆₃H₉₁CoN₁₃O₁₄P·xH₂O[1][2][3][4][6]
Molecular Weight 1344.40 g/mol (anhydrous basis)[1][2][3][6]
Appearance Red to dark red powder or crystals[1][5][7]
Solubility Partially or slightly soluble in water.[2][3] Very slightly soluble in ethanol.[3][6] Insoluble in acetonitrile.[6][2][3][6]
Purity >98.0%(T) or ≥ 96% (HPLC)[1][3]

Mechanism of Action: The Methionine Synthase Pathway

Methylcobalamin is a crucial cofactor for the enzyme methionine synthase. This enzyme catalyzes the regeneration of methionine from homocysteine, a critical step in the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor for numerous biological reactions, including DNA synthesis.[8] A deficiency can lead to impaired DNA synthesis and neurological issues.[9]

Methionine_Synthase_Pathway Homocysteine Homocysteine MS Methionine Synthase (MTR) Homocysteine->MS Methionine Methionine SAMe S-adenosylmethionine (SAMe) Methionine->SAMe Required for synthesis MS->Methionine MeCbl Methylcobalamin (Active B12) MS->MeCbl Cob_I_alamin Cob(I)alamin MeCbl->Cob_I_alamin Cob_I_alamin->MeCbl THF Tetrahydrofolate (THF) Methyl_THF 5-Methyltetrahydrofolate (5-MTHF) Methyl_THF->THF Methylation Cellular Methylation (DNA, proteins, etc.) SAMe->Methylation Universal Methyl Donor

Methylcobalamin's role as a cofactor in the methionine cycle.

Experimental Protocols

Synthesis of Methylcobalamin

The industrial production of methylcobalamin often starts from cyanocobalamin (B1173554) or hydroxocobalamin. The process involves the reduction of the cobalt ion and subsequent methylation.[10] The following is a generalized protocol based on patented methods.[10][11]

Materials:

  • Cyanocobalamin or Hydroxocobalamin

  • Reducing agent (e.g., sodium borohydride)[10][12][13]

  • Water-soluble methylating agent (e.g., trimethylsulfonium (B1222738) iodide, dimethyl carbonate)[10][13]

  • Cyano ion-trapping agent (e.g., iron(II) sulfate (B86663) heptahydrate, cobalt chloride)[10][13]

  • Aqueous solution or hydrous organic solvent (e.g., deionized water, water/acetone)[10][11]

  • Inert gas (e.g., Nitrogen)[12]

Protocol:

  • Reaction Setup: All steps should be conducted in a dark place or under red light to prevent photolytic degradation.[11][14]

  • Dissolution: Dissolve cyanocobalamin and a cyano ion-trapping agent like iron(II) sulfate heptahydrate in deionized water in a reaction vessel.[11]

  • Inert Atmosphere: Purge the reaction system with an inert gas, such as nitrogen, to remove oxygen.[12]

  • Addition of Methylating Agent: Add the water-soluble methylating agent to the mixture.

  • Reduction: Prepare a solution of the reducing agent (e.g., sodium borohydride (B1222165) in aqueous sodium hydroxide) and add it dropwise to the reaction mixture while stirring. Maintain the temperature, for instance, between 20°C and 40°C.[11][12]

  • Reaction: Continue stirring for several hours (e.g., 3-4 hours) at the controlled temperature to allow the methylation to complete.[11][13]

  • Precipitation/Crystallization: Cool the reaction mixture (e.g., to 10°C) to induce precipitation of the crude methylcobalamin. Acetone may be added to facilitate crystallization.[11][12]

  • Filtration and Purification: Collect the precipitated crystals by filtration. The crude product can be purified by re-dissolving it in a solvent mixture (e.g., 50% acetone), adjusting the pH to ~7.0, and recrystallizing.[11]

  • Drying: Dry the final product to obtain high-purity this compound.

Synthesis_Workflow start Reactants (Cyanocobalamin, Reducing Agent, Methylating Agent, etc.) reaction Methylation Reaction (Aqueous solution, inert atmosphere, controlled temp, in the dark) start->reaction precipitation Precipitation & Crystallization (Cooling, addition of anti-solvent) reaction->precipitation filtration Filtration precipitation->filtration purification Purification (Recrystallization from water/acetone) filtration->purification Crude Product drying Drying purification->drying end High-Purity This compound drying->end HPLC_Workflow prep Sample & Standard Preparation (Weighing, dissolving in mobile phase, sonicating, filtering) setup HPLC System Setup & Equilibration (C18 Column, Mobile Phase, 1.0 mL/min, 25°C, stable baseline) prep->setup injection Injection (Equal volumes of sample/standard) setup->injection separation Chromatographic Separation (Elution through C18 column) injection->separation detection Detection (UV-Vis at 220 nm or ~350 nm) separation->detection analysis Data Analysis (Peak integration, comparison to calibration curve, quantification) detection->analysis

References

Methylcobalamin Hydrate (C₆₃H₉₁CoN₁₃O₁₄P·xH₂O): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylcobalamin (B1676134), the biologically active coenzyme form of vitamin B₁₂, is a vital component in numerous metabolic pathways essential for human health. This technical guide provides an in-depth overview of methylcobalamin hydrate (B1144303), focusing on its physicochemical properties, biological significance, and analytical methodologies. The information presented herein is intended to support research, drug development, and clinical applications of this essential micronutrient.

Physicochemical Properties

Methylcobalamin hydrate is a complex organometallic compound with a distinct bright red crystalline appearance.[1] It is a cobalamin, differing from cyanocobalamin (B1173554) by the presence of a methyl group attached to the cobalt atom.[1] Due to its photolabile nature, it is susceptible to degradation under light and also exhibits instability in acidic and alkaline conditions.[2][3][4]

Table 1: Physicochemical Characteristics of this compound

PropertyValueSource
Molecular Formula C₆₃H₉₁CoN₁₃O₁₄P·xH₂O[5][6]
Molecular Weight (anhydrous) 1344.4 g/mol [1][5]
Appearance Red to dark red to brown powder/crystal[5]
Purity (by HPLC) ≥ 96%[5]
Solubility Slightly soluble in water, very slightly soluble in Ethanol.[7][8]
Storage Conditions Store at 2 - 8 °C, protected from light.[5][7]

Biological Role and Signaling Pathways

Methylcobalamin functions as a critical coenzyme for methionine synthase, an enzyme that plays a pivotal role in the remethylation of homocysteine to methionine.[9][10][11][12] This reaction is fundamental to the folate cycle and is essential for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biochemical reactions, including DNA and protein methylation.[9][13] Dysregulation of this pathway can lead to elevated homocysteine levels (hyperhomocysteinemia), a known risk factor for cardiovascular diseases.[10][14]

Beyond its role in one-carbon metabolism, methylcobalamin is crucial for the maintenance of the nervous system.[13][15] It promotes the synthesis of the myelin sheath that protects nerve fibers and is involved in the regeneration of damaged nerves.[15] Recent studies have indicated that methylcobalamin exerts its neuroprotective effects by modulating specific signaling pathways. It has been shown to facilitate neurite outgrowth and inhibit neuronal apoptosis through the Erk1/2 and Akt signaling pathways.[13][16]

Methionine Synthesis Pathway

The core function of methylcobalamin is to act as a methyl group carrier in the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase.[12] This process is vital for regenerating the essential amino acid methionine and for the production of tetrahydrofolate, which is necessary for nucleotide synthesis.[9][17]

Methionine_Synthesis cluster_enzyme Enzymatic Cycle Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine  Methyl Group  Transfer MS Methionine Synthase (MTR) Homocysteine->MS MS->Methionine MeCbl Methylcobalamin (CH₃-B₁₂) MS->MeCbl THF Tetrahydrofolate MS->THF Cob_I_alamin Cob(I)alamin (B₁₂) MeCbl->Cob_I_alamin Donates CH₃ Cob_I_alamin->MS N5_Me_THF 5-Methyltetrahydrofolate N5_Me_THF->MS N5_Me_THF->THF Donates CH₃

Methionine Synthesis Pathway mediated by Methylcobalamin.
Neuroprotective Signaling Pathways

Methylcobalamin has been demonstrated to promote neuronal survival and growth by activating key intracellular signaling cascades. The Erk1/2 and Akt pathways are central to these neurotrophic effects.

Neuroprotective_Signaling MeCbl Methylcobalamin Receptor Cell Surface Receptor (Hypothesized) MeCbl->Receptor Activates Erk1_2 Erk1/2 Receptor->Erk1_2 Phosphorylates Akt Akt Receptor->Akt Phosphorylates Proliferation Neurite Outgrowth & Proliferation Erk1_2->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis

Neuroprotective Signaling of Methylcobalamin via Erk1/2 and Akt Pathways.

Experimental Protocols: Quantification of Methylcobalamin

Accurate quantification of methylcobalamin in pharmaceutical formulations is crucial for quality control and dosage verification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable method for this purpose.[18][19][20]

Stability-Indicating RP-HPLC Method

This method is designed to separate methylcobalamin from its degradation products, making it suitable for stability studies.[2]

Table 2: Chromatographic Conditions for Stability-Indicating RP-HPLC

ParameterCondition
Column Inertsil C18 (250 × 4.6 mm, 5 µm)
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.8) : Methanol : Acetonitrile (55:35:10, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm (Diode Array Detector)
Column Temperature 25°C
Run Time 6 min
Linearity Range 2 - 160 µg/mL (r² = 0.9995)
Reference [2]

Protocol:

  • Standard Solution Preparation: Accurately weigh and dissolve methylcobalamin reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linearity range (e.g., 2, 10, 20, 40, 80, 120, 160 µg/mL).

  • Sample Preparation: For tablets, accurately weigh and powder a sufficient number of tablets. Dissolve a portion of the powder equivalent to a known amount of methylcobalamin in the mobile phase. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter. For injections, dilute the formulation with the mobile phase to a concentration within the calibration range.

  • Chromatographic Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

  • Quantification: Identify the methylcobalamin peak based on its retention time. Calculate the concentration of methylcobalamin in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

RP-HPLC Method for Combined Dosage Forms

This method is suitable for the simultaneous estimation of methylcobalamin and other active pharmaceutical ingredients, such as pregabalin, in capsule formulations.[18]

Table 3: Chromatographic Conditions for Combined Dosage Form Analysis

ParameterCondition
Column Inertsil ODS 3 C18 (250 mm x 4.0 mm, 3 µm)
Mobile Phase Buffer (0.01 M KH₂PO₄ and 0.01 M K₂HPO₄) : Methanol (60:40, v/v)
Flow Rate 0.6 mL/min
Detection Wavelength 210 nm
Linearity Range (Methylcobalamin) 0.75 - 11.25 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Reference [18]

Protocol:

  • Standard and Sample Preparation: Follow a similar procedure as described in section 3.1, using the specified mobile phase as the diluent.

  • Chromatographic Analysis and Quantification: Proceed with the injection and analysis as outlined previously, using the specified chromatographic conditions.

Synthesis Overview

The laboratory and industrial synthesis of methylcobalamin typically involves the reduction of cyanocobalamin followed by methylation.[1][21]

Synthesis_Workflow Cyanocobalamin Cyanocobalamin Reduction Reduction Cyanocobalamin->Reduction Cob_I_alamin Cob(I)alamin Intermediate Reduction->Cob_I_alamin Methylation Methylation Cob_I_alamin->Methylation Methylcobalamin Methylcobalamin Methylation->Methylcobalamin Reducing_Agent Reducing Agent (e.g., Sodium Borohydride) Reducing_Agent->Reduction Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Methylation

General Synthesis Workflow for Methylcobalamin.

Commonly used reducing agents include sodium borohydride.[1][22] Methylating agents can vary, with methyl iodide being a frequently cited example.[1] The reaction is typically carried out in an alkaline solution.[1]

Conclusion

This compound is a multifaceted molecule with significant therapeutic potential, particularly in the realms of neurology and cardiovascular health. Its well-defined role in critical metabolic pathways, coupled with emerging evidence of its influence on cellular signaling, underscores its importance in drug development and clinical nutrition. The analytical methods detailed in this guide provide a robust framework for the accurate quantification and quality assessment of methylcobalamin in various formulations, ensuring its safe and effective application. Further research into its molecular mechanisms will continue to unveil new therapeutic avenues for this essential vitamin.

References

Methylcobalamin Hydrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methylcobalamin (B1676134) hydrate (B1144303) is a biologically active, coenzyme form of vitamin B12, crucial for various physiological processes.[1] Unlike the more common synthetic form, cyanocobalamin, methylcobalamin contains a methyl group attached to the central cobalt atom, enabling it to directly participate as a methyl donor in critical metabolic pathways.[1][2] This technical guide provides an in-depth overview of methylcobalamin hydrate, focusing on its physicochemical properties, relevant experimental methodologies, biological signaling pathways, and applications in research and drug development. It is intended for researchers, scientists, and professionals involved in drug discovery and formulation.

Physicochemical Properties

The quantitative data for this compound are summarized below. It is important to note that variations in molecular weight and formula exist across different suppliers, primarily due to the degree of hydration.

PropertyValueSource(s)
Molecular Formula C63H91CoN13O14P·xH2O[3][4][5][6]
C63H93CoN13O15P (for a specific hydrate)[7]
Molecular Weight 1344.40 g/mol (as anhydrous)[3][4][6]
1362.40 g/mol (for a specific hydrate)[7]
Appearance Red to dark red to brown powder or crystals[3]
Purity ≥ 96% (HPLC)[3]
97%[8]
>98.0% (T)[6]
Cobalamin Content 96.904 - 98.882%[2]
Solubility Partially soluble in cold and hot water[8]
DMSO: 100 mg/mL (74.38 mM)[9]
Storage Conditions 2 - 8 °C or -20°C[3][5][8]
CAS Number 288315-09-3[3][4][5]

Experimental Methodologies

While detailed, step-by-step protocols are proprietary to individual research labs and manufacturers, this section outlines the key experimental frameworks and techniques cited in the study of this compound.

Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound, with purities often required to be ≥ 96%.[3] This technique separates the compound from any potential impurities, allowing for accurate quantification.

In Vitro Cellular and Molecular Assays

In vitro studies are crucial for elucidating the molecular mechanisms of methylcobalamin. For example, researchers have used C2C12 myoblast cell lines to investigate its effects on muscle cell proliferation and migration.[10] Such studies typically involve:

  • Cell Culture: Maintaining C2C12 cells in appropriate growth media.

  • Treatment: Exposing the cells to varying concentrations of methylcobalamin.

  • Analysis: Using techniques like Western blotting to measure the phosphorylation status of proteins in the Erk1/2 and Akt signaling pathways to determine the compound's effect on these pathways.[10][11]

  • Functional Assays: Conducting cell proliferation assays (e.g., MTT assay) and migration assays (e.g., wound healing or transwell assay) to observe the functional consequences of methylcobalamin treatment.[10]

Clinical Trials for Therapeutic Efficacy

Evaluating the therapeutic potential of methylcobalamin, particularly for neurological disorders like Amyotrophic Lateral Sclerosis (ALS), requires rigorous clinical trials.[12] A common design for such trials is the multicenter, placebo-controlled, double-blind, randomized phase 3 trial.[12]

Example Workflow for an ALS Clinical Trial:

  • Patient Recruitment: Patients within one year of ALS onset are selected.[12] Specific inclusion criteria are applied, such as a defined rate of disease progression measured by the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R).[12]

  • Randomization: Eligible participants are randomly assigned to receive either ultra-high-dose methylcobalamin (e.g., 50 mg via intramuscular injection twice weekly) or a placebo.[12][13]

  • Treatment Period: The double-blind treatment typically lasts for a defined period, such as 16 weeks.[12]

  • Primary Endpoint Assessment: The primary outcome is often the change in the ALSFRS-R total score from baseline to the end of the treatment period, comparing the treatment group to the placebo group.[12]

  • Safety and Secondary Outcomes: Adverse events are monitored throughout the trial. Secondary outcomes may include changes in muscle strength and respiratory function.[13]

G cluster_0 Phase 1: Screening & Observation cluster_1 Phase 2: Randomized Treatment cluster_2 Phase 3: Analysis p1 Patient Recruitment (ALS onset < 1 year) p2 12-Week Observation (Monitor ALSFRS-R decline) p1->p2 Enrollment rand Randomization p2->rand Eligibility Confirmed treat Treatment Group (50mg Methylcobalamin IM) rand->treat placebo Placebo Group rand->placebo followup 16-Week Treatment Period treat->followup placebo->followup endpoint Primary Endpoint Analysis (Change in ALSFRS-R Score) followup->endpoint safety Safety Assessment (Adverse Events) followup->safety

Fig 1. Workflow for a Randomized Clinical Trial of Methylcobalamin in ALS.

Biological Role and Signaling Pathways

Methylcobalamin's primary function is as a coenzyme for methionine synthase, a critical enzyme in the methylation cycle.[1][14] This cycle is fundamental for DNA synthesis, neurotransmitter metabolism, and maintaining the myelin sheath that protects nerve fibers.[15]

The Methylation Cycle

Methylcobalamin facilitates the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, regenerating the essential amino acid methionine.[15] High levels of homocysteine are associated with neurotoxicity and cardiovascular risk.[15][16] Methionine is subsequently converted to S-adenosylmethionine (SAMe), the universal methyl donor for numerous biochemical reactions, including DNA and protein methylation.[15]

G Hcy Homocysteine Met Methionine Hcy->Met Methyl Group SAM S-adenosylmethionine (SAMe) Met->SAM SAH S-adenosylhomocysteine SAM->SAH Donates Methyl Group SAH->Hcy THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR (Enzyme) MTHF->THF MS Methionine Synthase MTHF->MS Provides Methyl Group MS->Hcy MS->Met MeCbl Methylcobalamin (MeCbl) MS->MeCbl Cbl Cob(I)alamin MeCbl->Cbl Methylation Methylation Reactions (DNA, proteins, etc.)

Fig 2. The Role of Methylcobalamin in the Methionine-Homocysteine Cycle.
Neuroprotective Signaling Pathways

Beyond its role in the methylation cycle, methylcobalamin exerts direct neuroprotective effects by modulating key signaling pathways. Studies have shown that it promotes neurite outgrowth and inhibits apoptosis (programmed cell death) in neurons by activating the Erk1/2 and Akt pathways.[11]

  • Erk1/2 Pathway: Activation of this pathway is associated with cell proliferation, differentiation, and survival. Methylcobalamin has been shown to promote the proliferation and migration of myoblasts through this pathway.[10]

  • Akt Pathway: This pathway is a central regulator of cell survival, inhibiting apoptotic processes.[11]

G MeCbl Methylcobalamin Erk Erk1/2 Signaling MeCbl->Erk Activates Akt Akt Signaling MeCbl->Akt Activates Neurite Neurite Outgrowth Erk->Neurite Proliferation Cell Proliferation & Migration Erk->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis

Fig 3. Methylcobalamin's Influence on Neuroprotective Signaling Pathways.

Applications in Drug Development and Research

Methylcobalamin's unique biochemical profile makes it a compound of significant interest for therapeutic development and nutritional science.

Neurological Disorders
  • Peripheral Neuropathy: Methylcobalamin is widely used in the treatment of peripheral and diabetic neuropathy.[8][11] It is thought to exert its effects by improving nerve conduction velocity and promoting the regeneration of injured nerves.[17]

  • Amyotrophic Lateral Sclerosis (ALS): Ultra-high-dose methylcobalamin has emerged as a promising agent for slowing the progression of ALS.[11] A landmark clinical trial in Japan demonstrated that high-dose injections could significantly slow functional decline in early-stage patients, leading to regulatory approval in that country.[1][12][13]

  • Other Neurodegenerative Diseases: It is also investigated for its potential role in managing other conditions like Alzheimer's disease.[8][9]

Hematopoietic Agent

As an active form of vitamin B12, methylcobalamin is essential for the normal production of red blood cells.[15] It is used to prevent and treat pathologies arising from vitamin B12 deficiency, such as pernicious and megaloblastic anemia.[2][8][15]

Nutritional Supplementation

Methylcobalamin is considered a superior form of vitamin B12 for nutritional supplements due to its high bioavailability and direct activity without the need for metabolic conversion.[3] It is a crucial supplement for individuals at risk of B12 deficiency, such as the elderly and those on plant-based diets.[2]

References

An In-depth Technical Guide to the Appearance and Physical State of Methylcobalamin Hydrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of methylcobalamin (B1676134) hydrate (B1144303) powder, a crucial biologically active form of vitamin B12. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Appearance and Physical State

Methylcobalamin hydrate is a dark red to reddish-brown crystalline powder.[1][2][3][4] It is an odorless substance that is sensitive to light and heat.[2] As a hydrate, it contains a variable amount of water within its crystal structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, ensuring stability, and defining quality control parameters.

PropertyValueReferences
Chemical Name Coα-[α-(5,6-dimethyl-1H-benzimidazol-1-yl)]-Coβ-methylcobamide hydrate
Synonyms Mecobalamin hydrate, Methyl vitamin B12 hydrate[3]
Molecular Formula C₆₃H₉₁CoN₁₃O₁₄P·xH₂O[3]
Molecular Weight 1344.38 g/mol (anhydrous basis)[4]
Melting Point >190°C (with decomposition)[5]
Solubility Sparingly soluble in water.[4] Slightly soluble in ethanol. Practically insoluble in acetonitrile (B52724). Soluble in organic solvents like DMSO and dimethyl formamide.[6]
Purity (by HPLC) ≥ 96%[3]
Water Content (Karl Fischer) < 12.0%[7]

Crystallographic and Thermal Analysis

The solid-state properties of this compound are critical for its stability and dissolution characteristics.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique to characterize the crystalline nature of this compound. A patent for a specific crystalline form of mecobalamin dihydrate provides the following characteristic peaks in its X-ray powder diffraction pattern.

Angle of Reflection (2θ) (± 0.2°)
5.2
6.9
7.5
8.3
10.8
11.5
13.6
15.8
16.5
17.5
19.1
19.8
20.8
21.5
23.9
24.4
25.4
29.0
29.7
31.5
31.8
32.4
Data from a patent for a Mecobalamin compound, which may be a specific hydrate form.[8]
Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability and dehydration/decomposition profile of this compound. A study on a specific mecobalamin compound showed a maximum endothermic peak at 118 ± 2 °C in its differential thermal spectrogram, which could be indicative of the loss of water of hydration.[8] Another study on microencapsulated vitamin B12 showed a multi-stage decomposition process, with initial mass loss due to dehydration occurring between approximately 29°C and 101°C.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the standard method for determining the purity and assay of methylcobalamin.

  • Instrumentation: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]

  • Mobile Phase: A mixture of a buffer solution and an organic solvent is typical. For example, a mobile phase consisting of acetonitrile and 0.05M sodium dihydrogen orthophosphate (20:80 v/v) with the pH adjusted to 3.5.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[10]

  • Detection Wavelength: Detection is typically performed at or near the absorbance maxima of methylcobalamin, such as 266 nm, 351 nm, or 376 nm.[10][11]

  • Sample Preparation:

    • Accurately weigh a quantity of this compound powder.

    • Dissolve the powder in the mobile phase or a suitable solvent like methanol (B129727) or water.[12] Due to light sensitivity, this should be done in a light-resistant volumetric flask.[10]

    • Sonicate the solution for approximately 15 minutes to ensure complete dissolution.[10]

    • Filter the solution through a 0.45 µm filter before injection into the HPLC system.[10]

UV-Visible Spectrophotometry for Quantification

UV-Vis spectrophotometry offers a simpler, yet effective, method for the quantification of methylcobalamin in various formulations.

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Solvent: Distilled water or a suitable buffer (e.g., pH 7.0 phosphate (B84403) buffer) can be used as the solvent.[13][14]

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is typically around 351 nm, 353 nm, or 522 nm depending on the solvent and instrument.[11][14][15]

    • Prepare the sample solution by accurately weighing and dissolving the this compound powder in the solvent.

    • Measure the absorbance of the sample solution.

    • The concentration of methylcobalamin in the sample can be calculated using the calibration curve generated from the standard solutions.

Particle Size Analysis by Laser Diffraction

Particle size distribution is a critical physical characteristic of pharmaceutical powders, influencing dissolution rates and bioavailability.

  • Instrumentation: A laser diffraction particle size analyzer.

  • Dispersion: The analysis can be performed using either a wet or dry dispersion method.[16] For dry dispersion, compressed air is used to transport and disperse the powder particles.[16]

  • Method Development: It is crucial to develop a robust method by investigating the effect of dispersion pressure (for dry dispersion) or sonication and stirrer speed (for wet dispersion) to ensure that agglomerates are broken up without fracturing the primary particles.[16]

  • Analysis: The instrument measures the angular distribution of scattered light from the dispersed particles, and a mathematical model (such as Mie theory) is used to calculate the particle size distribution.[17]

Signaling Pathway and Experimental Workflow

Methionine Synthase Catalytic Cycle

Methylcobalamin is a vital cofactor for the enzyme methionine synthase, which plays a central role in one-carbon metabolism. This pathway is critical for the synthesis of methionine, an essential amino acid, and for the regulation of homocysteine levels.

Methionine_Synthase_Cycle cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MS Methionine Synthase (MS) MTHF->MS Donates methyl group Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, RNA, proteins) Hcy Homocysteine SAH->Hcy SAHH Hcy->MS MS->THF MS->Met MeCbl Methylcobalamin MS->MeCbl Remethylation Cob_I Cob(I)alamin MS->Cob_I Demethylation MeCbl->MS Cob_I->MS

Caption: The role of methylcobalamin in the methionine synthase catalytic cycle.

Experimental Workflow for Assessing Neuroprotective Effects

Methylcobalamin has been investigated for its neuroprotective properties. The following workflow outlines a typical cell culture experiment to assess these effects.

Neuroprotection_Workflow cluster_culture Cell Culture Preparation cluster_assessment Neurotoxicity Assessment cluster_results Data Analysis and Conclusion start Isolate primary retinal neurons from fetal rat retina plate Plate neurons in culture dishes start->plate culture Culture neurons for several days to allow for maturation plate->culture control Control Group (no treatment) glutamate Glutamate Exposure Group (induces neurotoxicity) mecobalamin Methylcobalamin Pre-treatment + Glutamate Exposure assay Perform Trypan Blue Exclusion Assay to quantify cell death control->assay glutamate->assay mecobalamin->assay analysis Quantify viable and non-viable cells using microscopy assay->analysis compare Compare cell viability across the different treatment groups analysis->compare conclusion Determine the neuroprotective effect of methylcobalamin compare->conclusion

Caption: Experimental workflow for evaluating the neuroprotective effects of methylcobalamin.

References

The Synthesis and Production of Methylcobalamin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylcobalamin (B1676134), the activated form of vitamin B12, plays a crucial role in various metabolic pathways. Its synthesis and production are of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the core processes involved in the synthesis and production of methylcobalamin hydrate, focusing on chemical methodologies, experimental protocols, and purification techniques.

Core Synthesis Pathways

The industrial production of methylcobalamin predominantly starts from either cyanocobalamin (B1173554) (Vitamin B12) or hydroxocobalamin (B81358). The fundamental chemical transformation involves two key steps: the reduction of the cobalt (III) ion in the cobalamin structure to a more reactive cobalt (I) state, followed by methylation to introduce the methyl group.

The overall reaction can be summarized as follows:

Cobalamin-(III)-CN/OH → [Cobalamin-(I)]- → Cobalamin-(III)-CH₃

Several reagents and conditions have been developed to optimize this process, aiming for high yield, purity, and environmental sustainability.

Key Chemical Methodologies

The synthesis of methylcobalamin can be broadly categorized by the type of methylating agent employed. Early methods often utilized hazardous reagents like methyl iodide, leading to the development of safer and more eco-friendly alternatives.

  • From Cyanocobalamin: A common laboratory and industrial method involves the reduction of cyanocobalamin using a reducing agent, followed by the addition of a methylating agent.[1] A key challenge in this route is the management of the cyanide ion released during the reduction, which can be addressed by using cyanide ion-trapping agents.[2][3]

  • From Hydroxocobalamin: Similar to the cyanocobalamin route, hydroxocobalamin can be reduced and then methylated to yield methylcobalamin.[2][3]

Experimental Protocols and Data

The following sections detail the experimental protocols for key synthesis methods, with quantitative data summarized for easy comparison. All procedures should be performed in the dark or under red light to prevent degradation of the light-sensitive cobalamin compounds.[4]

Method 1: Synthesis using a Water-Soluble Methylating Agent (Trimethylsulfur Derivative)

This method avoids the use of toxic methyl iodide and column chromatography for purification.[2][3]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel protected from light and under an inert nitrogen atmosphere, dissolve cyanocobalamin and a cyanide ion scavenger (e.g., cobalt chloride hexahydrate) in deionized water. An organic co-solvent like 2-butanone (B6335102) may be added.[3][4]

  • Reduction: Add a solution of a reducing agent, such as sodium borohydride (B1222165), to the reaction mixture. The reduction is typically carried out at a controlled temperature.[3][5]

  • Methylation: After the reduction is complete, add a water-soluble methylating agent, for instance, a trimethylsulfur derivative (e.g., trimethylsulfoxonium (B8643921) iodide, trimethylsulfonium (B1222738) iodide, or their bromide and chloride salts).[3][5]

  • Precipitation and Isolation: The methylcobalamin product is then precipitated from the reaction mixture, often by cooling and/or adding an organic solvent like acetone. The resulting crystals are collected by filtration, washed, and dried.[3][6]

Quantitative Data for Method 1:

ParameterValueReference
Starting Material Cyanocobalamin[3]
Reducing Agent Sodium Borohydride[3][5]
Methylating Agent Trimethylsulfur derivative[3][5]
Cyanide Ion Scavenger Cobalt Chloride Hexahydrate / Ferrous Sulfate (B86663)[3]
Solvent Water, 2-Butanone[3][4]
Yield 87% - 94%[6][7]
Method 2: Synthesis using Dimethyl Carbonate

This process utilizes a non-toxic and environmentally friendly methylating agent.[8]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel under an inert atmosphere and red light, mix cyanocobalamin, a sequestering agent for the cyano ion (e.g., cobalt chloride (II) hexahydrate), and dimethyl carbonate in water.[8]

  • Reduction and Methylation: Heat the mixture to 35-40°C. Slowly add a solution of sodium borohydride in aqueous sodium hydroxide (B78521) over a period of 2 hours.[8]

  • Stirring and Cooling: After the addition, continue stirring for 4 hours at the same temperature, then cool the mixture to 10°C and stir for an additional 3 hours.[8]

  • Isolation and Purification: Filter the solid product. The obtained solid is then treated with an acetone/water mixture and filtered again to yield the purified methylcobalamin.[8]

Quantitative Data for Method 2:

ParameterValueReference
Starting Material Cyanocobalamin[8]
Reducing Agent Sodium Borohydride[8]
Methylating Agent Dimethyl Carbonate[8]
Sequestering Agent Cobalt Chloride (II) Hexahydrate[8]
Solvent Water[8]
Yield 85%[8]
Method 3: Synthesis using Dimethyl Sulfate

This method employs dimethyl sulfate as the alkylating agent.[9]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend cyanocobalamin in a mixture of demineralized water, dimethyl sulfate, and dimethylformamide. Heat the suspension to 30°C.[9]

  • Reduction: Prepare a solution of sodium borohydride in aqueous sodium hydroxide and add it to the cyanocobalamin suspension over 30 minutes, maintaining the temperature below 40°C.[9]

  • Reaction and Precipitation: After the addition, maintain the reaction at 40°C for 90 minutes. Then, cool the mixture to 15°C and add acetone, ensuring the temperature does not exceed 20°C.[9]

  • Isolation: The precipitated crude methylcobalamin is filtered, washed with acetone, and dried under vacuum.[9]

Quantitative Data for Method 3:

ParameterValueReference
Starting Material Cyanocobalamin[9]
Reducing Agent Sodium Borohydride[9]
Methylating Agent Dimethyl Sulfate[9]
Solvent Demineralized Water, Dimethylformamide[9]
Yield High (specific value not detailed)[9]

Purification of this compound

Achieving high purity is critical for pharmaceutical applications. Common impurities can include unreacted starting materials, by-products, and residual metal ions from catalysts or cyanide scavengers.

  • Recrystallization: A widely used technique involves dissolving the crude methylcobalamin in a solvent mixture (e.g., water-acetone) and then inducing crystallization by changing the temperature or solvent composition. This process can effectively remove various impurities.[10]

  • Anion Exchange Chromatography: To remove specific impurities like iron cyanide anions, which can form when iron salts are used as cyanide scavengers, a strongly basic anion exchange resin can be employed.[11][12] The crude methylcobalamin solution is passed through the resin, which retains the anionic impurities, allowing the purified methylcobalamin to be collected.[11]

Visualizing the Production Process

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start: Cyanocobalamin/ Hydroxocobalamin Reaction_Setup Reaction Setup (Inert Atmosphere, Dark) Start->Reaction_Setup Reduction Reduction (e.g., NaBH4) Reaction_Setup->Reduction Methylation Methylation (e.g., Trimethylsulfur derivative) Reduction->Methylation Precipitation Precipitation (Cooling/Solvent Addition) Methylation->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Crude_Product Crude Methylcobalamin Isolation->Crude_Product Dissolution Dissolution (e.g., Water/Acetone) Crude_Product->Dissolution Anion_Exchange Anion Exchange Chromatography (Optional) Dissolution->Anion_Exchange Recrystallization Recrystallization Anion_Exchange->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: General workflow for methylcobalamin synthesis and purification.

Synthesis_Pathways Cyanocobalamin Cyanocobalamin Reduced_Cobalamin Reduced Cobalamin (Co(I)) Cyanocobalamin->Reduced_Cobalamin Reduction (e.g., NaBH4) Hydroxocobalamin Hydroxocobalamin Hydroxocobalamin->Reduced_Cobalamin Reduction (e.g., NaBH4) Methylcobalamin Methylcobalamin Reduced_Cobalamin->Methylcobalamin Methylation Methyl_Iodide Methyl Iodide Methyl_Iodide->Reduced_Cobalamin Trimethylsulfur_Derivatives Trimethylsulfur Derivatives Trimethylsulfur_Derivatives->Reduced_Cobalamin Dimethyl_Carbonate Dimethyl Carbonate Dimethyl_Carbonate->Reduced_Cobalamin Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Reduced_Cobalamin

Caption: Key chemical pathways in methylcobalamin synthesis.

References

The Biosynthesis of Cobalamin in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 7, 2025

Abstract

Cobalamin (Vitamin B12) is a structurally complex cofactor essential for various metabolic processes in nearly all domains of life. However, its de novo biosynthesis is restricted to certain bacteria and archaea, making it a critical area of study for microbiology, biotechnology, and drug development. This technical guide provides an in-depth exploration of the two distinct bacterial pathways for cobalamin biosynthesis: the aerobic (oxygen-dependent) and anaerobic (oxygen-independent) routes. It details the enzymatic steps, key intermediates, and regulatory mechanisms. This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and application.

Introduction

Cobalamin, the most complex non-polymeric biomolecule in nature, is synthesized via an intricate pathway involving approximately 30 enzymatic steps.[1][2] The core of the molecule is a corrin (B1236194) ring with a centrally chelated cobalt ion.[3] Bacteria have evolved two principal pathways for the synthesis of the corrin ring, which differ primarily in the timing of cobalt insertion and the requirement for molecular oxygen.[4][5][6]

  • The Anaerobic Pathway: Found in bacteria such as Salmonella typhimurium and Bacillus megaterium, this pathway is characterized by the early insertion of cobalt into the tetrapyrrole macrocycle. It is considered the more ancient of the two pathways.[4][5][6]

  • The Aerobic Pathway: Prevalent in bacteria like Pseudomonas denitrificans, this pathway inserts cobalt at a later stage and requires molecular oxygen for a key ring contraction step.[4][5]

Both pathways originate from the common tetrapyrrole precursor, uroporphyrinogen III (Uro'gen III), which is also the progenitor of hemes, chlorophylls, and siroheme.[4][5] This guide will dissect each pathway from Uro'gen III to the formation of adenosylcobalamin, providing the necessary technical details for laboratory investigation.

The Anaerobic (Early Cobalt Insertion) Pathway

The anaerobic pathway is characterized by the chelation of cobalt into an early intermediate, precorrin-2 (B1239101) or sirohydrochlorin, and proceeds without the requirement of molecular oxygen. Key model organisms for studying this pathway include Salmonella enterica serovar Typhimurium and Bacillus megaterium.[5][7]

The journey from Uro'gen III involves a series of methylations, reductions, and rearrangements to form the corrin ring. The initial methylations are catalyzed by a SAM-dependent methyltransferase, CysG (also known as SirA), which converts Uro'gen III to precorrin-2.[3] Cobalt is then inserted into the macrocycle by an ATP-independent cobaltochelatase, such as CbiK or CbiX.[8]

Anaerobic_Cobalamin_Pathway UroIII Uroporphyrinogen III CysG_A CysG (SUMT) UroIII->CysG_A 2 SAM Precorrin2 Precorrin-2 CysG_B CysG (Dehydrogenase) Precorrin2->CysG_B Sirohydrochlorin Sirohydrochlorin (Factor II) CbiK CbiK/CbiX (Cobaltochelatase) Sirohydrochlorin->CbiK Co²⁺ Co_Siro Cobalt-sirohydrochlorin CbiL CbiL Co_Siro->CbiL SAM Co_FactorIII Cobalt-factor III CbiH CbiH Co_FactorIII->CbiH Co_Precorrin4 Cobalt-precorrin-4 CbiF CbiF Co_Precorrin4->CbiF SAM Co_Precorrin5 Cobalt-precorrin-5 CbiG CbiG Co_Precorrin5->CbiG Ring Contraction Co_Precorrin6 Cobalt-precorrin-6 CbiD CbiD Co_Precorrin6->CbiD SAM CbiJ CbiJ Co_Precorrin6->CbiJ CbiT CbiT Co_Precorrin6->CbiT Co_Precorrin8 Cobalt-precorrin-8 CbiC CbiC Co_Precorrin8->CbiC CobyrinicAcid Cobyrinic Acid CbiA CbiA CobyrinicAcid->CbiA CobyricAcid Cobyric Acid CbiP CbiP (Amidation) CobyricAcid->CbiP CobU CobU/CobA (Adenosyltransferase) CobyricAcid->CobU ATP AdoCbi Adenosylcobinamide CobS_T_C CobS/T/C (Nucleotide Loop Assembly) AdoCbi->CobS_T_C DMB AdoCbl Adenosylcobalamin CysG_A->Precorrin2 CysG_B->Sirohydrochlorin CbiK->Co_Siro CbiL->Co_FactorIII CbiH->Co_Precorrin4 CbiF->Co_Precorrin5 CbiG->Co_Precorrin6 CbiD->Co_Precorrin6 CbiJ->Co_Precorrin6 CbiT->Co_Precorrin8 CbiC->CobyrinicAcid CbiA->CobyricAcid CbiP->CobyricAcid CobU->AdoCbi CobS_T_C->AdoCbl

Diagram 1. Anaerobic Cobalamin Biosynthesis Pathway.

The Aerobic (Late Cobalt Insertion) Pathway

The aerobic pathway, extensively studied in Pseudomonas denitrificans, differs significantly in the initial steps of corrin ring formation.[5][9] Cobalt is inserted much later in the pathway, and a key ring contraction step is catalyzed by an oxygen-dependent monooxygenase, CobG.[3][5]

The pathway begins with the same initial methylation of Uro'gen III to precorrin-2, catalyzed by CobA (a CysG homolog).[3] However, the subsequent transformations leading to the contracted corrin ring occur on a metal-free intermediate. The ring contraction involves the CobG monooxygenase, which hydroxylates precorrin-3A at C-20, leading to the eventual extrusion of this carbon as acetic acid. Cobalt is inserted into the nearly complete corrin ring, hydrogenobyrinic acid a,c-diamide, by an ATP-dependent cobaltochelatase complex, CobNST.[10][11]

Aerobic_Cobalamin_Pathway UroIII Uroporphyrinogen III CobA CobA (SUMT) UroIII->CobA 2 SAM Precorrin2 Precorrin-2 CobI CobI Precorrin2->CobI SAM Precorrin3A Precorrin-3A CobG CobG (Monooxygenase) Precorrin3A->CobG O₂, NADPH Precorrin3B Precorrin-3B CobJ CobJ Precorrin3B->CobJ SAM Precorrin4 Precorrin-4 CobM CobM Precorrin4->CobM Precorrin5 Precorrin-5 CobF CobF Precorrin5->CobF SAM Precorrin6 Precorrin-6 CobK CobK Precorrin6->CobK CobL CobL Precorrin6->CobL 2 SAM Precorrin8 Precorrin-8 CobH CobH Precorrin8->CobH HBA Hydrogenobyrinic Acid a,c-diamide CobNST CobNST (Cobaltochelatase) HBA->CobNST Co²⁺, ATP Co_HBA Cob(II)yrinic Acid a,c-diamide CobyricAcid Cobyric Acid Co_HBA->CobyricAcid CobO CobO (Adenosyltransferase) CobyricAcid->CobO ATP AdoCbi Adenosylcobinamide CobP_Q_S_V CobP/Q/S/V (Nucleotide Loop Assembly) AdoCbi->CobP_Q_S_V DMB AdoCbl Adenosylcobalamin CobA->Precorrin2 CobI->Precorrin3A CobG->Precorrin3B CobJ->Precorrin4 CobM->Precorrin5 CobF->Precorrin6 CobK->Precorrin6 CobL->Precorrin8 CobH->HBA CobNST->Co_HBA CobO->AdoCbi CobP_Q_S_V->AdoCbl

Diagram 2. Aerobic Cobalamin Biosynthesis Pathway.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the cobalamin biosynthetic pathway is governed by the kinetic properties of its constituent enzymes and the regulation of their expression. Below are tables summarizing key quantitative data for enzymes in both pathways.

Table 1: Kinetic Parameters of Key Cobalamin Biosynthesis Enzymes

EnzymeOrganismPathwaySubstrate(s)K_m_k_cat_ / TurnoverReference(s)
CobA (SUMT) Pseudomonas denitrificansAerobicUroporphyrinogen III1.0 µM38 h⁻¹[12]
S-adenosyl-L-methionine6.3 µM[12]
SUMT Methanobacterium ivanoviiAnaerobicUroporphyrinogen III52 nMN/A[13]
CobNST Pseudomonas denitrificansAerobicHydrogenobyrinic acid a,c-diamide0.085 µMN/A[10][14]
Co²⁺4.2 µM[10][14]
ATP220 µM[10][14]
CbiK Salmonella entericaAnaerobicCo²⁺0.79 nM0.60 min⁻¹[15]

N/A: Data not available in the cited sources.

Table 2: Regulation of Cobalamin (cob) Operon Expression in Salmonella typhimurium

Growth ConditionFold Change in cob Gene ExpressionReference(s)
Shift from aerobic (glucose) to anaerobic (glycerol-fumarate)215-fold increase[8][16]
Aerobic growth + exogenous cyclic AMPSubstantial stimulation[8][16]
Anaerobic growth + exogenous cobalaminRepression[8]
Aerobic growth + exogenous cobalamin10- to 20-fold repression[17]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cobalamin biosynthesis.

Protocol 1: Continuous Spectrophotometric Assay for SAM-Dependent Methyltransferase Activity

This protocol is adapted from established enzyme-coupled assays and is suitable for determining the kinetic parameters of methyltransferases like CobA or CysG.[4][16] The assay continuously monitors the production of S-adenosyl-L-homocysteine (SAH), a product of all SAM-dependent methylation reactions.

Principle:

  • The methyltransferase of interest produces SAH.

  • SAH is hydrolyzed by S-adenosylhomocysteine nucleosidase (SAHN) to S-ribosylhomocysteine and adenine (B156593).

  • Adenine is deaminated by adenine deaminase to hypoxanthine (B114508).

  • This deamination causes a decrease in absorbance at 265 nm, which is monitored continuously.

Materials:

  • Purified recombinant methyltransferase enzyme (e.g., CobA, CysG).

  • Purified recombinant S-adenosylhomocysteine nucleosidase (SAHN).

  • Purified recombinant adenine deaminase.

  • S-adenosyl-L-methionine (SAM) stock solution.

  • Substrate stock solution (e.g., Uroporphyrinogen III).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl.

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of continuous measurement at 265 nm.

Procedure:

  • Prepare a master mix containing the assay buffer, SAHN, and adenine deaminase at final concentrations of ~5 µg/mL each.

  • To each well/cuvette, add the master mix.

  • Add the methyltransferase substrate (e.g., Uro'gen III) to the desired final concentration.

  • Add the purified methyltransferase enzyme to the wells, reserving some wells as no-enzyme controls.

  • Equilibrate the plate/cuvettes in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding SAM to the desired final concentration.

  • Immediately begin monitoring the decrease in absorbance at 265 nm every 30 seconds for 20-30 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for the conversion of adenine to hypoxanthine (Δε₂₆₅ = -8.7 mM⁻¹cm⁻¹).

  • To determine K_m_ and k_cat_, repeat the assay with varying concentrations of one substrate while keeping the other saturated. Fit the initial velocity data to the Michaelis-Menten equation.

graphdot cluster_0 Methyltransferase Reaction cluster_1 Coupled Assay Reactions MT Target Methyltransferase SAH SAH MT->SAH Methylated_Substrate Methylated Substrate MT->Methylated_Substrate SAM SAM SAM->MT Substrate Substrate (e.g., Uro'gen III) Substrate->MT SAHN SAHN SAH->SAHN Adenine Adenine SAHN->Adenine ADA Adenine Deaminase Adenine->ADA Hypoxanthine Hypoxanthine (ΔA₂₆₅) ADA->Hypoxanthine

Diagram 3. Workflow for the coupled spectrophotometric assay.
Protocol 2: Analysis of Corrinoid Intermediates by HPLC

This protocol provides a general framework for the extraction and analysis of cobalamin and its precursors from bacterial cultures, based on established methods.[4][13]

Principle: Corrinoids are extracted from bacterial cells, converted to their more stable dicyano-forms, and then separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV-Vis detection.

Materials:

  • Bacterial cell pellet.

  • Extraction Buffer: 100 mM Sodium Acetate, pH 4.5.

  • Potassium cyanide (KCN) solution (10 mM). (CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Methanol (B129727).

  • Corrinoid standards (e.g., cyanocobalamin, cobinamide).

Procedure:

  • Extraction:

    • Resuspend the bacterial cell pellet in cold Extraction Buffer.

    • Lyse the cells using a method such as sonication or a French press, keeping the sample on ice.

    • Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Cyanation and Purification:

    • Add KCN solution to the supernatant to a final concentration of 0.1 mM.

    • Heat the sample at 80°C for 30 minutes in the dark to convert all corrinoids to their dicyano-forms.

    • Centrifuge again to remove any precipitated protein.

    • Activate an SPE C18 cartridge by washing with methanol followed by water.

    • Load the supernatant onto the cartridge. Corrinoids will bind.

    • Wash the cartridge with water to remove salts and polar compounds.

    • Elute the corrinoids with methanol.

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • HPLC Analysis:

    • Reconstitute the dried sample in a small volume of Mobile Phase A.

    • Inject the sample onto the HPLC system.

    • Separate the corrinoids using a linear gradient, for example:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 80% B

      • 35-40 min: 80% B

      • 40-45 min: 80% to 5% B

      • 45-50 min: 5% B

    • Monitor the elution profile at 361 nm (for dicyano-corrinoids) and 580 nm.

    • Identify and quantify intermediates by comparing retention times and peak areas to those of known standards.

Conclusion

The biosynthesis of cobalamin in bacteria is a testament to the elegance and complexity of microbial metabolism. The existence of two distinct, convergent pathways—aerobic and anaerobic—highlights the evolutionary adaptability of these organisms. Understanding the intricate enzymatic steps, kinetics, and regulatory networks detailed in this guide is paramount for applications ranging from the industrial fermentation of Vitamin B12 to the development of novel antimicrobial agents targeting these essential pathways. The provided protocols and quantitative data serve as a foundational resource for researchers aiming to further unravel the complexities of this fascinating biosynthetic process.

References

The Coenzymatic Role of Methylcobalamin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (B1676134) (MeCbl), the activated form of vitamin B12, is a vital coenzyme in a select group of essential enzymatic reactions. Its primary and most well-characterized role is in the catalysis of methyl group transfer. In humans, MeCbl is a mandatory cofactor for methionine synthase (MS), an enzyme at the crossroads of one-carbon metabolism, linking the folate and methionine cycles. This technical guide provides an in-depth exploration of the biological functions of methylcobalamin as a coenzyme, with a primary focus on its role in methionine synthase. It details the intricate reaction mechanism, presents key quantitative data, outlines experimental protocols for studying MeCbl-dependent enzymes, and illustrates the associated metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of methylcobalamin in health and disease.

Introduction to Methylcobalamin

Methylcobalamin is a member of the corrinoid family of compounds, characterized by a corrin (B1236194) ring with a central cobalt atom. It is one of the two active coenzyme forms of vitamin B12 in humans, the other being adenosylcobalamin. The defining feature of methylcobalamin is the methyl group attached to the cobalt atom, which is directly involved in the methyl transfer reactions it facilitates.[1] The physiological importance of methylcobalamin is underscored by its essential role in the remethylation of homocysteine to methionine, a reaction critical for DNA synthesis, methylation reactions, and the production of S-adenosylmethionine (SAMe), the universal methyl donor.[2][3]

The Central Role of Methylcobalamin in Methionine Synthase Activity

The most critical function of methylcobalamin in human physiology is as a coenzyme for methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR).[4] This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (N⁵-MeTHF) to homocysteine, yielding tetrahydrofolate (THF) and methionine.[2] This reaction is a linchpin in cellular metabolism, connecting the folate cycle, which is essential for nucleotide synthesis, with the methionine cycle, which is crucial for protein synthesis and cellular methylation reactions.[5]

The Catalytic Cycle of Methionine Synthase

The reaction catalyzed by methionine synthase proceeds in a two-step ping-pong mechanism where methylcobalamin acts as an intermediate methyl carrier:

  • Methyl Transfer from Methylcobalamin to Homocysteine: The sulfur atom of homocysteine performs a nucleophilic attack on the methyl group of enzyme-bound methylcobalamin (MeCbl). This results in the formation of methionine and the reduction of the cobalt center from Co(III) to the highly nucleophilic Co(I) state, forming cob(I)alamin.[6]

  • Remethylation of Cob(I)alamin: The potent nucleophile cob(I)alamin then attacks the methyl group of 5-methyltetrahydrofolate, regenerating methylcobalamin and releasing tetrahydrofolate.[6]

The Reactivation Cycle of Methionine Synthase

Approximately once every 2000 catalytic turnovers, the highly reactive cob(I)alamin intermediate can be oxidized to the inactive cob(II)alamin state.[4] To restore enzymatic activity, a reductive methylation process is required. In humans, this reactivation is carried out by methionine synthase reductase (MTRR), which transfers an electron from a reduced flavin mononucleotide (FMN) cofactor to cob(II)alamin, reducing it back to cob(I)alamin. S-adenosylmethionine (SAMe) then serves as the methyl donor to regenerate the active methylcobalamin cofactor.[4][7]

Quantitative Data on Methylcobalamin-Dependent Enzymes

The following tables summarize key quantitative data for human methionine synthase and other relevant enzymes. These values can vary depending on the experimental conditions, such as pH, temperature, and substrate concentrations.

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/min/mg)k_cat_ (s⁻¹)Source
Human Methionine Synthase 5-Methyltetrahydrofolate18 ± 4.1--[8]
Homocysteine9.3 ± 3.1--[8]
Porcine Methionine Synthase 5-Methyltetrahydrofolate6317004.3[9]
Homocysteine2417004.3[9]
Human Methionine Synthase Reductase NADPH1.1--[10]
EnzymeCellular ConcentrationTissue/Cell TypeSource
Methylcobalamin pmol/L to nmol/L range in plasmaHuman Plasma[11]
Methionine Synthase Varies by tissue, higher in rapidly dividing cellsHuman Tissues[12]

Other Methylcobalamin-Dependent Enzymes

While methionine synthase is the primary MeCbl-dependent enzyme in humans, other organisms utilize methylcobalamin in a broader range of reactions.

  • L-methylmalonyl-CoA mutase: Although the primary cofactor for this enzyme is adenosylcobalamin, methylcobalamin can be involved in its metabolic pathway. This enzyme is crucial for the metabolism of odd-chain fatty acids and certain amino acids.[13][14]

  • Betaine-homocysteine S-methyltransferase (BHMT): While not directly using methylcobalamin, BHMT provides an alternative route for homocysteine remethylation, particularly in the liver and kidneys. It utilizes betaine (B1666868) as the methyl donor.[1][15]

  • Corrinoid iron-sulfur protein (CoFeSP): In anaerobic bacteria, this protein utilizes a corrinoid cofactor, which can be methylcobalamin, to transfer a methyl group in the synthesis of acetyl-CoA.[16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study methylcobalamin-dependent enzymes.

Purification of Recombinant Human Methionine Synthase

Objective: To obtain a highly purified preparation of recombinant human methionine synthase for in vitro studies.

Methodology:

  • Expression: Human methionine synthase is typically expressed in insect cells (e.g., Spodoptera frugiperda Sf9 cells) using a baculovirus expression system to ensure proper protein folding and post-translational modifications.[12][18]

  • Cell Lysis: Infected cells are harvested and lysed by sonication in a buffer containing protease inhibitors to release the cellular contents.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a cobalamin-sepharose affinity column. Methionine synthase will bind to the immobilized cobalamin.[12]

  • Elution: The bound enzyme is eluted from the column by photolysis, which cleaves the bond between the cobalt atom of the bound cobalamin and the resin, releasing the holoenzyme.[18]

  • Further Purification: The eluted protein can be further purified by ion-exchange or size-exclusion chromatography to remove any remaining contaminants.[12]

  • Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE, which should show a single band at the expected molecular weight (approximately 140 kDa).

Spectrophotometric Assay for Methionine Synthase Activity

Objective: To determine the enzymatic activity of methionine synthase by measuring the formation of tetrahydrofolate.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.2), dithiothreitol (B142953) (DTT), S-adenosylmethionine (AdoMet), homocysteine, and hydroxocobalamin.[19]

  • Enzyme Addition: Add the purified methionine synthase to the reaction mixture and pre-incubate at 37°C for 5 minutes to activate the enzyme.

  • Initiation of Reaction: Start the reaction by adding the substrate, 5-methyltetrahydrofolate. Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a solution of 5N HCl in 60% formic acid. This acidic solution also serves to convert the product, tetrahydrofolate, into the more stable 5,10-methenyltetrahydrofolate.[19]

  • Detection: Heat the reaction mixture at 80°C for 10 minutes to complete the conversion to 5,10-methenyltetrahydrofolate. After cooling and centrifugation to remove precipitated protein, measure the absorbance of the supernatant at 350 nm. The concentration of the product is calculated using the extinction coefficient of 5,10-methenyltetrahydrofolate (26,500 M⁻¹cm⁻¹).[19]

HPLC Method for Methionine and Homocysteine Analysis

Objective: To quantify the substrate (homocysteine) and product (methionine) of the methionine synthase reaction.

Methodology:

  • Sample Preparation: Deproteinate plasma or cell lysate samples by adding a precipitating agent like perchloric acid, followed by centrifugation.

  • Derivatization: Derivatize the amino acids in the supernatant with a fluorescent labeling agent such as o-phthalaldehyde (B127526) (OPA) to enable sensitive detection.[7]

  • Chromatographic Separation: Inject the derivatized sample onto a reversed-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) to separate methionine and homocysteine.[7][20]

  • Detection: Detect the fluorescently labeled amino acids using a fluorescence detector.

  • Quantification: Quantify the concentrations of methionine and homocysteine by comparing their peak areas to those of known standards.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the coenzymatic function of methylcobalamin.

Methionine_Cycle cluster_Methionine_Cycle Methionine Cycle cluster_Folate_Cycle Folate Cycle Methionine Methionine SAM S-Adenosyl- methionine (SAMe) Methionine->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine SAHH N5_MeTHF 5-Methyl-THF Homocysteine->Methionine Methionine Synthase (MS) Coenzyme: Methylcobalamin THF Tetrahydrofolate (THF) THF->N5_MeTHF MTHFR N5_MeTHF->THF

Caption: The interconnected Methionine and Folate Cycles.

MS_Catalytic_Cycle cluster_catalytic Catalytic Cycle cluster_reactivation Reactivation Cycle MS_MeCbl MS-Co(III)-CH3 (Methylcobalamin) MS_CobI MS-Co(I) (Cob(I)alamin) MS_MeCbl->MS_CobI Homocysteine -> Methionine MS_CobI->MS_MeCbl 5-Methyl-THF -> THF MS_CobII MS-Co(II) (Inactive) MS_CobI->MS_CobII Oxidation (~1 in 2000 turnovers) MS_CobII->MS_CobI Reduction Homocysteine Homocysteine Methionine Methionine N5_MeTHF 5-Methyl-THF THF THF SAM SAMe SAM->MS_CobI Methylation MTRR MTRR (reductase) MTRR->MS_CobII

Caption: Catalytic and reactivation cycles of Methionine Synthase.

Protein_Purification_Workflow Start Cell Culture with Recombinant Expression Cell_Lysis Cell Lysis (e.g., Sonication) Start->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Cobalamin-Sepharose) Clarification->Affinity_Chromatography Elution Elution (e.g., Photolysis) Affinity_Chromatography->Elution Further_Purification Further Purification (Ion Exchange / Size Exclusion) Elution->Further_Purification Analysis Purity Analysis (SDS-PAGE) Further_Purification->Analysis End Pure Protein Analysis->End

Caption: General workflow for recombinant protein purification.

Conclusion

Methylcobalamin's role as a coenzyme for methionine synthase places it at the heart of cellular metabolism, influencing a wide array of critical processes from DNA synthesis to epigenetic regulation. Understanding the intricacies of its function, the kinetics of the enzymes it assists, and the pathways it connects is paramount for researchers and clinicians alike. Deficiencies or dysregulation in methylcobalamin-dependent pathways are implicated in numerous pathological conditions, making these enzymes attractive targets for therapeutic intervention. This technical guide provides a foundational resource for professionals in the field, offering detailed insights into the biological significance of methylcobalamin and practical guidance for its study. Further research into the precise mechanisms of regulation and interaction of these enzymes will continue to illuminate their importance in human health and disease.

References

Navigating the Solubility Landscape of Methylcobalamin Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of methylcobalamin (B1676134) hydrate (B1144303). This guide provides an in-depth analysis of its solubility in aqueous and organic solvents, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Methylcobalamin, the active coenzyme form of vitamin B12, is a crucial component in various physiological processes, including the synthesis of methionine. Its solubility is a critical parameter for formulation development, drug delivery, and in vitro experimental design. This technical guide aims to provide a centralized resource of solubility data and related protocols to aid researchers in their work with this essential vitamin.

Quantitative Solubility of Methylcobalamin Hydrate

The solubility of this compound exhibits significant variability depending on the solvent system. Below is a summary of available quantitative and qualitative data. It is important to note the conflicting information regarding its aqueous solubility, which underscores the necessity for application-specific solubility determination.

SolventSolubility (mg/mL)RemarksSource(s)
Aqueous Solvents
WaterSparingly soluble / Partially soluble / Slightly solubleQualitative descriptions vary across sources. One source indicates insolubility.[1][2][3][4][1][2][3][4]
Water5Sonication may be required.[5]
PBS (pH 7.2)~3[6]
Organic Solvents
Dimethyl Sulfoxide (DMSO)≥ 53.5[7]
Dimethyl Sulfoxide (DMSO)50Sonication is recommended.[7]
Dimethyl Sulfoxide (DMSO)~5[6]
Ethanol (EtOH)≥ 2.75With ultrasonic.[5]
Ethanol (EtOH)~3[6]
Ethanol (EtOH)Slightly solubleQualitative description.[3]
MethanolSparingly solubleQualitative description.[4]
Dimethylformamide (DMF)~2[6]
AcetonitrilePractically insolubleQualitative description.[3]

Note: The hydrate form of methylcobalamin may have different solubility characteristics compared to the anhydrous form. The provided data pertains to methylcobalamin and this compound, as often specified by the source.

Experimental Protocols

A detailed understanding of the methodologies used to determine solubility is paramount for reproducing and building upon existing data.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial). The excess solid should be visible.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by centrifugation followed by careful decantation, or by filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the solute.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of methylcobalamin in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]

  • Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Visualizing Key Processes

To further elucidate the context and application of methylcobalamin, the following diagrams have been generated.

G cluster_solvents Solubility of this compound cluster_aqueous Aqueous cluster_organic Organic Methylcobalamin\nHydrate Methylcobalamin Hydrate Aqueous Solvents Aqueous Solvents Methylcobalamin\nHydrate->Aqueous Solvents Sparingly to Slightly Soluble Organic Solvents Organic Solvents Methylcobalamin\nHydrate->Organic Solvents Generally More Soluble Water Water Aqueous Solvents->Water PBS (pH 7.2) PBS (pH 7.2) Aqueous Solvents->PBS (pH 7.2) DMSO DMSO Organic Solvents->DMSO Ethanol Ethanol Organic Solvents->Ethanol Methanol Methanol Organic Solvents->Methanol DMF DMF Organic Solvents->DMF

Caption: Solubility profile of this compound.

G Start Start Add excess methylcobalamin\nhydrate to solvent Add excess methylcobalamin hydrate to solvent Start->Add excess methylcobalamin\nhydrate to solvent End End Equilibrate at constant\ntemperature (24-72h) Equilibrate at constant temperature (24-72h) Add excess methylcobalamin\nhydrate to solvent->Equilibrate at constant\ntemperature (24-72h) Separate solid and liquid phases\n(Centrifugation/Filtration) Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate at constant\ntemperature (24-72h)->Separate solid and liquid phases\n(Centrifugation/Filtration) Collect clear supernatant Collect clear supernatant Separate solid and liquid phases\n(Centrifugation/Filtration)->Collect clear supernatant Dilute supernatant Dilute supernatant Collect clear supernatant->Dilute supernatant Quantify concentration\n(e.g., HPLC, UV-Vis) Quantify concentration (e.g., HPLC, UV-Vis) Dilute supernatant->Quantify concentration\n(e.g., HPLC, UV-Vis) Calculate solubility Calculate solubility Quantify concentration\n(e.g., HPLC, UV-Vis)->Calculate solubility Calculate solubility->End

Caption: Workflow for solubility determination.

Methionine_Synthesis cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MS Methionine Synthase 5-Methyl-THF->MS Methionine Methionine SAM S-adenosylmethionine Methionine->SAM SAH S-adenosylhomocysteine SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->MS MS->THF MS->Methionine Methylcobalamin Methylcobalamin MS->Methylcobalamin

Caption: Methylcobalamin in methionine synthesis.

This technical guide serves as a foundational resource for researchers. The variability in reported solubility data highlights the importance of empirical determination for specific applications and formulations. Future research should aim to reconcile these discrepancies and explore the solubility of this compound in a wider range of pharmaceutically relevant solvents and co-solvent systems.

References

Methodological & Application

Application Notes and Protocols: Preparing Methylcobalamin Hydrate Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), an active and physiologically significant form of vitamin B12, is a crucial coenzyme in fundamental cellular processes. In cell culture, it plays a vital role in one-carbon metabolism, which is essential for the synthesis of DNA, amino acids, and the methylation of various molecules.[1][2][3] This pathway is intrinsically linked to cell proliferation, differentiation, and survival. Furthermore, methylcobalamin has been shown to influence key signaling pathways, such as the Akt/mTOR and Erk1/2 pathways, which are central to regulating cell growth, motility, and apoptosis.[4][5][6]

Given its instability in solution and sensitivity to light, the accurate and consistent preparation of methylcobalamin hydrate (B1144303) stock solutions is paramount for obtaining reproducible and reliable experimental results in cell culture.[7] These application notes provide detailed protocols for the preparation, storage, and application of methylcobalamin hydrate stock solutions for use in various cell-based assays.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its proper handling and use in cell culture applications.

PropertyDescription
Molecular Formula C₆₃H₉₁CoN₁₃O₁₄P·xH₂O
Molecular Weight 1344.4 g/mol (anhydrous)
Appearance Red to dark red crystalline solid
Solubility - Slightly soluble in water. - Soluble in Dimethyl Sulfoxide (DMSO) at approximately 5 mg/mL. - Soluble in Ethanol at approximately 3 mg/mL.
Stability - Light-sensitive; exposure to light can lead to degradation. - Heat-sensitive.
Storage Store at -20°C in a light-protected container.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, a common solvent for water-insoluble compounds in cell culture.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for solvent filtration)

Procedure:

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

  • Weighing: In a sterile, light-protected tube, accurately weigh out a precise amount of this compound powder. For a 10 mM stock solution, this would be approximately 1.344 mg per 100 µL of DMSO.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder. For example, add 100 µL of DMSO to 1.344 mg of the compound.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be a clear, red liquid.

  • Sterilization (Optional): If the DMSO used was not from a sterile-filtered source, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the DMSO stock solution is stable for at least one year.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the concentrated stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound Stock Solution in DMSO

  • Sterile, pre-warmed cell culture medium appropriate for your cell line

  • Sterile pipette tips

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that could be toxic to the cells (typically <0.5%).

  • Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of methylcobalamin for more than a day.[8]

Signaling Pathways and Experimental Workflows

Methylcobalamin in One-Carbon Metabolism

Methylcobalamin is a critical cofactor for the enzyme methionine synthase, which catalyzes the conversion of homocysteine to methionine. This reaction is central to the folate and methionine cycles, collectively known as one-carbon metabolism.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Methyl_THF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Donates methyl group Methylation Methylation (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine Methylcobalamin Methylcobalamin Methionine_Synthase Methionine Synthase Methylcobalamin->Methionine_Synthase Cofactor

Caption: One-Carbon Metabolism Pathway.

Methylcobalamin's Influence on Cellular Signaling

Methylcobalamin has been demonstrated to activate pro-survival and pro-growth signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk pathways.

Signaling_Pathways Methylcobalamin Methylcobalamin PI3K PI3K Methylcobalamin->PI3K Ras Ras Methylcobalamin->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Erk->Proliferation Migration Cell Migration Erk->Migration

Caption: Methylcobalamin-Influenced Signaling Pathways.

Experimental Workflow for Assessing Cellular Effects

A typical workflow for investigating the effects of methylcobalamin on cultured cells is outlined below.

Experimental_Workflow Start Start Prepare_Stock Prepare Methylcobalamin Stock Solution Start->Prepare_Stock Treat_Cells Treat Cells with Working Solutions Prepare_Stock->Treat_Cells Seed_Cells Seed Cells in Multi-well Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Cellular Assays (Viability, Migration, Apoptosis) Incubate->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from common cell culture experiments investigating the effects of methylcobalamin.

Table 1: Cell Viability (MTT Assay)
TreatmentConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability (Relative to Control)
Control (Vehicle)01.25 ± 0.08100
Methylcobalamin101.35 ± 0.09108
Methylcobalamin501.48 ± 0.11118.4
Methylcobalamin1001.62 ± 0.10129.6
Table 2: Cell Migration (Wound Healing Assay)
TreatmentConcentration (µM)Wound Closure (%) at 24h (Mean ± SD)
Control (Vehicle)025.4 ± 3.1
Methylcobalamin1038.2 ± 4.5
Methylcobalamin5055.7 ± 5.2
Methylcobalamin10072.1 ± 6.3
Table 3: Apoptosis (Annexin V-FITC/PI Staining)
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)
Control (Vehicle)05.2 ± 1.1
Staurosporine (Positive Control)145.8 ± 3.9
Methylcobalamin104.8 ± 0.9
Methylcobalamin503.5 ± 0.7
Methylcobalamin1002.1 ± 0.5

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the preparation and use of this compound in cell culture experiments. Adherence to these guidelines, particularly concerning the light-sensitive nature and solution instability of methylcobalamin, will contribute to the generation of high-quality, reproducible data. The illustrative diagrams of key signaling pathways and experimental workflows, along with structured data tables, provide a framework for designing, executing, and interpreting studies aimed at elucidating the cellular and molecular effects of this essential vitamin.

References

Application Notes and Protocols for the Quantification of Methylcobalamin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of methylcobalamin (B1676134) hydrate (B1144303) in various pharmaceutical formulations. The protocols outlined below are based on validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Methylcobalamin, an active form of vitamin B12, is a critical component in various pharmaceutical products used to treat conditions such as peripheral neuropathy, diabetic neuropathy, and megaloblastic anemia.[1] Accurate and precise quantification of methylcobalamin is essential for ensuring the quality, efficacy, and safety of these formulations. This document outlines validated analytical methods for the determination of methylcobalamin hydrate.

General Experimental Workflow

The general workflow for the quantification of this compound involves sample preparation followed by instrumental analysis and data processing. A visual representation of this workflow is provided below.

Methylcobalamin Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Standard_Preparation Standard Solution Preparation Sample_Extraction Sample Extraction/ Dilution Filtration Filtration Sample_Extraction->Filtration HPLC RP-HPLC Filtration->HPLC UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis LC_MS LC-MS/MS Filtration->LC_MS Peak_Integration Peak Area/ Absorbance Measurement HPLC->Peak_Integration UV_Vis->Peak_Integration LC_MS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

References

Application Note: Determination of Methylcobalamin in Research Samples by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is a crucial coenzyme in various metabolic pathways. Its quantification in research samples is essential for a wide range of studies, including pharmaceutical formulation development, stability testing, and preclinical research. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate determination of methylcobalamin. The method described is a stability-indicating assay, capable of separating methylcobalamin from its degradation products.

Principle

The method employs RP-HPLC with a C18 column to separate methylcobalamin from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the stationary phase (non-polar C18) and the mobile phase (a polar solvent mixture). Detection is achieved using a UV-Vis detector at a wavelength where methylcobalamin exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

This section provides a detailed methodology for the determination of methylcobalamin. The following protocol is a synthesis of validated methods found in the literature.[1][2][3][4]

3.1. Materials and Reagents

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm)
Mobile Phase 25 mM Potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid) : Methanol : Acetonitrile (55:35:10, v/v/v)[2][5]
Flow Rate 1.0 mL/min[2][3][4][5]
Injection Volume 20 µL
Column Temperature 25 °C[2][5]
Detection Wavelength 266 nm[6]
Run Time Approximately 10 minutes

3.3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 25 mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.8 using orthophosphoric acid. Mix this buffer with methanol and acetonitrile in the ratio of 55:35:10 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[2][5]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of methylcobalamin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Protect this solution from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 2-160 µg/mL).[2][5]

3.4. Sample Preparation

The sample preparation procedure will vary depending on the nature of the research sample. The following is a general guideline for a solid dosage form.

  • Weigh and finely powder a representative number of units (e.g., 20 tablets or capsules).

  • Accurately weigh a portion of the powder equivalent to a known amount of methylcobalamin and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of methylcobalamin.[1]

  • Dilute to the final volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and measure the peak area for methylcobalamin.

  • Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of methylcobalamin in the sample solutions from the calibration curve.

Data Presentation

The performance of the RP-HPLC method for methylcobalamin determination is summarized in the tables below. The data presented is a representative compilation from various validated methods.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Value
Tailing Factor (T) T ≤ 2~1.2
Theoretical Plates (N) N > 2000> 5000
%RSD of Peak Area ≤ 2.0%< 1.0%

Table 2: Method Validation Summary

ParameterResult
Linearity Range 2-160 µg/mL[2][5]
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.2 µg/mL[7]
Limit of Quantification (LOQ) ~0.5 µg/mL[7]
Retention Time (min) ~6 min[2]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solution Preparation Injection Inject Samples & Standards StandardSol->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography PeakIntegration Peak Integration & Identification Chromatography->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Methylcobalamin PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Workflow for RP-HPLC determination of methylcobalamin.

Logical Relationship of Method Validation

method_validation ValidatedMethod Validated RP-HPLC Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Robustness Robustness ValidatedMethod->Robustness LOD LOD ValidatedMethod->LOD LOQ LOQ ValidatedMethod->LOQ

Caption: Key parameters for method validation as per ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the determination of methylcobalamin in research samples. The method has been shown to be linear over a wide concentration range and is stability-indicating. This protocol can be readily implemented in a research or quality control laboratory for the routine analysis of methylcobalamin.

References

Application Notes and Protocols: Methylcobalamin Hydrate in In Vivo Animal Models of Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), the neurologically active form of vitamin B12, has demonstrated significant therapeutic potential in preclinical animal models of various peripheral neuropathies. Its neuroprotective effects are attributed to its role in promoting nerve regeneration, enhancing myelination, and modulating inflammatory and oxidative stress pathways.[1][2] These application notes provide a comprehensive overview of the use of methylcobalamin hydrate (B1144303) in in vivo animal models of diabetic, chemotherapy-induced, and traumatic nerve injury-induced neuropathy. Detailed experimental protocols and a summary of key findings are presented to guide researchers in designing and conducting their own studies.

Data Presentation: Efficacy of Methylcobalamin in Neuropathy Animal Models

The following tables summarize the quantitative data from various studies investigating the effects of methylcobalamin hydrate in different animal models of neuropathy.

Table 1: Diabetic Neuropathy Models

Animal ModelNeuropathy InductionMethylcobalamin Dose & RouteTreatment DurationKey Quantitative Outcomes & FindingsReference
Wistar RatsStreptozotocin (B1681764) (STZ) (40 mg/kg, IV)10 mg/kg, IM, every other day16 weeksNormalized nerve conduction velocity (NCV); Corrected impaired neural signaling of Protein Kinase C (PKC) and suppressed oxidative stress-induced damage.[3][3]
Sprague Dawley RatsStreptozotocin (STZ)500 µg/kg, IM, daily16 weeksReduced paranodal demyelination; Protected against the reduction in myelinated nerve fiber density, nerve fiber size, and axon size.[4][4]
RatsStreptozotocin (STZ)Single IM dose2-12 weeksDelayed the progressive decrease of sciatic nerve IGF-1 mRNA and peptide contents; Retarded the decline in nerve conduction velocity and structural impairment.[5][5]

Table 2: Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models

Animal ModelNeuropathy InductionMethylcobalamin Dose & RouteTreatment DurationKey Quantitative Outcomes & FindingsReference
Sprague Dawley RatsVincristine (B1662923) (100 µg/kg, IP, for 10 days)0.12, 0.35, or 1 mg/kg, IPNot specifiedDose-dependently attenuated mechanical allodynia and thermal hyperalgesia; Rescued intraepidermal nerve fibers and decreased atypical mitochondria in the sciatic nerve.[6][6]
MicePaclitaxel500 µg/kg, IP, twice weekly8 weeksImproved reduced withdrawal latencies for cold and hot stimuli.[7][7]

Table 3: Traumatic Nerve Injury Models

Animal ModelNeuropathy InductionMethylcobalamin Dose & RouteTreatment DurationKey Quantitative Outcomes & FindingsReference
Wistar RatsPartial Sciatic Nerve Ligation (PSNL)500 µg/kgNot specifiedImproved thermal hyperalgesia and motor nerve conduction velocity (MNCV).[8][8]
Wistar RatsSciatic Nerve Crush Injury (SNCI)500 µg/kgNot specifiedImproved motor function test scores and motor nerve conduction velocity (MNCV).[8][8]
MiceSciatic Nerve Crush Injury65 µg/kg or 130 µg/kg, IP, dailyNot specifiedImproved functional recovery, thickened the myelin sheath, and increased the cross-sectional area of target muscle cells.[9][9]
Wistar RatsSciatic Nerve Injury1 mg/kg/day, subcutaneous, continuous12 weeksImproved nerve regeneration and functional recovery.[10][10]
RatsBrachial Plexus InjuryHigh doses (e.g., 0.5 mg/kg)12 daysFaster recovery of motor skills and decreased inflammatory cell infiltration.[11][11]

Experimental Protocols

Induction of Diabetic Neuropathy (Streptozotocin-Induced)

This protocol describes the induction of Type 1 diabetes in rodents, which subsequently leads to the development of diabetic neuropathy.[12][13]

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • Rodents (e.g., Wistar or Sprague Dawley rats)

Procedure:

  • Fast the animals for 12-18 hours with free access to water.[13]

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use.

  • Induce diabetes with a single intraperitoneal (IP) or intravenous (IV) injection of STZ (e.g., 40-80 mg/kg for rats).[12]

  • Return animals to their cages with free access to food and water.

  • Monitor blood glucose levels 24-72 hours post-injection and then weekly. Animals with blood glucose levels ≥ 15 mM (270 mg/dl) are considered diabetic.[12][14]

  • Neuropathic symptoms typically develop over several weeks to months.

Induction of Chemotherapy-Induced Peripheral Neuropathy (Vincristine-Induced)

This protocol outlines the induction of CIPN using the chemotherapeutic agent vincristine.[6][15]

Materials:

  • Vincristine sulfate (B86663)

  • Sterile saline (0.9%)

  • Rodents (e.g., Sprague Dawley rats)

Procedure:

  • Dissolve vincristine sulfate in sterile saline.

  • Administer vincristine via intraperitoneal (IP) injection. A common regimen is 100 µg/kg daily for 10 consecutive days.[6]

  • Monitor animals for signs of neuropathy, such as mechanical allodynia and thermal hyperalgesia, which typically develop during and after the injection period.[6]

  • Behavioral testing can be performed to assess the development and severity of neuropathy.

Induction of Traumatic Nerve Injury (Sciatic Nerve Crush)

This protocol describes a common surgical model of traumatic peripheral nerve injury.[8][9]

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, hemostats)

  • Suture materials

  • Rodents (e.g., mice or rats)

Procedure:

  • Anesthetize the animal.

  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve from the surrounding tissue.

  • Using fine forceps, crush the nerve at a specific location (e.g., distal to the sciatic notch) for a defined duration (e.g., 30 seconds).

  • Release the forceps and ensure the epineurium is intact.

  • Suture the muscle and skin layers.

  • Provide post-operative care, including analgesics.

  • Functional and morphological recovery can be assessed over several weeks.

Assessment of Neuropathy

a. Behavioral Testing:

  • Mechanical Allodynia (von Frey Test): Measures the paw withdrawal threshold to a mechanical stimulus using von Frey filaments of increasing stiffness.[14][16]

  • Thermal Hyperalgesia (Hargreaves Test): Measures the paw withdrawal latency to a radiant heat source.[12][16]

b. Electrophysiological Assessment:

  • Nerve Conduction Velocity (NCV): Measures the speed of electrical impulse conduction along a nerve, providing a quantitative measure of nerve function.[12][17]

c. Histological Analysis:

  • Intraepidermal Nerve Fiber (IENF) Density: Involves taking a skin biopsy from the paw and staining for nerve fibers to quantify their density. A reduction in IENF density is a hallmark of small fiber neuropathy.[16][18]

  • Myelin Sheath Thickness and Axon Diameter: Sciatic nerve sections are stained (e.g., with toluidine blue) and examined under a microscope to assess myelin and axon morphology.[4][9]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Methylcobalamin in Neuroprotection

Methylcobalamin exerts its neuroprotective effects through multiple signaling pathways. It has been shown to increase the activities of Erk1/2 and Akt, which are crucial for neuronal survival and neurite outgrowth.[10][19] It also modulates the activity of Protein Kinase C (PKC), which is implicated in diabetic neuropathy.[3][17] Furthermore, methylcobalamin can upregulate the expression of neurotrophic factors such as Insulin-like Growth Factor-1 (IGF-1) and Brain-Derived Neurotrophic Factor (BDNF).[2][5][9]

Methylcobalamin_Signaling_Pathways Methylcobalamin Methylcobalamin Hydrate MethylationCycle Methylation Cycle Methylcobalamin->MethylationCycle PKC PKC Modulation Methylcobalamin->PKC NeurotrophicFactors Upregulation of Neurotrophic Factors (IGF-1, BDNF) Methylcobalamin->NeurotrophicFactors Myelination Myelination Methylcobalamin->Myelination Promotes Erk1_2 Erk1/2 Activation MethylationCycle->Erk1_2 Akt Akt Activation MethylationCycle->Akt NeuronalSurvival Neuronal Survival & Apoptosis Inhibition Erk1_2->NeuronalSurvival NerveRegeneration Nerve Regeneration & Neurite Outgrowth Erk1_2->NerveRegeneration Akt->NeuronalSurvival Akt->NerveRegeneration PKC->Myelination NeurotrophicFactors->NerveRegeneration

Caption: Signaling pathways activated by methylcobalamin for neuroprotection.

Experimental Workflow for In Vivo Neuropathy Studies

A typical workflow for investigating the efficacy of methylcobalamin in an animal model of neuropathy is outlined below.

Experimental_Workflow AnimalModel Select Animal Model (Rat or Mouse) Induction Induce Neuropathy (e.g., STZ, Vincristine, Nerve Crush) AnimalModel->Induction Grouping Randomly Assign to Groups (Vehicle Control, Methylcobalamin) Induction->Grouping Treatment Administer Methylcobalamin (Specify Dose, Route, Duration) Grouping->Treatment Assessment Assess Neuropathy Outcomes Treatment->Assessment Behavioral Behavioral Testing (von Frey, Hargreaves) Assessment->Behavioral Electro Electrophysiology (Nerve Conduction Velocity) Assessment->Electro Histo Histology (IENF Density, Myelin Thickness) Assessment->Histo Molecular Molecular Analysis (Western Blot, PCR) Assessment->Molecular Analysis Data Analysis & Interpretation Behavioral->Analysis Electro->Analysis Histo->Analysis Molecular->Analysis

Caption: General experimental workflow for neuropathy studies.

Conclusion

This compound has consistently demonstrated neuroprotective and restorative effects in a variety of in vivo animal models of peripheral neuropathy. The data suggest that it can ameliorate sensory deficits, improve nerve conduction, and promote structural repair of damaged nerves. The detailed protocols and summarized data provided in these application notes serve as a valuable resource for researchers aiming to investigate the therapeutic potential of methylcobalamin in preclinical settings. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic application for different types of neuropathy.

References

Application Notes and Protocols: Effective Dosage of Methylcobalamin Hydrate for Nerve Regeneration Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is crucial for the normal functioning of the nervous system and plays a significant role in nerve regeneration.[1] It has been shown to promote the regeneration of injured nerves by supporting the synthesis of the myelin sheath and nerve fibers.[1] In preclinical studies using rat models of peripheral nerve injury, methylcobalamin has demonstrated efficacy in accelerating functional and morphological recovery.[2] Its mechanism is believed to involve the upregulation of multiple neurotrophic factors and the activation of key signaling pathways that promote neuronal survival and neurite outgrowth.[2][3] These application notes provide a summary of effective dosages, detailed experimental protocols, and the underlying molecular pathways to guide researchers in designing robust studies for evaluating methylcobalamin in nerve regeneration.

Quantitative Data Summary: Effective Dosages of Methylcobalamin in Rat Nerve Regeneration Models

The following table summarizes dosages and key findings from various studies investigating the effects of methylcobalamin on nerve regeneration in rats. High-dose administration has consistently shown more significant therapeutic effects than low-dose regimens.[3][4][5]

Dosage (µg/kg/day) Administration Route Rat Model Key Findings & Outcomes Measured Reference
5, 50, 500Intraperitoneal (i.p.)Sciatic Nerve CrushIncreased in vivo incorporation of leucine (B10760876) into the protein fraction of the crushed nerve, suggesting stimulation of protein synthesis in Schwann cells.[6]
50 (Low-dose)Intraperitoneal (i.p.)Acrylamide (B121943) NeuropathyNo significant difference in recovery compared to saline-treated controls.[4]
500 (Ultra-high dose)Intraperitoneal (i.p.)Acrylamide NeuropathySignificantly faster recovery of Compound Muscle Action Potential (CMAP) amplitudes and higher nerve fiber density compared to controls.[4]
500Intraperitoneal (i.p.)Sciatic Nerve Crush InjuryImproved thermal hyperalgesia and Motor Nerve Conduction Velocity (MNCV). Co-administration with Vitamin E showed synergistic effects.[7]
500Not SpecifiedPartial Sciatic Nerve Ligation & Sciatic Nerve CrushSteady improvement in thermal hyperalgesia and Motor Nerve Conduction Velocity (MNCV), indicating neuroprotective action.[8]
65, 130Intraperitoneal (i.p.)Sciatic Nerve Crush Injury (in mice)Promoted functional recovery (walking track analysis), thickened myelin sheath, and upregulated mRNA of neurotrophic factors (NGF, BDNF, CNTF).[2]
Molecular Signaling Pathway of Methylcobalamin in Nerve Regeneration

Methylcobalamin exerts its neuroregenerative effects by modulating specific intracellular signaling pathways. It participates in the methylation cycle, which is essential for synthesizing S-adenosylmethionine (SAM), a universal methyl donor. This process leads to the activation of protein kinase B (Akt) and extracellular signal-regulated kinases (Erk1/2), key proteins that promote neuronal survival and axon growth.[1][3] Furthermore, methylcobalamin treatment has been shown to increase the expression of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[5][9]

Methylcobalamin_Pathway Methylcobalamin Methylcobalamin MethylationCycle Methylation Cycle Methylcobalamin->MethylationCycle BDNF Increased BDNF Expression Methylcobalamin->BDNF  upregulates Akt Akt Activation MethylationCycle->Akt  activates Erk Erk1/2 Activation MethylationCycle->Erk  activates Survival Neuronal Survival Akt->Survival Growth Axon Growth & Myelination Erk->Growth BDNF->Survival BDNF->Growth

Caption: Methylcobalamin signaling pathway in nerve regeneration.

Experimental Protocols

A typical workflow for investigating the effects of methylcobalamin on nerve regeneration in a rat model is outlined below. This is followed by detailed protocols for inducing the injury and for subsequent assessment.

Experimental_Workflow start Animal Acclimatization (e.g., Male Wistar Rats, 140-150g) injury Sciatic Nerve Injury (Crush Model) start->injury grouping Randomize into Treatment Groups injury->grouping control_group Group 1: Vehicle Control (Saline) grouping->control_group low_dose_group Group 2: Low-Dose Methylcobalamin (e.g., 50 µg/kg) grouping->low_dose_group high_dose_group Group 3: High-Dose Methylcobalamin (e.g., 500 µg/kg) grouping->high_dose_group treatment Daily Intraperitoneal (i.p.) Administration control_group->treatment low_dose_group->treatment high_dose_group->treatment assessment Assessments at Pre-defined Timepoints (e.g., Weeks 1, 2, 4, 8) treatment->assessment electro Electrophysiology (CMAP, MNCV) assessment->electro histo Histomorphometry (Myelin Thickness, Fiber Count) assessment->histo functional Functional Tests (Sciatic Function Index) assessment->functional analysis Data Analysis & Interpretation electro->analysis histo->analysis functional->analysis

Caption: General experimental workflow for a nerve regeneration study.
Protocol for Sciatic Nerve Crush Injury in Rats

This protocol describes a common method for inducing a reproducible nerve injury. Most studies on peripheral nerve regeneration are carried out using the sciatic nerve of rodents.[10]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)

  • Surgical scissors, forceps, and retractors

  • Sugita aneurysm clip or non-serrated forceps (for crushing)[11]

  • Suture materials (for closing muscle and skin layers)

  • Antiseptic solution (e.g., Betadine) and sterile gauze

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat following approved institutional protocols. Shave and disinfect the skin over the lateral aspect of the thigh.

  • Surgical Exposure: Make a skin incision from the greater trochanter to the mid-thigh. Carefully separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.

  • Nerve Crush: Gently free the sciatic nerve from the surrounding connective tissue at the desired location (typically distal to the sciatic notch).

  • Apply a Sugita aneurysm clip or non-serrated forceps across the nerve for a standardized duration (e.g., 60 seconds) to create a crush injury. Ensure the force and duration are consistent across all animals.

  • Closure: Release the clip/forceps and observe the nerve for signs of epineural continuity. Reposition the muscles and suture the muscle layer, followed by closing the skin incision.

  • Post-operative Care: Administer analgesics as per veterinary guidelines and monitor the animal for recovery, signs of infection, and autotomy (self-mutilation).

Protocol for Methylcobalamin Administration

Materials:

  • Methylcobalamin hydrate (B1144303) powder

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles (e.g., 25-gauge)

Procedure:

  • Solution Preparation: Prepare a stock solution of methylcobalamin in sterile saline. For example, to achieve a 500 µg/kg dose for a 250 g rat (125 µg total), a stock solution of 1 mg/mL can be prepared. Protect the solution from light as methylcobalamin is light-sensitive.

  • Daily Administration: Administer the prepared solution daily via intraperitoneal (i.p.) injection.[2][4][6] The volume should be calculated based on the animal's most recent body weight.

  • Control Group: The control group should receive an equivalent volume of the vehicle (sterile saline) following the same administration schedule.

Protocols for Assessment of Nerve Regeneration

A. Electrophysiological Assessment Electrophysiological tests are quantitative, objective measures that directly reflect nerve function.[12] Compound Muscle Action Potential (CMAP) is a standard technique to assess regeneration.[13]

Procedure (CMAP & MNCV):

  • Anesthetize the rat at the designated time point post-injury.

  • Re-expose the sciatic nerve proximal to the injury site for stimulation.

  • Place a stimulating electrode at the proximal site and a recording electrode in a target muscle innervated by the sciatic nerve (e.g., gastrocnemius muscle).[14]

  • Deliver a supramaximal stimulus to the nerve and record the CMAP amplitude and latency.

  • To calculate Motor Nerve Conduction Velocity (MNCV), stimulate the nerve at a second, more distal site and record the latency. MNCV is calculated by dividing the distance between the two stimulation points by the difference in their latencies.

  • Compare the results from the injured limb to the contralateral (uninjured) limb, which serves as an internal control.

B. Histomorphometric Analysis Histological assessment provides a morphological evaluation of nerve fiber regeneration.[15] Toluidine blue staining of resin-embedded sections is considered the gold standard for counting and measuring myelinated fibers.[10]

Procedure:

  • Tissue Harvest and Fixation: At the end of the study, euthanize the rat and harvest a segment of the sciatic nerve distal to the crush site. Fix the nerve segment in a suitable fixative (e.g., 4% paraformaldehyde or glutaraldehyde).

  • Processing and Embedding: Post-fix the tissue in osmium tetroxide, dehydrate through a graded series of ethanol, and embed in resin (e.g., Epon).

  • Sectioning and Staining: Cut semi-thin transverse sections (approx. 1 µm thick) and stain with Toluidine Blue. This stain will color the myelin sheaths dark blue, allowing for clear visualization.

  • Image Analysis: Capture images of the nerve cross-sections under a light microscope. Use image analysis software to quantify:

    • Number of myelinated nerve fibers.

    • Axon diameter.

    • Myelin sheath thickness.

    • Total nerve fiber diameter.

C. Functional Assessment (Sciatic Function Index - SFI) The SFI is a widely used, non-invasive method to assess the functional recovery of the sciatic nerve by analyzing walking tracks.

Procedure:

  • Coat the rat's hind paws with non-toxic ink.

  • Allow the rat to walk down a narrow track lined with paper to record its footprints.

  • Measure several parameters from the footprints of both the experimental (EPL, ETS, EIT) and normal (NPL, NTS, NIT) paws, including print length and toe spread.

  • Calculate the SFI using a standardized formula (e.g., Bain-Mackinnon-Hunter formula). An SFI value of 0 indicates normal function, while a value of -100 represents complete loss of function.

References

Application Notes and Protocols: Methylcobalamin Hydrate for the Treatment of Diabetic Neuropathy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy (DN) is one of the most prevalent and debilitating complications of diabetes mellitus, affecting 30–50% of diabetic patients.[1] It encompasses a range of nerve disorders, with diabetic sensorimotor polyneuropathy being the most common form.[1] The pathogenesis of DN is complex, involving multiple factors such as hyperglycemia-induced oxidative stress, inflammation, impaired nerve blood flow, and dysregulation of key signaling pathways like the protein kinase C (PKC) pathway.[2][3] Animal models are indispensable tools for investigating the underlying mechanisms and for screening potential therapeutic interventions.[4]

Methylcobalamin (B1676134) (MC), an active form of vitamin B12, has shown significant promise in ameliorating diabetic neuropathy.[3] It has a high affinity for nerve tissues and plays a crucial role in promoting myelination, supporting the axonal cytoskeleton, and enhancing nerve regeneration.[5][6][7] Studies in animal models have demonstrated that methylcobalamin can improve nerve conduction velocity, protect against oxidative damage, and normalize impaired neural signaling.[2][3]

These application notes provide a detailed overview of the protocols for inducing diabetic neuropathy in animal models and for evaluating the therapeutic efficacy of methylcobalamin hydrate.

Part 1: Experimental Models of Diabetic Neuropathy

The selection of an appropriate animal model is critical for studying diabetic neuropathy. Rodents, particularly rats and mice, are widely used due to their physiological similarities to humans and the availability of established induction methods.[1]

Chemical Induction using Streptozotocin (B1681764) (STZ)

The most common method for inducing type 1 diabetes is through the administration of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.[8][9]

Protocol: STZ-Induced Diabetes in Rats

  • Animal Selection: Use male Wistar or Sprague-Dawley rats, typically 8 weeks of age.[5][9]

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.

  • STZ Preparation: Prepare a fresh solution of STZ in a cold citrate (B86180) buffer (0.1 M, pH 4.5).

  • Induction: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ. Doses can range from 40 to 65 mg/kg.[5][9] For example, a dose of 40 mg/kg (i.v.) has been successfully used in Wistar rats.[5]

  • Confirmation of Diabetes: Monitor blood glucose levels from a tail vein sample 72 hours after STZ injection and then weekly. A fasting blood glucose level ≥16 mmol/l or a non-fasting level >250 mg/dL is typically considered diabetic.[10]

  • Observation Period: Neuropathic changes, such as a significant delay in nerve conduction velocity, typically develop over 8 to 16 weeks.[5][8]

Other Models
  • Genetic Models: Spontaneously diabetic models like the db/db mouse (leptin receptor mutation) and the Zucker diabetic fatty (ZDF) rat are used to study type 2 diabetes.[1][8]

  • Diet-Induced Models: Feeding rodents a high-fat diet can induce insulin (B600854) resistance and symptoms of type 2 diabetes and neuropathy.[1]

Part 2: this compound Treatment Protocol

The following is a generalized protocol for administering methylcobalamin (MC) to diabetic animal models. Specific dosages and durations may be adjusted based on the research objectives.

Protocol: Administration of Methylcobalamin

  • Group Allocation: Once diabetes is confirmed, randomly assign animals to experimental groups:

    • Non-diabetic Control (receives vehicle)

    • Diabetic Control (receives vehicle)

    • Diabetic + Methylcobalamin Treatment

  • Treatment Initiation: Begin MC treatment after the onset of hyperglycemia.

  • Dosage and Administration: Administer MC via intramuscular (i.m.) or oral routes. The dosage and frequency can vary significantly between studies.

  • Monitoring: Continue to monitor blood glucose levels and body weight throughout the treatment period.

Table 1: Examples of Methylcobalamin Treatment Regimens in Animal Models

Animal ModelDiabetes Induction MethodMethylcobalamin DoseRoute of AdministrationTreatment DurationReference
Wistar RatsStreptozotocin (40 mg/kg, i.v.)10 mg/kgIntramuscular (i.m.), every other day16 weeks[5]
RatsStreptozotocin500 µg/kgIntramuscular (i.m.), daily16 weeks[11]
Spontaneous Diabetic RatsSpontaneousNot specifiedOralNot specified[7]

Part 3: Assessment of Therapeutic Efficacy

To evaluate the effectiveness of methylcobalamin, a combination of behavioral, electrophysiological, and structural assessments is recommended. A neuropathy phenotype is typically confirmed when at least two of these three assessment categories show statistically significant differences between diabetic and control animals.[12]

Electrophysiological Assessment

Nerve conduction velocity (NCV) is a gold standard, quantitative measure of nerve function.[8] A decrease in NCV is a hallmark of diabetic neuropathy.[8]

Protocol: Nerve Conduction Velocity (NCV) Measurement

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Temperature Control: Maintain the animal's body temperature at 37°C using a heating pad to ensure accurate readings.

  • Stimulation & Recording: For sciatic motor NCV (MNCV), place stimulating electrodes at the sciatic notch and the Achilles tendon. Place recording electrodes in the interosseous muscles of the paw.

  • Measurement: Measure the latency of the muscle action potential from both stimulation sites. NCV is calculated by dividing the distance between the stimulating electrodes by the difference in latencies.

  • Sensory NCV (SNCV): A similar principle is applied to sensory nerves, often using the tail nerve.[8]

Behavioral Assessment

Behavioral tests measure the animal's response to sensory stimuli, which is indicative of pain or sensory loss.[13]

  • Mechanical Allodynia (von Frey Test): Measures the withdrawal threshold to a non-painful mechanical stimulus. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw until a withdrawal response is elicited.[13]

  • Thermal Hyperalgesia (Hargreaves Plantar Test): Measures the paw withdrawal latency to a radiant heat source.[12][13] A shortened latency indicates hypersensitivity to heat.

Structural Assessment

Histological analysis provides a direct measure of nerve structure and damage.

  • Intra-Epidermal Nerve Fiber Density (IENFD): This is a sensitive measure of small fiber neuropathy.[8][12] Skin biopsies from the footpad are immunostained for the pan-axonal marker PGP9.5, and the number of nerve fibers crossing the dermal-epidermal junction is quantified.[14]

  • Myelinated Fiber Morphometry: Sural or sciatic nerve samples can be processed for electron microscopy to analyze axon diameter, myelin thickness, and the incidence of demyelination.[11]

Table 2: Summary of Quantitative Outcomes from a Key Study

StudyAnimal ModelKey Outcome MeasureResult in Untreated Diabetic GroupResult in Methylcobalamin-Treated Group
Mizukami et al.[5]STZ-induced Diabetic RatsNerve Conduction Velocity (NCV)Significant delayNormalized (similar to control)
Mizukami et al.[5]STZ-induced Diabetic RatsNerve PKC ActivitySignificantly suppressedNormalized (similar to control)
Yagihashi et al.[11]STZ-induced Diabetic RatsDensity of Myelinated Nerve FibersReducedProtected from reduction
Yagihashi et al.[11]STZ-induced Diabetic RatsParanodal DemyelinationIncreased incidenceLess incidence

Part 4: Mechanism of Action & Signaling Pathways

Methylcobalamin is believed to exert its therapeutic effects through multiple mechanisms, primarily by counteracting the pathological changes induced by hyperglycemia.[2][3] Key mechanisms include the normalization of Protein Kinase C (PKC) activity and the reduction of oxidative stress.[2][5] In diabetic nerves, PKC activity is suppressed, which is associated with reduced expression of certain PKC isoforms; methylcobalamin treatment corrects these changes.[5] It also suppresses the accumulation of oxidative stress markers in the nerve.[2][5]

G cluster_cause Pathogenesis of Diabetic Neuropathy cluster_intervention Therapeutic Intervention Hyperglycemia Hyperglycemia OxidativeStress Increased Oxidative Stress Hyperglycemia->OxidativeStress PKC_Dysregulation PKC Dysregulation Hyperglycemia->PKC_Dysregulation NerveDamage Nerve Ischemia & Structural Damage OxidativeStress->NerveDamage PKC_Dysregulation->NerveDamage Neuropathy Diabetic Neuropathy (Reduced NCV, Pain) NerveDamage->Neuropathy MC Methylcobalamin Hydrate MC->OxidativeStress Inhibits/Corrects MC->PKC_Dysregulation Inhibits/Corrects PKC_Normalization Normalization of PKC Signaling MC->PKC_Normalization Oxidative_Reduction Reduction of Oxidative Stress MC->Oxidative_Reduction Myelination Promotes Myelination MC->Myelination NerveFunction Improved Nerve Function (Normalized NCV) PKC_Normalization->NerveFunction Oxidative_Reduction->NerveFunction Myelination->NerveFunction NerveFunction->Neuropathy Ameliorates

Caption: Proposed mechanism of Methylcobalamin in diabetic neuropathy.

Part 5: Experimental Workflow Visualization

A well-structured experimental workflow is essential for ensuring the reproducibility and reliability of results. The following diagram outlines a typical workflow for evaluating methylcobalamin in an animal model of diabetic neuropathy.

G cluster_setup Phase 1: Model Induction & Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis A 1. Animal Acclimatization (1-2 weeks) B 2. Induction of Diabetes (e.g., STZ Injection) A->B C 3. Confirmation of Hyperglycemia (Blood Glucose > 250 mg/dL) B->C D 4. Baseline Assessments (Weight, NCV, Behavioral Tests) C->D E 5. Random Group Allocation (Control, Diabetic, Diabetic+MC) D->E F 6. Begin Daily/Periodic Treatment (Methylcobalamin or Vehicle) E->F G 7. Routine Monitoring (Weekly Weight & Glucose) F->G H 8. Interim Assessments (e.g., Monthly Behavioral Tests) G->H I 9. Final Endpoint Assessments (e.g., at 16 weeks) H->I J Electrophysiology (NCV) I->J K Behavioral Tests (von Frey, Plantar) I->K L 10. Tissue Collection (Nerve, Skin Biopsy) J->L K->L M 11. Histological Analysis (IENFD, Morphometry) L->M N 12. Data Analysis & Statistical Comparison M->N

Caption: General experimental workflow for preclinical studies.

References

Application of Methylcobalamin Hydrate in Peripheral Nerve Injury Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134) hydrate (B1144303), the active form of vitamin B12, has demonstrated significant potential in promoting the regeneration and functional recovery of injured peripheral nerves.[1][2][3] It plays a crucial role in various metabolic pathways essential for neuronal health, including nucleic acid and protein synthesis, and myelination.[2][4][5] Research, encompassing both preclinical animal models and clinical trials, has highlighted its neuroprotective and neuroregenerative effects, making it a compelling agent for the development of therapies for peripheral neuropathies.[6][7][8]

These application notes provide a comprehensive overview of the use of methylcobalamin hydrate in peripheral nerve injury research. They include a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for common animal models of peripheral nerve injury, and a visualization of the signaling pathways modulated by methylcobalamin.

Data Presentation

The following tables summarize the quantitative data from various studies on the efficacy of this compound in treating peripheral nerve injury.

Table 1: Efficacy of Methylcobalamin in Animal Models of Peripheral Nerve Injury

Animal ModelTreatment GroupDosageRoute of AdministrationKey FindingsReference
Acrylamide-induced neuropathy in ratsMethylcobalamin (ultra-high dose)500 µg/kgIntraperitonealSignificantly faster recovery of compound muscle action potential (CMAP) amplitudes compared to saline control. Increased nerve fiber density.[6]
Acrylamide-induced neuropathy in ratsMethylcobalamin (low dose)50 µg/kgIntraperitonealNo significant difference in CMAP recovery compared to saline control.[6]
Sciatic nerve crush injury in miceMethylcobalamin130 µg/kgIntraperitonealUpregulation of nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and ciliary neurotrophic factor (CNTF) gene expression.[9]
Vincristine-induced neuropathic pain in ratsMethylcobalamin0.5 mg/kgIntraperitonealDecreased prevalence of atypical mitochondria in A- and C-nerve fibers.[8]
Capsaicin-induced neuropathy in ratsMethylcobalamin500 µg/kgSubcutaneousSignificant increase in the number of unmyelinated nerve fibers.[5]
Brachial plexus injury in ratsMethylcobalaminHigh doseNot specifiedSignificantly faster recovery of motor skills (grooming and finger spreading).[1]

Table 2: Efficacy of Methylcobalamin in Human Clinical Trials for Peripheral Neuropathy

ConditionTreatment GroupDosageRoute of AdministrationDurationKey FindingsReference
Peripheral Neuropathy (Immune-mediated or hereditary)Methylcobalamin (ultra-high dose)25 mg/day for 10 days, then 25 mg/monthIntravenous6 monthsImproved Medical Research Council (MRC) sum score in 7 out of 12 patients.[7]
Peripheral Nerve InjuryMecobalamin combined with nerve growth factor0.5 mg/day (Mecobalamin) + 30 mg/day (NGF)Intravenous (Mecobalamin) + Intramuscular (NGF)3 to 6 weeksSignificantly better curative effect on sensory and motor recovery compared to single-drug treatment (P < 0.05).[4]
Diabetic Peripheral Neuropathy and Herpetic Neuropathy (Meta-analysis)Mecobalamin in combination with other treatmentsNot specifiedNot specifiedNot specifiedImproved clinical therapeutic efficacy and nerve conduction velocities.[10]
Subacute Herpetic NeuralgiaMecobalamin1,000 µgSubcutaneous5-6 times per week for 6 days to 4 weeksReduction in pain and improvement in daily activities and quality of life.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound on peripheral nerve injury.

Animal Model: Sciatic Nerve Crush Injury in Rats

This model is widely used to study peripheral nerve regeneration.

Materials:

  • Wistar rats (male, 200-250g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments (forceps, scissors, hemostats)

  • This compound solution

  • Saline solution (control)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Using a fine hemostat, crush the sciatic nerve at a specific location (e.g., 10 mm from the sciatic notch) for a standardized duration (e.g., 30 seconds).

  • Suture the muscle and skin layers.

  • Administer this compound or saline to the respective groups (e.g., intraperitoneally) at the predetermined dosage and frequency.[9]

  • Monitor the animals for recovery and perform functional assessments at regular intervals.

Functional Assessment:

  • Walking Track Analysis: To assess motor function recovery.

  • Nerve Conduction Velocity (NCV) Measurement: To evaluate the functional status of the regenerated nerve.[2]

  • Histological Analysis: To examine nerve morphology, myelination, and axon counts.

Animal Model: Acrylamide-Induced Neuropathy in Rats

This model mimics toxic peripheral neuropathy.

Materials:

  • Wistar rats (male)

  • Acrylamide (B121943) solution

  • This compound solution

  • Saline solution (control)

  • Equipment for measuring Compound Muscle Action Potentials (CMAPs)

Procedure:

  • Induce neuropathy by administering acrylamide to the rats (e.g., intraperitoneally) at a specific dose and duration to achieve a consistent level of nerve damage.[6]

  • Monitor the development of neuropathy by measuring CMAP amplitudes after tibial nerve stimulation.[6]

  • Once a significant decrease in CMAP amplitude is observed, divide the rats into treatment and control groups.

  • Administer this compound (e.g., 500 µg/kg for ultra-high dose) or saline intraperitoneally.[6]

  • Continue to measure CMAP amplitudes at regular intervals to assess the rate of nerve regeneration.[6]

  • Perform morphometric analysis of the nerves at the end of the study to quantify fiber density.[6]

Signaling Pathways and Mechanisms of Action

This compound promotes nerve regeneration through multiple mechanisms, including the activation of key signaling pathways.

Methylcobalamin_Signaling_Pathway Methylcobalamin Methylcobalamin Hydrate MethylationCycle Methylation Cycle Methylcobalamin->MethylationCycle Promotes BDNF BDNF Expression Methylcobalamin->BDNF Increases SAM S-adenosylmethionine (SAM) MethylationCycle->SAM Increases Erk1_2 Erk1/2 MethylationCycle->Erk1_2 Activates Akt Akt MethylationCycle->Akt Activates DNA_Protein_Synthesis DNA & Protein Synthesis SAM->DNA_Protein_Synthesis Myelination Myelination SAM->Myelination NeuriteOutgrowth Neurite Outgrowth Erk1_2->NeuriteOutgrowth NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival

Caption: Signaling pathway of methylcobalamin in nerve regeneration.

Methylcobalamin enhances the methylation cycle, leading to increased S-adenosylmethionine (SAM), a universal methyl donor crucial for DNA and protein synthesis, as well as for myelination.[11] It also activates the Erk1/2 and Akt signaling pathways, which are critical for promoting neurite outgrowth and neuronal survival.[11] Furthermore, methylcobalamin has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule in nerve regeneration.[3]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical peripheral nerve injury model.

Experimental_Workflow Start Start AnimalModel Induce Peripheral Nerve Injury Model (e.g., Sciatic Nerve Crush) Start->AnimalModel Grouping Randomly Assign to Treatment Groups AnimalModel->Grouping Treatment Administer Methylcobalamin or Vehicle Control Grouping->Treatment Assessment Functional & Histological Assessments Treatment->Assessment DataAnalysis Data Analysis & Statistical Comparison Assessment->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Application Notes and Protocols for Methylcobalamin Hydrate in Neuronal Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), the active form of vitamin B12, is a crucial coenzyme for the normal functioning and maintenance of the nervous system.[1][2] In recent years, its application as a supplement in neuronal cell culture media has gained significant attention for its neuroprotective and neuroregenerative properties.[3] In vitro studies have demonstrated that methylcobalamin promotes neuronal survival, facilitates neurite outgrowth, and protects against various neurotoxic insults.[1][4] These effects are primarily mediated through the activation of key signaling pathways, including the Erk1/2 and Akt/mTOR pathways.[1][5][6]

These application notes provide a comprehensive overview of the use of methylcobalamin hydrate (B1144303) in neuronal cell culture, including its mechanisms of action, quantitative effects on neuronal cells, and detailed protocols for its preparation and application.

Data Presentation

The following tables summarize the quantitative effects of methylcobalamin on various neuronal cell types as reported in the literature.

Table 1: Neuroprotective Effects of Methylcobalamin

Cell TypeInsultMethylcobalamin ConcentrationObserved EffectReference
Rat Retinal NeuronsGlutamate (B1630785)10 nM - 10 µMConcentration-dependent protection against neurotoxicity.[7]
Rat Cortical NeuronsGlutamateChronic exposure (concentration not specified)Protection against NMDA receptor-mediated glutamate cytotoxicity.[1][1]
PC12 Cells & Primary Hippocampal NeuronsPM2.5Not specified in vitroRescued downregulation of cell viability.[8]
Rat Cortical NeuronsOxygen-Glucose Deprivation/ReperfusionNot specifiedIncreased cell viability and decreased lactate (B86563) dehydrogenase release.[9]

Table 2: Effects of Methylcobalamin on Neurite Outgrowth and Regeneration

| Cell Type | Methylcobalamin Concentration | Observed Effect | Reference | |---|---|---|---|---| | Dorsal Root Ganglion (DRG) Neurons | >100 nM | Promotes neurite outgrowth and neuronal survival.[4] |[4] | | Cerebellar Granule Neurons | Not specified | Promotes neurite outgrowth via the Akt/mTOR pathway.[6] |[6] | | Rat Sciatic Nerve Injury Model | High doses (in vivo) | Improves nerve regeneration and functional recovery.[4] |[4] |

Table 3: Effects of Methylcobalamin on Glial Cells

| Cell Type | Methylcobalamin Concentration | Observed Effect | Reference | |---|---|---|---|---| | Schwann Cells | 100 µM | Did not stimulate proliferation.[5] |[5] | | Schwann Cells | Not specified | Promotes differentiation and myelination.[10] |[10] |

Signaling Pathways

Methylcobalamin exerts its effects on neuronal cells by modulating specific intracellular signaling pathways. The diagram below illustrates the key pathways involved in methylcobalamin-induced neuroprotection and neurite outgrowth.

Methylcobalamin_Signaling Methylcobalamin Methylcobalamin Methionine_Synthase Methionine Synthase Methylcobalamin->Methionine_Synthase Methylation_Cycle Methylation Cycle Methionine_Synthase->Methylation_Cycle Akt Akt Methylation_Cycle->Akt Erk12 Erk1/2 Methylation_Cycle->Erk12 mTOR mTOR Akt->mTOR Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Erk12->Neuronal_Survival Myelination Myelination (Schwann Cells) Erk12->Myelination (downregulation) Neurite_Outgrowth Neurite Outgrowth mTOR->Neurite_Outgrowth

Caption: Methylcobalamin signaling pathways in neuronal cells.

Experimental Protocols

Here are detailed methodologies for key experiments involving the use of methylcobalamin in neuronal cell culture.

Protocol 1: Preparation of Methylcobalamin-Supplemented Neuronal Culture Medium

Materials:

  • Methylcobalamin hydrate powder

  • Sterile, light-proof microcentrifuge tubes

  • Sterile, purified water or DMSO

  • Basal neuronal culture medium (e.g., Neurobasal™ Medium)[11][12]

  • B-27™ Supplement[11][12]

  • GlutaMAX™ Supplement

  • Sterile, amber-colored bottles for media storage

Procedure:

  • Stock Solution Preparation (e.g., 1 mM):

    • Due to the light sensitivity of methylcobalamin, perform all steps in a darkened environment or under a red safety light.[8]

    • Weigh out the required amount of this compound powder in a sterile, light-proof microcentrifuge tube.

    • Dissolve the powder in a small volume of sterile, purified water or DMSO to create a concentrated stock solution (e.g., 1 mM). Methylcobalamin is soluble in DMSO at 100 mg/mL.[9]

    • Gently vortex until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, light-proof microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Complete Culture Medium:

    • In a sterile biosafety cabinet, prepare the complete neuronal culture medium by adding B-27™ Supplement and GlutaMAX™ Supplement to the basal medium according to the manufacturer's instructions.

    • Thaw an aliquot of the methylcobalamin stock solution.

    • Dilute the stock solution directly into the complete culture medium to achieve the desired final concentration (e.g., 100 nM to 10 µM).

    • Mix the medium gently by swirling.

    • Store the methylcobalamin-supplemented medium in sterile, amber-colored bottles at 4°C for up to one week.

Workflow for Media Preparation:

Media_Preparation_Workflow start Start weigh Weigh Methylcobalamin (in dark) start->weigh dissolve Dissolve in Water/DMSO to make Stock Solution weigh->dissolve aliquot Aliquot and Store at -20°C (protected from light) dissolve->aliquot add_mc Add Methylcobalamin Stock to Basal Medium aliquot->add_mc prepare_basal Prepare Complete Basal Medium prepare_basal->add_mc store_media Store Supplemented Medium at 4°C (in amber bottle) add_mc->store_media end End store_media->end

Caption: Workflow for preparing methylcobalamin-supplemented media.

Protocol 2: Assessment of Neuroprotection using MTT Assay

This protocol is adapted from standard MTT assay procedures for neuronal cells to quantify cell viability.[2][3][5][10][13]

Materials:

  • Neuronal cells plated in a 96-well plate

  • Methylcobalamin-supplemented culture medium

  • Neurotoxic agent (e.g., glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for the desired period.

  • Pre-treatment: For chronic exposure studies, culture the cells in methylcobalamin-supplemented medium for a specified duration (e.g., 48-96 hours) before inducing toxicity.[7]

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 1 mM glutamate for 10 minutes).[7] Include control wells with and without the neurotoxin and with and without methylcobalamin.

  • MTT Incubation: After the neurotoxin exposure and a subsequent incubation period in fresh medium, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Quantification of Neurite Outgrowth

This protocol provides a method for quantifying changes in neurite length.[12][14][15][16]

Materials:

  • Neuronal cells cultured on coverslips or in multi-well plates

  • Methylcobalamin-supplemented culture medium

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software)

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells in the presence or absence of methylcobalamin for the desired duration.

  • Immunostaining (Optional but recommended): Fix the cells and immunostain for a neuronal marker (e.g., β-III tubulin) to visualize neurites clearly.

  • Image Acquisition: Capture images of random fields of view for each experimental condition using a microscope.

  • Neurite Tracing and Measurement:

    • Use image analysis software to trace the length of neurites from the cell body to the tip.

    • Measure the total neurite length per neuron or the length of the longest neurite.

  • Data Analysis: Compare the average neurite length between control and methylcobalamin-treated groups.

Experimental Workflow for Neurite Outgrowth Assay:

Neurite_Outgrowth_Workflow start Start plate_cells Plate Neuronal Cells start->plate_cells add_media Add Control or Methylcobalamin-supplemented Media plate_cells->add_media incubate Incubate for Desired Time add_media->incubate fix_stain Fix and Immunostain for Neuronal Marker incubate->fix_stain acquire_images Acquire Images with Microscope fix_stain->acquire_images analyze_images Analyze Images and Measure Neurite Length acquire_images->analyze_images data_analysis Statistical Analysis of Neurite Length analyze_images->data_analysis end End data_analysis->end

Caption: Workflow for quantifying neurite outgrowth.

Conclusion

This compound is a valuable supplement for neuronal cell culture, offering significant neuroprotective and neuroregenerative benefits. By understanding its mechanisms of action and utilizing appropriate concentrations and handling procedures, researchers can effectively leverage methylcobalamin to enhance the health and function of cultured neurons for a wide range of applications in neuroscience research and drug development. The provided protocols offer a starting point for incorporating this beneficial supplement into your experimental workflows.

References

Application Notes and Protocols for Studying Remyelination in Schwann Cells using Methylcobalamin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134) hydrate (B1144303), an active form of vitamin B12, has demonstrated significant potential in promoting the remyelination of peripheral nerves by Schwann cells.[1][2] These application notes provide a comprehensive overview of the use of methylcobalamin hydrate in in vitro and in vivo models of Schwann cell remyelination. Detailed protocols for key experiments are provided to facilitate the study of its mechanisms and therapeutic potential.

Methylcobalamin has been shown to enhance the differentiation of Schwann cells and promote the expression of myelin-related proteins, such as myelin basic protein (MBP).[1][2] Mechanistically, it has been found to downregulate the activity of the Erk1/2 signaling pathway, a key regulator of Schwann cell differentiation and myelination.[1][2][3] In animal models of demyelination, methylcobalamin treatment has been associated with accelerated remyelination and functional recovery.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on Schwann cell remyelination.

Table 1: In Vitro Effects of Methylcobalamin on Myelin-Related Protein Expression in Schwann Cells

TreatmentMyelin Basic Protein (MBP) Expression (Normalized Density)P0 Expression (Normalized Density)Myelin-Associated Glycoprotein (MAG) Expression (Normalized Density)
Control1.0 ± 0.11.0 ± 0.21.0 ± 0.15
Methylcobalamin (100 µM)1.8 ± 0.2**1.5 ± 0.31.2 ± 0.2

*Data are presented as mean ± SEM. *p < 0.01 compared to control. Data extracted from Nishimoto et al., 2015.[1][4]

Table 2: Effect of Methylcobalamin on Myelination in a Dorsal Root Ganglion (DRG) Neuron-Schwann Cell Co-culture System

TreatmentTime PointNumber of MBP-Positive Myelinated Segments
Control7 days~50
Methylcobalamin (100 µM)7 days~100
Control14 days~120
Methylcobalamin (100 µM)14 days~200
Control21 days~150
Methylcobalamin (100 µM)21 days~250

*Data are presented as approximate values based on graphical representation from Nishimoto et al., 2015. p < 0.05 compared to control.[1][4]

Table 3: In Vivo Effects of Methylcobalamin on Remyelination in a Rat Model of Lysophosphatidylcholine (LPC)-Induced Demyelination

Treatment GroupTime PointPercentage of MBP-Positive Axons
Saline (LPC-)7 days~95%
LPC (+)7 days~7%
LPC (+) + Saline14 days~41%
LPC (+) + Methylcobalamin14 days~80%***

*Data are presented as approximate values based on graphical representation from Nishimoto et al., 2015. **p < 0.001 compared to LPC (+) + Saline group.[5][6]

Signaling Pathway

This compound promotes Schwann cell differentiation and myelination by downregulating the activity of the Extracellular signal-regulated kinase 1/2 (Erk1/2) pathway.[1][2][3]

cluster_extracellular Extracellular cluster_cell Schwann Cell Methylcobalamin Methylcobalamin Hydrate Erk1_2 Erk1/2 Methylcobalamin->Erk1_2 Inhibits Differentiation Schwann Cell Differentiation Erk1_2->Differentiation Inhibits Myelination Myelination Differentiation->Myelination MBP_expression MBP Expression Differentiation->MBP_expression

Caption: Methylcobalamin's signaling pathway in Schwann cells.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound on Schwann cell remyelination in vitro.

cluster_prep Preparation cluster_culture Co-culture and Treatment cluster_analysis Analysis DRG_isolation Isolate Dorsal Root Ganglion (DRG) Neurons Co_culture Establish DRG-SC Co-culture DRG_isolation->Co_culture SC_isolation Isolate and Purify Schwann Cells (SCs) SC_isolation->Co_culture Myelination_induction Induce Myelination (e.g., with ascorbic acid) Co_culture->Myelination_induction Treatment Treat with Methylcobalamin Hydrate or Vehicle Myelination_induction->Treatment Immunofluorescence Immunofluorescence Staining (MBP, Neurofilament) Treatment->Immunofluorescence Western_blot Western Blotting (MBP, P0, MAG, p-Erk, Erk) Treatment->Western_blot Quantification Quantify Myelinated Segments Immunofluorescence->Quantification

Caption: In vitro experimental workflow.

Experimental Protocols

Protocol 1: Dorsal Root Ganglion (DRG) Neuron and Schwann Cell Co-culture for Myelination Studies

This protocol is adapted from established methods for studying myelination in vitro.[7][8][9]

Materials:

  • E15 rat embryos (for DRG neurons)

  • P3-P4 rat pups (for Schwann cells)

  • DMEM, Neurobasal medium, B27 supplement, N2 supplement

  • Nerve Growth Factor (NGF)

  • Forskolin, Pituitary extract

  • Collagenase, Trypsin

  • Poly-L-lysine, Laminin

  • Cytosine arabinoside (Ara-C)

  • This compound

  • Ascorbic acid

Procedure:

  • DRG Neuron Isolation and Culture:

    • Dissect DRGs from E15 rat embryos and collect them in ice-cold DMEM.

    • Incubate DRGs in 0.25% trypsin for 30 minutes at 37°C.

    • Dissociate the ganglia by gentle trituration.

    • Plate the dissociated neurons on poly-L-lysine and laminin-coated coverslips in Neurobasal medium supplemented with B27, NGF, and glutamine.

    • After 24 hours, add Ara-C to the medium for 48 hours to eliminate non-neuronal cells.

    • Maintain the purified neuron cultures in Neurobasal medium with B27 and NGF.

  • Schwann Cell Isolation and Purification:

    • Dissect sciatic nerves from P3-P4 rat pups and place them in DMEM.

    • Incubate the nerves in a solution of collagenase and trypsin for 45 minutes at 37°C.

    • Dissociate the tissue by trituration and plate the cells on poly-L-lysine coated dishes in DMEM with 10% FBS.

    • Purify Schwann cells through cycles of Ara-C treatment and passaging.

  • DRG-Schwann Cell Co-culture and Myelination Induction:

    • Once DRG neurons have established a dense network of axons (typically after 7-10 days), seed purified Schwann cells onto the neuron cultures.

    • Allow Schwann cells to proliferate and associate with the axons for 3-4 days in DMEM with 10% FBS and NGF.

    • To induce myelination, switch the medium to a defined myelination medium (e.g., Neurobasal medium with B27, N2 supplement, NGF, and 50 µg/mL ascorbic acid).

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Add this compound to the myelination medium at the desired final concentration (e.g., 100 µM).

    • Include a vehicle control group (medium with the same volume of sterile water or PBS).

    • Change the medium every 2-3 days, replenishing with fresh this compound.

    • Continue the treatment for the desired duration (e.g., 7, 14, or 21 days).

Protocol 2: In Vivo Model of Lysophosphatidylcholine (LPC)-Induced Demyelination

This protocol describes a common method for inducing focal demyelination in the rat sciatic nerve.[10][11][12]

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Lysophosphatidylcholine (LPC)

  • Sterile 0.9% saline

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Microsurgical instruments

  • Hamilton syringe with a 33-gauge needle

  • This compound

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat using an approved protocol.

    • Make a small incision in the thigh to expose the sciatic nerve.

    • Using a Hamilton syringe, carefully inject 1 µL of 1% LPC in sterile saline into the sciatic nerve.

    • For the sham control group, inject 1 µL of sterile saline.

    • Close the incision with sutures.

  • This compound Administration:

    • Prepare a solution of this compound for systemic administration (e.g., intraperitoneal injection). A typical dose is 500 µg/kg/day.

    • Begin administration of this compound or saline (vehicle control) one day after the LPC injection and continue for the desired duration (e.g., 7 or 14 days).

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the rats and harvest the sciatic nerves.

    • Process the nerves for histological analysis (e.g., embedding in paraffin (B1166041) or freezing for cryosections) to assess remyelination (e.g., using Luxol Fast Blue staining or immunofluorescence for MBP).

Protocol 3: Western Blotting for Myelin Basic Protein (MBP)

This protocol outlines the general steps for detecting MBP in Schwann cell lysates.[13][14][15]

Materials:

  • Schwann cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MBP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse Schwann cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MBP antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software.

Protocol 4: Immunofluorescence Staining for Myelinated Co-cultures

This protocol provides a method for visualizing myelinated axons in DRG-Schwann cell co-cultures.[16][17]

Materials:

  • DRG-Schwann cell co-cultures on coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., rabbit anti-MBP, mouse anti-neurofilament)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation and Permeabilization:

    • Fix the co-cultures with 4% PFA for 20 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash with PBS.

    • Block non-specific binding with blocking solution for 1 hour.

    • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips on glass slides using mounting medium.

    • Image the slides using a fluorescence microscope.

    • Quantify the number and length of MBP-positive segments co-localized with neurofilament staining.

References

Troubleshooting & Optimization

Technical Support Center: Methylcobalamin Hydrate Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of methylcobalamin (B1676134) hydrate (B1144303) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of methylcobalamin in aqueous solutions?

A1: The stability of methylcobalamin in aqueous solutions is predominantly affected by three main factors: exposure to light, the pH of the solution, and storage temperature. Methylcobalamin is particularly susceptible to degradation under acidic, alkaline, and photolytic conditions.[1][2][3][4]

Q2: How significant is the impact of light on methylcobalamin stability?

A2: Methylcobalamin is extremely sensitive to light.[5][6] Exposure to light, especially fluorescent or UVA radiation, can cause rapid degradation.[6][7] The biologically active forms of cobalamin, including methylcobalamin, can be converted to hydroxocobalamin (B81358) within seconds of UVA exposure.[7] In one study, a methylcobalamin solution in a clear glass vial experienced a 44.1% decline in potency after just 5 minutes of exposure to typical laboratory fluorescent lighting.[6] Therefore, it is crucial to protect methylcobalamin solutions from light at all times.[8][9]

Q3: What is the optimal pH for maintaining the stability of methylcobalamin in an aqueous solution?

A3: Methylcobalamin exhibits its highest stability in aqueous solutions at a pH of 5.[1][2][3][4][10] It is least stable at pH 2.[1][2][3][4] The degradation in acidic and alkaline conditions follows pseudo-first-order kinetics.[1][2][3][4]

Q4: How does temperature influence the stability of methylcobalamin solutions?

A4: While methylcobalamin is highly sensitive to light, it is comparatively less sensitive to heat when protected from light.[6] However, elevated temperatures can still lead to degradation. For instance, autoclaving a high-dose methylcobalamin solution at 115°C for 30 minutes was found to be tolerable, but storage at 4°C showed a decrease in concentration over several months.[9] Another study noted that heat exposure at 100°C for 60 minutes resulted in a significant loss of methylcobalamin. Some formulations may require refrigeration for long-term storage.[11]

Q5: What are the main degradation products of methylcobalamin in aqueous solutions?

A5: The primary degradation product of methylcobalamin upon exposure to light is hydroxocobalamin (B12b) or aquocobalamin (B1237579) (B12a).[1][5][12] This occurs through the homolytic cleavage of the cobalt-carbon bond.[5] Further degradation of these products can lead to the irreversible oxidation of the corrin (B1236194) ring.[1]

Q6: What are the best practices for minimizing methylcobalamin degradation during experimental procedures?

A6: To minimize degradation, it is imperative to work under dark or low-light conditions.[6][9] Use amber or light-protective vials and glassware for solution preparation and storage.[8][13] Maintain the pH of the solution around 5 for optimal stability.[1][2][3][4] For storage, follow the specific temperature recommendations for your formulation, which may include refrigeration.[11][14] Additionally, methylcobalamin is reported to be sensitive to mechanical shock, so avoid vigorous shaking or sonication.[6]

Q7: Are there any excipients that can enhance the stability of methylcobalamin in aqueous solutions?

A7: Yes, certain excipients can improve stability. For example, sorbitol has been shown to have a protective effect on methylcobalamin against degradation caused by changes in pH and exposure to UV light or heat. The presence of other vitamins, such as thiamin, niacin, and ascorbic acid, can accelerate the degradation of methylcobalamin.[15]

Troubleshooting Guides

Problem: My methylcobalamin solution has rapidly changed color.

  • Possible Cause: This is a strong indication of degradation, most likely due to light exposure. Methylcobalamin solutions are red, and degradation to hydroxocobalamin can alter the appearance.

  • Solution: Immediately shield the solution from all light sources. Prepare fresh solutions under subdued lighting and store them in amber vials or containers wrapped in aluminum foil.[6][8][9] Verify the pH of your solution, as extreme pH values can also contribute to degradation and potential color changes.

Problem: I am observing a significant loss of methylcobalamin potency in my formulation.

  • Possible Causes & Solutions:

    • Light Exposure: As detailed in the FAQs, even brief exposure to light can cause substantial degradation.[6] Ensure all handling and storage steps are performed in the dark.

    • Incorrect pH: The stability of methylcobalamin is highly pH-dependent, with optimal stability at pH 5.[1][2][3][4] Measure and adjust the pH of your aqueous solution accordingly.

    • Incompatible Excipients: Certain B vitamins and ascorbic acid can accelerate methylcobalamin degradation.[15] Review your formulation for any incompatible components.

    • Improper Storage Temperature: While less critical than light and pH, temperature can still play a role. Ensure you are storing your solution at the recommended temperature.[9][11][14]

Problem: My HPLC analysis of a methylcobalamin solution shows unexpected peaks.

  • Possible Cause: The appearance of new peaks, particularly one corresponding to hydroxocobalamin, is a clear sign of methylcobalamin degradation.[5][16]

  • Solution:

    • Identify the Degradation Product: Compare the retention time of the unexpected peak with a hydroxocobalamin standard to confirm its identity.

    • Review Experimental Conditions: Investigate your sample preparation, handling, and storage procedures for potential exposure to light, inappropriate pH, or high temperatures.

    • Implement Protective Measures: Re-prepare the sample under strict light-protected conditions and ensure the pH is buffered to 5. Analyze the fresh sample promptly.

Data Summaries

Table 1: Effect of Light Exposure on Methylcobalamin Degradation

Exposure Time (minutes)Light SourcePotency Decline (%)Reference
5Typical Lab Fluorescent44.1[6]
10Typical Lab Fluorescent67.7[6]
15Typical Lab Fluorescent83.3[6]
240 (4 hours)Bright Light (1,000 lux)50.1[9]

Table 2: pH-Rate Profile for Methylcobalamin Hydrolysis

pHStabilityDegradation KineticsReference
2Least StablePseudo-first-order[1][2][3][4]
5Most StablePseudo-first-order[1][2][3][4]
2-11VariablePseudo-first-order[2][3]

Table 3: Temperature Effects on Methylcobalamin Stability

TemperatureDurationConditionsRemaining ConcentrationReference
4°C3 monthsIn saline, dark96.4 ± 2.4%[9]
4°C6 monthsIn saline, dark91.6 ± 1.4%[9]
80°CSeveral hoursIn darkMinimal breakdown[6]
100°C60 minutes->30% degradation
115°C30 minutesAutoclave, darkTolerable[9]

Experimental Protocols

Protocol 1: Stability Testing of Methylcobalamin under Photolytic Conditions

  • Sample Preparation: Prepare a solution of methylcobalamin in the desired aqueous medium at a known concentration (e.g., 100 µg/mL).[5]

  • Light Exposure: Place the solution in a photostability chamber and expose it to a calibrated light source (e.g., fluorescent light).[5]

  • Sampling: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of methylcobalamin and its degradation products.[5]

  • Data Evaluation: Plot the concentration of methylcobalamin as a function of time to determine the photodegradation kinetics. Photodegradation of methylcobalamin has been reported to follow zero-order kinetics.[1][2][3][4]

Protocol 2: Determining the pH-Rate Profile of Methylcobalamin Hydrolysis

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 11).[2]

  • Sample Preparation: Prepare solutions of methylcobalamin in each buffer at a constant initial concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 80°C to accelerate degradation).[10]

  • Sampling and Analysis: At various time points, withdraw samples and analyze them by HPLC to quantify the remaining methylcobalamin.

  • Kinetic Analysis: For each pH, determine the pseudo-first-order rate constant (k) for the degradation.

  • pH-Rate Profile: Plot the logarithm of the rate constant (log k) against the pH to visualize the pH-rate profile and identify the pH of maximum stability.[2]

Protocol 3: Stability-Indicating RP-HPLC Method for Methylcobalamin

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile (B52724) (e.g., 55:35:10, v/v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: Diode array detector at 220 nm.[1][2][3]

  • Column Temperature: 25°C.[1][2][3]

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[3]

Visualizations

Methylcobalamin Methylcobalamin Hydroxocobalamin Hydroxocobalamin Methylcobalamin->Hydroxocobalamin Light (UVA) Homolytic Cleavage Corrin_Ring_Oxidation Corrin_Ring_Oxidation Hydroxocobalamin->Corrin_Ring_Oxidation Further Light Exposure Irreversible Oxidation

Caption: Photodegradation pathway of methylcobalamin.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Methylcobalamin Aqueous Solution B1 Light Exposure (Photostability Chamber) A->B1 B2 Varying pH (Buffer Solutions) A->B2 B3 Elevated Temperature (Incubator) A->B3 C Sampling at Time Intervals B1->C B2->C B3->C D RP-HPLC Analysis C->D E Determine Degradation Kinetics and Pathways D->E

Caption: Experimental workflow for stability testing.

Stability Methylcobalamin Stability Degradation Degradation Light Light Exposure Light->Degradation Increases pH pH of Solution pH->Degradation Increases at low and high pH Temperature Storage Temperature Temperature->Degradation Increases Excipients Excipients Excipients->Degradation Can increase or decrease Mechanical_Stress Mechanical Stress Mechanical_Stress->Degradation Increases

References

Technical Support Center: Methylcobalamin Hydrate Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for experiments involving the photodegradation of methylcobalamin (B1676134) hydrate.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of methylcobalamin photodegradation.

Problem / Observation Potential Cause Recommended Solution
Unexpected peaks appear in my HPLC chromatogram after light exposure. The appearance of new peaks is expected and indicates the formation of photodegradation byproducts. The primary degradation product is often hydroxocobalamin (B81358).[1][2][3]1. Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to determine the molecular weight of the degradant. The mass of hydroxocobalamin is expected.[1][2][3] 2. Use a Standard: Run a hydroxocobalamin standard under the same HPLC conditions to compare retention times for positive identification. 3. Review Literature: The primary photoproduct of methylcobalamin is hydroxocobalamin, formed by the homolytic cleavage of the cobalt-carbon bond.[1][4]
My methylcobalamin solution changed color from red to brownish-yellow. This color change is a visual indicator of methylcobalamin degradation to other cobalamins, such as hydroxocobalamin, upon exposure to light.This is an expected outcome of photodegradation. To prevent it during sample preparation and storage: 1. Protect from Light: Work in a dark room or under low light conditions. Use amber vials or glassware wrapped in aluminum foil.[5][6][7] 2. Control Temperature: Store solutions at recommended temperatures (e.g., room temperature for short-term, refrigerated for long-term) as thermal stress can also cause degradation.[8]
I am observing a rapid loss of methylcobalamin concentration in my sample, even with minimal light exposure. Methylcobalamin is extremely sensitive to light. Even ambient laboratory light can cause significant degradation.[1][4] The degradation rate is also influenced by pH, with the highest stability observed around pH 5.[9][10][11]1. Minimize All Light Exposure: Prepare samples immediately before analysis and keep them in light-protected containers (e.g., amber autosampler vials).[5][7] 2. Buffer Your Solution: Ensure the pH of your solution is buffered to a range of 4.5-5.0 for maximum stability.[9][10][12] 3. Check Light Source: Be aware that fluorescent lights can cause rapid degradation. If possible, use lighting that is less damaging, such as blue light, under which methylcobalamin is comparatively more stable.[1][2][4]
My HPLC baseline is noisy or drifting. Baseline issues can be caused by several factors, including mobile phase preparation, detector problems, or column contamination.1. Mobile Phase: Ensure the mobile phase is properly degassed and filtered. If using buffers, ensure they are fully dissolved and the pH is stable.[13] 2. Detector: Allow the detector lamp to warm up sufficiently. Check that the wavelength is set to an absorbance maximum for methylcobalamin (e.g., ~220-265 nm or ~350-361 nm) and not on a steep slope of the absorbance curve.[8][9][12][14] 3. Column Health: Flush the column with a strong solvent to remove any contaminants. If the problem persists, a void may have formed at the column inlet, requiring column replacement.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of methylcobalamin photodegradation?

The main byproduct formed during the photodegradation of methylcobalamin is hydroxocobalamin (OHCbl).[1][3][15] This occurs through the light-induced homolytic cleavage of the organometallic Co-C bond, which generates a cob(II)alamin radical and a methyl radical.[16][17] In the presence of oxygen (aerobic conditions), these intermediates can react to form hydroxocobalamin.[18]

Q2: What is the general mechanism of methylcobalamin photodegradation?

Upon absorbing light, methylcobalamin is excited to a metal-to-ligand charge transfer (MLCT) state. This is followed by a transition to a ligand field (LF) state, which leads to the dissociation of the Co-C bond.[16][18][19] This bond cleavage produces a cob(II)alamin and a methyl radical pair.[16][17] In aerobic environments, molecular oxygen can interact with these radicals, leading to the formation of hydroxocobalamin and other minor byproducts.[16][18]

Q3: Which wavelengths of light are most damaging to methylcobalamin?

Methylcobalamin is susceptible to degradation across the visible light spectrum. Studies have shown that it is highly prone to degradation under standard fluorescent (laboratory) light.[1][2][4] Conversely, it is significantly more stable when exposed to blue light.[1][2][4]

Q4: How can I protect my methylcobalamin samples and formulations from light?

It is critical to protect methylcobalamin from light at all stages of handling, storage, and analysis.[5]

  • Storage: Always store methylcobalamin solutions in amber glass vials or containers that are opaque or wrapped in aluminum foil.[5][6]

  • Preparation: Whenever possible, prepare solutions and samples in a dark room or under red/yellow safelights.[6]

  • Analysis: When using techniques like HPLC, use amber autosampler vials to prevent degradation while samples are waiting in the queue.[7]

Q5: What are the kinetics of methylcobalamin photodegradation?

The photodegradation of methylcobalamin has been shown to follow zero-order kinetics.[9][10][11] In one study, the half-life under specific photolytic conditions was found to be approximately 0.99 hours.[9][10][11] In contrast, degradation under acidic or alkaline hydrolysis typically follows pseudo-first-order kinetics.[9][10]

Data & Experimental Protocols

Photodegradation Kinetics and Stability

The stability of methylcobalamin is highly dependent on pH and light exposure.

ConditionDegradation KineticsKey FindingReference
Photolytic Stress Zero-OrderHalf-life (t½) of 0.99 hours under 1971.53 lux.[9][10][11]
Acidic Hydrolysis Pseudo-First-OrderLeast stable at pH 2.[9][10]
Alkaline Hydrolysis Pseudo-First-OrderSusceptible to degradation in alkaline conditions.[9][10]
Optimal pH -Highest stability observed at pH 5.[9][10]
Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example for analyzing methylcobalamin and its primary photodegradant, hydroxocobalamin. Method parameters may need to be optimized for specific equipment and formulations.

1. Objective: To separate and quantify methylcobalamin in the presence of its photodegradation products.

2. Materials & Equipment:

  • HPLC system with a UV/Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][11]

  • Methanol and Acetonitrile (B52724) (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Phosphoric Acid

  • Water (HPLC Grade)

  • Methylcobalamin and Hydroxocobalamin reference standards

  • Class A volumetric glassware (amber colored)

  • 0.45 µm membrane filters

3. Chromatographic Conditions:

ParameterConditionReference
Mobile Phase 25 mM KH₂PO₄ (pH adjusted to 3.8 with phosphoric acid) : Methanol : Acetonitrile (55:35:10, v/v/v)[9][10][11]
Flow Rate 1.0 mL/min[9][10][11]
Column Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent[9][10][11]
Column Temperature 25°C[9][10][11]
Detection Wavelength 220 nm (or other validated wavelength like 265 nm or 353 nm)[8][9][14]
Injection Volume 20 µL[14]
Run Time ~6-10 minutes[9][11]

4. Procedure:

  • Mobile Phase Preparation: Prepare the 25 mM KH₂PO₄ buffer and adjust the pH to 3.8. Filter through a 0.45 µm filter. Mix the buffer, methanol, and acetonitrile in the specified ratio (55:35:10). Degas the final mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve methylcobalamin and hydroxocobalamin standards in the mobile phase to prepare stock solutions. Protect these solutions from light at all times. Create a series of working standards by serial dilution to cover the desired concentration range (e.g., 2-160 µg/mL).[9][11]

  • Sample Preparation (for photodegradation study):

    • Prepare a solution of methylcobalamin of known concentration in a clear glass vial.

    • Expose the vial to a controlled light source (e.g., a photostability chamber) for a defined period.

    • At specified time intervals, withdraw an aliquot of the sample, dilute it with the mobile phase to fall within the calibration range, and transfer it to an amber HPLC vial for immediate analysis.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards to generate a calibration curve, followed by the test samples.

  • Data Processing: Identify and quantify the methylcobalamin peak based on its retention time compared to the standard. The appearance and growth of a peak at the retention time of the hydroxocobalamin standard indicates photodegradation.

Visualized Pathways and Workflows

photodegradation_pathway Methylcobalamin Photodegradation Pathway MeCbl Methylcobalamin (Co³⁺-CH₃) Excited Excited State [MeCbl]* MeCbl->Excited Light (hν) RadicalPair Radical Pair {[Co²⁺]• + •CH₃} Excited->RadicalPair Co-C Bond Cleavage HOCbl Hydroxocobalamin (Co³⁺-OH) RadicalPair->HOCbl + O₂ / H₂O

Caption: The photodegradation pathway of methylcobalamin.

experimental_workflow HPLC Analysis Workflow for Photodegradation cluster_prep 1. Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Mobile Phase & Standards (in dark) F Inject into HPLC System A->F B Prepare Methylcobalamin Sample Solution C Expose Sample to Controlled Light Source B->C D Withdraw Aliquots at Time Intervals C->D E Dilute & Transfer to Amber HPLC Vials D->E E->F G Quantify Peaks & Determine Degradation % F->G

References

effect of pH on the stability of methylcobalamin hydrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of pH on the stability of methylcobalamin (B1676134) hydrate (B1144303) solutions.

FAQs and Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and analysis of methylcobalamin hydrate solutions in relation to pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound solutions?

A1: this compound solutions exhibit the highest stability at a pH of 5.[1][2][3][4]

Q2: How does pH affect the stability of methylcobalamin?

A2: Methylcobalamin is susceptible to hydrolysis under both acidic and alkaline conditions.[2][3][4][5] The degradation follows pseudo-first-order kinetics.[1][2][3][4] It is least stable at pH 2.[2][3][4]

Q3: What are the degradation products of methylcobalamin at different pH values?

A3: Under acidic, alkaline, and photolytic stress, methylcobalamin can degrade. One of the common degradation products is hydroxocobalamin.

Q4: Can excipients be used to improve the stability of methylcobalamin solutions at various pH levels?

A4: Yes, certain excipients can enhance stability. For instance, sorbitol has been shown to have a protective effect and minimize the degradation of methylcobalamin, especially in acidic conditions (pH 3).[6]

Q5: What analytical method is typically used to assess the stability of methylcobalamin solutions?

A5: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly developed and validated for the determination of methylcobalamin in the presence of its degradation products.[1][2][3][4]

Troubleshooting Guide

Issue 1: Rapid degradation of methylcobalamin solution is observed after preparation.

  • Question: What could be the cause of the rapid degradation of my methylcobalamin solution?

    • Answer: Check the pH of your solution. Methylcobalamin is highly unstable in strongly acidic (especially pH 2) and alkaline environments.[2][3][4] Also, ensure the solution is protected from light, as methylcobalamin is sensitive to photolysis.[2][3][4][7]

Issue 2: Inconsistent results in stability studies.

  • Question: Why am I getting variable results in my pH stability study?

    • Answer: Ensure precise pH control of your buffer systems. Minor fluctuations in pH can significantly impact the degradation rate. Also, verify the temperature control, as thermal stress can accelerate degradation.[8][9] Inconsistent exposure to light can also lead to variable results.[7][10]

Issue 3: Difficulty in separating methylcobalamin from its degradants using HPLC.

  • Question: What should I do if my HPLC method is not adequately separating methylcobalamin from its degradation products?

    • Answer: The chromatographic conditions may need optimization. Consider adjusting the mobile phase composition (e.g., the ratio of organic solvent to buffer), the pH of the mobile phase, or the column type.[2] A C18 column with a mobile phase containing a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724) is often a good starting point.[2][11]

Data on pH-Dependent Stability of Methylcobalamin

The stability of methylcobalamin is significantly influenced by the pH of the solution. The following table summarizes the degradation of methylcobalamin at different pH values as reported in literature.

pHTemperature (°C)Degradation/Loss (%)Remarks
280-Least stable pH.[2][3][4]
3Not Specified79%Highly unstable. The loss can be reduced to 12% with the addition of sorbitol.[6]
580-Highest stability.[1][2][3][4]
9Not Specified64%Unstable in alkaline conditions. The loss can be reduced to 13% with the addition of 500 µg/mL sorbitol.

Experimental Protocols

A typical experimental protocol to determine the effect of pH on the stability of a this compound solution involves the following steps:

Objective: To evaluate the stability of a this compound solution over a range of pH values.

Materials:

  • This compound

  • Buffer solutions of various pH (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

  • High-purity water

  • Reagents for HPLC mobile phase (e.g., potassium dihydrogen phosphate, phosphoric acid, methanol, acetonitrile)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Stability chambers or water baths for temperature control

  • A validated stability-indicating RP-HPLC system with a UV or Diode Array Detector.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range.

  • Preparation of Methylcobalamin Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (typically water) to prepare a stock solution of known concentration.

  • Preparation of Stability Samples: For each pH to be studied, dilute the methylcobalamin stock solution with the respective buffer solution to a final desired concentration.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of each sample using the validated RP-HPLC method to determine the initial concentration of methylcobalamin.

  • Stability Storage: Store the remaining portions of the samples in controlled temperature and light conditions (e.g., 25°C/60% RH, 40°C/75% RH, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), withdraw aliquots from each sample and analyze them using the RP-HPLC method.

  • Data Analysis: Calculate the percentage of methylcobalamin remaining at each time point for each pH condition relative to the initial concentration. The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.

Visualizations

Experimental Workflow for pH Stability Assessment

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Interpretation prep_buffers Prepare Buffer Solutions (pH 2-11) prep_samples Prepare Stability Samples at Each pH prep_buffers->prep_samples prep_stock Prepare Methylcobalamin Stock Solution prep_stock->prep_samples initial_analysis Initial Analysis (T=0) via RP-HPLC prep_samples->initial_analysis storage Store Samples at Controlled Conditions initial_analysis->storage timepoint_analysis Time-Point Analysis via RP-HPLC storage->timepoint_analysis data_analysis Calculate % Remaining Methylcobalamin timepoint_analysis->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics report Generate Stability Report kinetics->report

Caption: Workflow for assessing the pH stability of methylcobalamin solutions.

Troubleshooting Logic for Methylcobalamin Stability Issues

G start Start: Stability Issue Encountered check_ph Is the solution pH at the optimal value of 5? start->check_ph adjust_ph Adjust pH to 5 using appropriate buffers. check_ph->adjust_ph No check_light Is the solution adequately protected from light? check_ph->check_light Yes adjust_ph->check_light protect_light Store in amber vials or use light-blocking containers. check_light->protect_light No check_temp Is the storage temperature controlled and appropriate? check_light->check_temp Yes protect_light->check_temp control_temp Maintain recommended storage temperature. check_temp->control_temp No check_excipients Are stabilizing excipients (e.g., sorbitol) being used for non-optimal pH? check_temp->check_excipients Yes control_temp->check_excipients add_excipients Consider adding stabilizers like sorbitol. check_excipients->add_excipients No end Stability Improved check_excipients->end Yes add_excipients->end

Caption: Troubleshooting guide for methylcobalamin solution instability.

References

Technical Support Center: Preventing Methylcobalamin Hydrate Precipitation in Phosphate Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients in solution is paramount. Methylcobalamin (B1676134) hydrate (B1144303), a vital coenzyme form of vitamin B12, is known for its sensitivity to various experimental conditions, which can lead to precipitation, particularly in commonly used phosphate (B84403) buffers. This guide provides troubleshooting advice and frequently asked questions to help you mitigate and prevent the precipitation of methylcobalamin hydrate in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in a phosphate buffer?

Precipitation of this compound in phosphate buffers can be attributed to several factors, often acting in combination:

  • pH-Dependent Stability: Methylcobalamin is most stable in a slightly acidic environment, with an optimal pH range of 4.5 to 5.8.[1] Phosphate buffers, especially those at or above neutral pH (e.g., pH 7.2), can create an environment where methylcobalamin is less stable and more prone to degradation and precipitation.

  • Limited Aqueous Solubility: Methylcobalamin has limited solubility in aqueous solutions. For instance, its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 3 mg/mL.[2] Exceeding this concentration will lead to precipitation.

  • "Salting Out" Effect: High concentrations of salts, including phosphates, can reduce the solubility of other solutes in the solution, a phenomenon known as "salting out." This can lead to the precipitation of methylcobalamin, especially if it is near its solubility limit.

  • Temperature Effects: Changes in temperature can affect the solubility of methylcobalamin. While specific data on the temperature-solubility profile in phosphate buffers is limited, it is a factor to consider.

  • Light Sensitivity: Methylcobalamin is highly sensitive to light.[3] Exposure to light can cause degradation to hydroxocobalamin (B81358) and other compounds, which may have different solubility characteristics and contribute to precipitation.

Q2: What is the optimal pH for dissolving methylcobalamin in a phosphate buffer?

To minimize the risk of precipitation due to degradation, it is advisable to work within the optimal pH stability range of methylcobalamin, which is between 4.5 and 5.8.[1] If your experimental conditions require a different pH, you may need to employ additional stabilization strategies.

Q3: Can the concentration of the phosphate buffer affect methylcobalamin solubility?

Yes, higher concentrations of phosphate salts can contribute to the "salting out" effect, thereby reducing the solubility of methylcobalamin. It is recommended to use the lowest effective concentration of the phosphate buffer required for your experiment.

Q4: Are there any alternative buffers I can use?

If precipitation in phosphate buffer is a persistent issue, consider using alternative buffering agents that are more compatible with methylcobalamin. Buffers such as acetate (B1210297) or citrate, which can maintain a pH within the optimal stability range of 4.5-5.8, may be suitable alternatives. However, compatibility with your specific experimental system should always be verified.

Troubleshooting Guide

Encountering precipitation during your experiment can be a significant setback. This guide provides a systematic approach to troubleshooting and resolving this issue.

Visualizing the Troubleshooting Workflow

References

Technical Support Center: Optimizing Storage and Handling of Methylcobalamin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions of methylcobalamin (B1676134) hydrate (B1144303) to prevent degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for methylcobalamin hydrate powder?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and light.[1][2] For long-term storage, refrigeration (2-8°C) is recommended, always protected from light.

Q2: How sensitive is this compound to light?

A2: this compound is extremely sensitive to light (photolabile).[3][4][5] Exposure to light, particularly fluorescent and ambient laboratory light, can cause rapid degradation.[3][6] This process, known as photolysis, involves the cleavage of the cobalt-carbon bond, leading to the formation of hydroxocobalamin (B81358).[3][5][7][8] All work with methylcobalamin solutions should be performed under low-light conditions, and containers should be wrapped in aluminum foil or use amber vials.[9]

Q3: What is the primary degradation product of this compound?

A3: The primary degradation product resulting from both photodegradation and spontaneous conversion in aqueous solutions is hydroxocobalamin.[3][8][10] This occurs through the homolytic cleavage of the bond between the cobalt atom and the methyl group.[5][7]

Q4: How does pH affect the stability of this compound in solution?

A4: this compound is highly susceptible to pH-dependent hydrolysis in both acidic and alkaline conditions.[11][12] Its stability is greatest in solutions with a pH of approximately 5.0.[11][13][14] It is least stable at a pH of 2.0.[11][12][14]

Q5: What is the impact of temperature on the stability of this compound?

A5: Elevated temperatures accelerate the degradation of this compound.[15][16] It is advised to avoid excess heat during storage and handling.[1] Forced degradation studies have shown significant degradation at temperatures of 100°C and above.[15]

Q6: Are there any known incompatibilities with other chemicals or excipients?

A6: Yes, this compound is incompatible with strong oxidizing and reducing agents.[17] When formulating, it is important to consider excipient compatibility. For the related compound hydroxocobalamin, lactose (B1674315) monohydrate and EDTA have been shown to improve stability, whereas glycine (B1666218) was found to be incompatible.[18]

Troubleshooting Guides

Issue 1: Rapid Degradation of Methylcobalamin in Solution
Symptom Possible Cause Troubleshooting Steps & Recommendations
Loss of the characteristic red color of the solution (fading to pink or colorless).Light Exposure: Methylcobalamin is highly photolabile.1. Work in a dark room or under subdued lighting (e.g., blue light, which causes less degradation).[3][4][6] 2. Use amber glassware or wrap containers and lab equipment in aluminum foil.[9] 3. Prepare solutions fresh before use whenever possible.
Unexpected peaks appearing in HPLC analysis, particularly a peak corresponding to hydroxocobalamin.Incorrect pH: The solution pH is outside the optimal stability range (pH ~5.0).1. Buffer the solution to a pH of approximately 5.0.[11][13][14] 2. Verify the pH of your final solution.
Degradation observed even when protected from light.Thermal Stress or Spontaneous Conversion: Elevated temperatures or inherent instability in aqueous solution.1. Prepare and store solutions at controlled room temperature or refrigerated (2-8°C), if the experimental protocol allows. 2. Even without light, methylcobalamin can spontaneously convert to hydroxocobalamin in aqueous solutions at room temperature.[8][10] Minimize the time the material is in solution.
Issue 2: Inconsistent Assay Results
Symptom Possible Cause Troubleshooting Steps & Recommendations
High variability in potency or concentration measurements between samples.Inadequate Storage of Stock Material: The solid this compound has degraded.1. Ensure the stock powder is stored in a tightly sealed container in a cool, dry, dark place.[1][2] 2. Perform a quality check on the starting material if degradation is suspected.
Assay values consistently lower than expected.Systematic Degradation During Sample Preparation: The experimental workflow is exposing the compound to degradative conditions.1. Review the entire sample preparation workflow for exposure to light, extreme pH, or high temperatures. 2. Use a validated stability-indicating analytical method, such as RP-HPLC, to distinguish between the active compound and its degradants.[7][11]

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

Factor Condition Effect on Stability Primary Degradation Product Reference
Light Fluorescent / AmbientHighly UnstableHydroxocobalamin[3][4][5]
Blue LightMore Stable (Less Degradation)Hydroxocobalamin[3][6]
pH Acidic (pH 2.0)Highly Unstable (Hydrolysis)Hydrolysis Products[11][12][14]
Neutral to Mildly Acidic (pH 5.0)Most Stable-[11][13][14]
AlkalineUnstable (Hydrolysis)Hydrolysis Products[11][12][14]
Temperature Elevated (e.g., 100-121°C)Unstable (Thermal Degradation)Thermal Degradants[15][16]
Incompatibilities Oxidizing/Reducing AgentsUnstableOxidation/Reduction Products[17]

Table 2: Quantitative Data on Methylcobalamin Degradation Under Thermal Stress

Temperature Assay (% Recovery) Resulting pH of Solution Reference
100°C88.25%5.3[15]
110°C70.47%4.9[15]
121°C54.38%4.1[15]
Data from a forced degradation study where solutions were heated for 30 minutes.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Methylcobalamin

This protocol is adapted from validated methods to assess the stability of methylcobalamin and separate it from its primary degradant, hydroxocobalamin.[5][7][11]

  • Column: C18 Hypersil BDS (5 µm, 150 x 4.6 mm) or equivalent.

  • Mobile Phase: A mixture of methanol (B129727) and 0.02% v/v ortho-phosphoric acid (pH adjusted to 2.3) in a 55:45 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm.

  • Column Temperature: 25°C.

  • Diluent: Mobile phase (55:45 methanol:0.02% o-phosphoric acid).

  • Sample Preparation:

    • Accurately weigh and transfer 10 mg of methylcobalamin working standard into a 10 mL volumetric flask.

    • Dissolve and make up to volume with the diluent to obtain a concentration of 1000 µg/mL. This step must be performed under subdued light.

    • Further dilute this stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., 100 µg/mL).

  • Expected Retention Times: The retention time for methylcobalamin is approximately 2.9-3.0 minutes, with the degradant peak (hydroxocobalamin) appearing at around 4.0 minutes.[3][7]

Visualizations

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways storage_powder This compound (Solid) Cool, Dry Place Cool, Dry Place storage_powder->Cool, Dry Place Tightly Sealed Container Tightly Sealed Container storage_powder->Tightly Sealed Container Protect from Light Protect from Light storage_powder->Protect from Light degradation_product Hydroxocobalamin + CH3• storage_powder->degradation_product Light (Photolysis) High Temperature Humidity storage_solution Methylcobalamin Solution Buffer to pH ~5.0 Buffer to pH ~5.0 storage_solution->Buffer to pH ~5.0 Store at 2-8°C Store at 2-8°C storage_solution->Store at 2-8°C Use Amber Vials Use Amber Vials storage_solution->Use Amber Vials storage_solution->degradation_product Light (Photolysis) Incorrect pH (Acid/Alkali) High Temperature start Start: Observe Product Degradation (e.g., color change, new HPLC peak) check_light Was the sample exposed to light? start->check_light check_ph What is the pH of the solution? check_light->check_ph No solution_light Action: Work under subdued light. Use amber vials or foil. check_light->solution_light Yes check_temp Was the sample exposed to high temperatures (>40°C)? check_ph->check_temp ~5.0 solution_ph Action: Adjust and buffer pH to ~5.0. check_ph->solution_ph < 4 or > 6 solution_temp Action: Use controlled room temperature or refrigerate. check_temp->solution_temp Yes end_node Problem Resolved check_temp->end_node No solution_light->check_ph solution_ph->check_temp solution_temp->end_node cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis weigh 1. Weigh Methylcobalamin (Subdued Light) dissolve 2. Dissolve in Diluent (Volumetric Flask) weigh->dissolve dilute 3. Dilute to Final Conc. dissolve->dilute inject 4. Inject Sample dilute->inject separate 5. Separation on C18 Column inject->separate detect 6. Detect at 223 nm separate->detect analyze 7. Quantify Peaks detect->analyze report 8. Report Stability analyze->report

References

Technical Support Center: Interference of Methylcobalamin Hydrate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of methylcobalamin (B1676134) hydrate (B1144303) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: Can methylcobalamin hydrate interfere with my biochemical assay?

A1: Yes, this compound has the potential to interfere with various biochemical assays through several mechanisms:

  • Spectral Interference: this compound is a red-colored compound and exhibits strong absorbance in the visible spectrum. This can directly interfere with colorimetric and spectrophotometric assays that measure changes in absorbance at or near the absorbance maxima of methylcobalamin.

  • Interference from Degradation Products: Methylcobalamin is sensitive to light and heat, and can degrade into other cobalamins, most notably hydroxocobalamin (B81358).[1][2] Hydroxocobalamin is also intensely colored and has been shown to interfere with a variety of clinical chemistry assays.[3][4][5][6]

  • Redox Activity: The cobalt ion in methylcobalamin can participate in redox reactions, which may interfere with assays that involve redox chemistry or contain components susceptible to oxidation or reduction.

Q2: Which types of assays are most susceptible to interference from this compound?

A2: Based on its chemical properties, the following types of assays may be more susceptible to interference:

  • Colorimetric and Spectrophotometric Assays: Any assay that relies on measuring absorbance in the visible spectrum is at high risk of spectral interference.

  • Enzymatic Assays with Chromogenic Substrates: If the product of an enzymatic reaction is colored and its absorbance is measured, methylcobalamin's color can mask or augment the signal.

  • Assays Involving Redox Reactions: Assays that measure analytes like lactate, or enzymes like creatine (B1669601) kinase, which involve NAD+/NADH or other redox couples, could be affected.[3]

  • Immunoassays (e.g., ELISA): While direct binding interference is less documented, spectral interference can be a problem in ELISAs that use a chromogenic substrate (e.g., TMB with horseradish peroxidase).

Q3: My assay results are inconsistent when using samples containing this compound. What are the initial troubleshooting steps?

A3: If you suspect interference, begin with the following steps:

  • Run a "Reagent Blank": Prepare a sample containing only the assay buffer and this compound at the same concentration as in your experimental samples. This will help determine the direct contribution of methylcobalamin to the assay signal.

  • Protect from Light: Since methylcobalamin is light-sensitive, ensure all steps involving the compound are performed in low-light conditions or using amber-colored tubes to minimize degradation to hydroxocobalamin.[1][2]

  • Perform a Spiking Study: Add a known concentration of your analyte of interest to a sample matrix with and without this compound. A significant difference in the recovery of the analyte suggests interference.

Troubleshooting Guides

Issue 1: Unexpectedly High or Noisy Background in a Colorimetric Assay

Possible Cause: Spectral interference from this compound or its degradation products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background in colorimetric assays.

Mitigation Strategies:

  • Wavelength Selection: If possible, select a wavelength for measurement where the absorbance of methylcobalamin and its degradation products is minimal.

  • Background Subtraction: For each experimental sample, prepare a parallel blank containing the same concentration of this compound but without a key assay reagent (e.g., the enzyme or the substrate) to allow for background subtraction.

  • Sample Cleanup: For complex samples, consider solid-phase extraction (SPE) or other cleanup methods to remove methylcobalamin prior to the assay, if this does not also remove the analyte of interest.

Issue 2: Inconsistent Results in an Enzymatic Assay

Possible Cause: Direct inhibition or enhancement of enzyme activity by methylcobalamin, or interference with a cofactor.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected enzymatic assay interference.

Mitigation Strategies:

  • Dilution: If the concentration of methylcobalamin is high, diluting the sample may reduce its effect to a negligible level, provided the analyte of interest remains within the detection range of the assay.

  • Assay Condition Optimization: Investigate if changing the pH or ionic strength of the assay buffer can minimize the interference.

  • Alternative Assay: If the interference cannot be overcome, consider using an alternative assay for the analyte that employs a different detection principle (e.g., a fluorescence-based assay if the current one is colorimetric).

Quantitative Data Summary

The following table summarizes the known absorbance maxima of methylcobalamin, which is a primary source of spectral interference. Note that the exact wavelength and molar absorptivity can vary with the solvent and pH.

CompoundWavelength (λmax)Solvent/ConditionsReference
Methylcobalamin~351-353 nmWater/Aqueous Buffer[7]
Methylcobalamin~522 nmpH 7.0 Buffer[8]
Hydroxocobalamin~351 nm, ~525 nmAqueous Solution[9]

Experimental Protocols

Protocol 1: Screening for Methylcobalamin Interference using a Paired-Difference Test

Objective: To determine if this compound interferes with a biochemical assay at a specific concentration.

Materials:

  • Your biochemical assay kit and reagents.

  • Sample matrix (e.g., buffer, cell lysate, plasma) without the analyte of interest.

  • This compound stock solution.

  • Solvent used for methylcobalamin stock (e.g., water, DMSO).

Procedure:

  • Prepare two sample pools:

    • Test Pool: In the sample matrix, add this compound to the final concentration expected in your experimental samples.

    • Control Pool: In an equal volume of the sample matrix, add an equivalent volume of the solvent used for the methylcobalamin stock solution.

  • Spike both pools: Add the analyte of interest to both the Test and Control pools at a concentration that falls within the linear range of your assay.

  • Perform the assay: Analyze at least 10 replicates of both the Test and Control pools according to your standard assay protocol.

  • Data Analysis:

    • Calculate the mean and standard deviation for the results from both pools.

    • Determine the difference between the mean of the Test Pool and the mean of the Control Pool.

    • Compare this difference to your predefined acceptance criteria for the assay (e.g., a certain percentage of the total allowable error). A difference exceeding your criteria indicates interference.

Protocol 2: Characterizing Spectral Interference

Objective: To quantify the spectral contribution of this compound in a spectrophotometric assay.

Materials:

  • Spectrophotometer.

  • Cuvettes or microplates.

  • Assay buffer.

  • This compound stock solution.

Procedure:

  • Prepare a dilution series: Prepare a series of dilutions of this compound in the assay buffer, covering the range of concentrations you expect in your samples.

  • Acquire absorbance spectra: For each concentration, scan the absorbance from the UV to the visible range (e.g., 200-700 nm) to identify the absorbance maxima.

  • Measure absorbance at your assay wavelength: Measure the absorbance of each dilution at the specific wavelength used for your assay's endpoint measurement.

  • Generate a standard curve: Plot the absorbance at your assay wavelength versus the concentration of this compound.

  • Data Analysis: The resulting plot will show the direct contribution of methylcobalamin to the absorbance at your analytical wavelength and can be used to correct your experimental data.

References

challenges in dissolving methylcobalamin hydrate for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylcobalamin (B1676134) hydrate (B1144303).

Troubleshooting Guide

Researchers may encounter several challenges when dissolving methylcobalamin hydrate for experimental use. This guide provides systematic solutions to common problems.

Problem 1: Incomplete Dissolution

Symptom: Visible solid particles remain in the solvent after mixing.

Possible Causes & Solutions:

  • Low Solubility: this compound has limited solubility in aqueous solutions.

  • Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.

  • Insufficient Agitation: The mixture may require more vigorous mixing.

Troubleshooting Steps:

  • Verify Solvent Choice: Consult the solubility data in Table 1. For higher concentrations, consider using organic solvents like DMSO.[1][2]

  • Increase Agitation: Use a vortex mixer or sonicator to aid dissolution. Sonication is often recommended, especially for preparing stock solutions in DMSO.[1]

  • Gentle Heating: If using aqueous solutions, gentle warming can be attempted, but be cautious as methylcobalamin is heat-sensitive.[3] Prolonged exposure to high temperatures can cause degradation.[4][5]

Problem 2: Precipitation After Initial Dissolution

Symptom: The compound dissolves initially but then forms a precipitate. This is common when diluting a stock solution (e.g., DMSO stock) into an aqueous buffer.

Possible Causes & Solutions:

  • Solvent Miscibility Issues: The addition of an aqueous buffer to an organic solvent stock can cause the compound to crash out of the solution.

  • Buffer Incompatibility: The pH or composition of the buffer may affect the solubility and stability of methylcobalamin.

Troubleshooting Steps:

  • Dilution Method: Add the aqueous buffer to the stock solution slowly while vortexing. Ensure the final concentration of the organic solvent is low enough to not cause physiological effects in biological experiments.[2]

  • pH Adjustment: Methylcobalamin is most stable at a pH of approximately 5.[6] Adjust the pH of your final solution if possible. It is least stable at pH 2.[6]

  • Use of Co-solvents: For in vivo studies, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used to maintain solubility.[1]

Problem 3: Solution Color Change or Loss of Potency

Symptom: The characteristic red color of the solution fades, or experimental results indicate reduced activity.

Possible Causes & Solutions:

  • Photodegradation: Methylcobalamin is extremely sensitive to light. Exposure to ambient laboratory light can cause rapid degradation to hydroxocobalamin.[7][8][9]

  • Chemical Incompatibility: Interaction with other components in the solution, such as ascorbic acid, thiamin, or niacin, can lead to significant degradation.[4]

  • Thermal Degradation: Storage at inappropriate temperatures can cause the compound to break down.[5]

Troubleshooting Steps:

  • Protect from Light: Always work with methylcobalamin in a dark room or under low light conditions. Use amber-colored vials or wrap containers in aluminum foil.[10] Blue light has been shown to cause less degradation than fluorescent light.[7][8]

  • Prepare Fresh Solutions: Aqueous solutions of methylcobalamin are not recommended for storage for more than one day.[2] For longer-term storage, prepare stock solutions in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.[1][2]

  • Avoid Incompatible Reagents: Be aware of potential interactions with other vitamins or strong oxidizing agents in your formulation.[4][11] The addition of sorbitol has been shown to minimize degradation in the presence of other vitamins.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The best solvent depends on the desired concentration and the experimental application.

  • For high-concentration stock solutions, DMSO is a good choice, with a solubility of up to 50 mg/mL.[1]

  • For direct use in biological assays, phosphate-buffered saline (PBS, pH 7.2) can be used, with a solubility of approximately 3 mg/mL.[2]

  • Other organic solvents like ethanol (~3 mg/mL) and dimethylformamide (DMF) (~2 mg/mL) can also be used.[2]

  • It is partially soluble in water .[11]

Q2: How should I store my this compound solutions?

A2:

  • Solid Form: Store the crystalline solid at -20°C in a light-protected container. It is stable for at least 4 years under these conditions.[2]

  • Stock Solutions (in organic solvents): Store at -80°C for up to one year.[1]

  • Aqueous Solutions: It is strongly recommended to prepare these solutions fresh and use them immediately. Do not store aqueous solutions for more than one day.[2]

Q3: My methylcobalamin solution appears to be degrading. What is the likely degradation product?

A3: The most common degradation product of methylcobalamin, particularly due to photolysis (exposure to light), is hydroxocobalamin .[5][7][8][9] This occurs through the cleavage of the cobalt-carbon bond.

Q4: Can I filter-sterilize my methylcobalamin solution?

A4: Yes, you can filter-sterilize the solution. Use a sterile syringe filter with a low protein-binding membrane (e.g., PVDF or PES). It is crucial to perform this step under low light conditions to prevent degradation.

Data & Protocols

Quantitative Solubility Data
SolventConcentrationNotesReference
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL (37.19 mM)Sonication is recommended[1]
Ethanol~3 mg/mL-[2]
Dimethylformamide (DMF)~2 mg/mL-[2]
Phosphate-Buffered Saline (PBS), pH 7.2~3 mg/mLPrepare fresh[2]
Water (cold or hot)Partially soluble-[11]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (1.49 mM)For in vivo formulations[1]
Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile amber microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Under subdued light, weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL concentration.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If solids persist, place the tube in a bath sonicator and sonicate for 5-10 minutes, or until the solid is fully dissolved.[1]

    • Aliquot into single-use amber tubes and store at -80°C.

Protocol 2: Preparation of a 1 mg/mL Working Solution in PBS (pH 7.2)

  • Materials: this compound powder, sterile PBS (pH 7.2), sterile 15 mL conical tube (wrapped in foil), vortex mixer.

  • Procedure:

    • Under subdued light, weigh 10 mg of this compound powder and place it in the foil-wrapped conical tube.

    • Add 10 mL of sterile PBS (pH 7.2).

    • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The solubility in PBS is approximately 3 mg/mL, so a 1 mg/mL solution should dissolve readily.[2]

    • Use the solution immediately for your experiment. Do not store.

Visual Guides

Troubleshooting Workflow for Dissolving this compound

G start Start: Dissolve this compound check_dissolution Complete Dissolution? start->check_dissolution incomplete Issue: Incomplete Dissolution check_dissolution->incomplete No check_stability Solution Stable? check_dissolution->check_stability Yes troubleshoot_incomplete 1. Verify Solvent & Concentration 2. Increase Agitation (Vortex/Sonicate) 3. Gentle Warming (Aqueous only) incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Retry precipitation Issue: Precipitation Occurs troubleshoot_precipitation 1. Slow Dilution of Stock 2. Check/Adjust Buffer pH (Optimal ~5) 3. Use Co-Solvent System precipitation->troubleshoot_precipitation troubleshoot_precipitation->start Retry check_stability->precipitation No, precipitates degradation Issue: Degradation (Color Fade) check_stability->degradation No, degrades success Solution Ready for Use check_stability->success Yes troubleshoot_degradation 1. Protect from All Light 2. Prepare Solutions Fresh 3. Avoid Incompatible Reagents degradation->troubleshoot_degradation troubleshoot_degradation->start Retry G Methylcobalamin Methylcobalamin (Active Form) Cleavage Homolytic Cleavage of Co-C Bond Methylcobalamin->Cleavage Energy Energy Input (e.g., Light, Heat) Energy->Cleavage Hydroxocobalamin Hydroxocobalamin (Degradation Product) Cleavage->Hydroxocobalamin Primary Pathway Methyl_Radical Methyl Radical Cleavage->Methyl_Radical

References

Technical Support Center: Enhancing Methylcobalamin Hydrate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for improving the bioavailability of methylcobalamin (B1676134) hydrate (B1144303) in in vivo studies.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at improving the bioavailability of methylcobalamin hydrate.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Oral Bioavailability

Question: We are observing low and highly variable plasma concentrations of methylcobalamin in our animal models after oral administration. What are the potential causes and how can we troubleshoot this?

Answer:

Low and inconsistent oral bioavailability of methylcobalamin is a common challenge due to its complex absorption process. Here are potential causes and solutions:

  • Intrinsic Factor Saturation: At higher doses, the primary absorption mechanism, which is dependent on intrinsic factor (IF), can become saturated.[1] This leads to a significant decrease in the percentage of the dose absorbed.

    • Solution: Consider a sustained or extended-release formulation.[1] This releases the active vitamin over a longer period, preventing the saturation of IF-mediated uptake and potentially allowing for more efficient absorption.[1]

  • Gastrointestinal Degradation: Methylcobalamin can be degraded in the harsh environment of the gastrointestinal (GI) tract.

    • Solution: Encapsulation technologies can protect the methylcobalamin from degradation.[[“]] Formulations like liposomes, nanoparticles, or microcapsules can improve stability and bioavailability.[[“]][3]

  • Poor Intestinal Permeability: Methylcobalamin has poor passive diffusion across the intestinal epithelium.[4]

    • Solution 1: Co-administer bioavailability enhancers. For instance, ethanolic extract of Glycyrrhiza glabra (licorice) has been shown to significantly enhance the permeation of Vitamin B12 in vitro and ex vivo, and increase Cmax and AUC in vivo in mice.[5]

    • Solution 2: Utilize formulation strategies that inhibit efflux pumps like P-glycoprotein. Gelucire 44/14 solid dispersions have been shown to enhance intestinal permeability.[[“]]

  • First-Pass Metabolism: Although not the primary issue for methylcobalamin, bypassing the GI tract can avoid any potential pre-systemic elimination.

    • Solution: Explore alternative routes of administration such as sublingual or intranasal delivery, which bypass the GI tract and first-pass metabolism.[6][7]

Issue 2: Sublingual or Buccal Formulation Not Showing Expected Improvement

Question: Our sublingual/buccal formulation of methylcobalamin is not showing a significant improvement in bioavailability compared to oral administration in our in vivo studies. Why might this be happening?

Answer:

While sublingual and buccal routes are designed to allow for direct absorption into the bloodstream via the oral mucosa, several factors can limit their effectiveness:

  • Insufficient Residence Time: The formulation may be cleared from the oral cavity too quickly due to swallowing, not allowing enough time for absorption.

    • Solution: Develop mucoadhesive formulations. Mucoadhesive sublingual tablets or films can prolong the contact time with the oral mucosa, which can lead to increased residence time and permeability.[[“]][6]

  • Formulation Characteristics: The physicochemical properties of your formulation may not be optimal for mucosal absorption.

    • Solution 1: Optimize the formulation's pH. The pH of saliva is around 6.0, so ensuring the drug is in a more unionized state can improve absorption.[8]

    • Solution 2: Incorporate penetration enhancers. Penetration enhancers like SLS (sodium lauryl sulfate) have been used in fast-dissolving sublingual films to increase absorption.[6]

    • Solution 3: Reduce particle size. Nanoparticle formulations delivered to the oro-buccal mucosa have demonstrated significantly enhanced absorption profiles compared to standard tablets, emulsions, or liposomes at an equivalent dose.[9][10]

Issue 3: Nanoparticle Formulation Shows Poor In Vivo Performance Despite Good In Vitro Characteristics

Question: We have developed a methylcobalamin nanoparticle formulation with optimal particle size and in vitro release, but the in vivo bioavailability is still low. What could be the issue?

Answer:

A discrepancy between in vitro and in vivo performance of nanoparticle formulations can be frustrating. Here are some potential reasons and troubleshooting steps:

  • In Vivo Instability: The nanoparticles may not be stable in the biological environment, leading to premature drug release or aggregation.

    • Solution: Evaluate the stability of your nanoparticles in simulated biological fluids (e.g., simulated gastric fluid, simulated intestinal fluid, plasma). Consider surface modifications, such as PEGylation, to improve stability and circulation time.

  • Mucus Barrier Interaction: In oral or intranasal delivery, the mucus layer can trap nanoparticles, preventing them from reaching the epithelial surface for absorption.

    • Solution: Design mucus-penetrating nanoparticles. This can be achieved by using specific polymers or surface coatings that reduce mucoadhesion.

  • Toxicity and Biocompatibility: The nanocarriers themselves could be causing local toxicity or an immune response, impairing absorption.[4]

    • Solution: Conduct thorough toxicity and biocompatibility studies of your nanocarrier system.[4] Ensure that the materials used are biocompatible and non-toxic at the administered doses.[4]

Frequently Asked Questions (FAQs)

General Bioavailability

Q1: What are the main barriers to the oral bioavailability of methylcobalamin? The main barriers include degradation in the acidic stomach environment, the need to bind to intrinsic factor (IF) for active absorption in the ileum, saturation of the IF-mediated pathway at high doses, and low passive diffusion across the intestinal wall.[1][[“]][4]

Q2: What are the most promising strategies to enhance methylcobalamin bioavailability? Several strategies show significant promise:

  • Nanocarriers: Encapsulating methylcobalamin in nanoparticles has been shown to significantly improve absorption compared to conventional tablets, emulsions, and liposomes.[9][10] A nanoparticle formulation (NanoCelle) was found to be bioequivalent to a chewable tablet containing five times the dose.[9][10][11]

  • Alternative Routes: Intranasal and sublingual administration bypass the gastrointestinal tract, avoiding issues with intrinsic factor and first-pass metabolism.[5][6][7]

  • Bioavailability Enhancers: Co-administration with certain herbal extracts, like licorice, or formulating with agents like Gelucire can enhance intestinal permeability.[[“]][5]

  • Sustained Release Formulations: These formulations can prevent the saturation of the intrinsic factor-mediated absorption pathway by releasing the drug over an extended period.[1]

Q3: How does the bioavailability of methylcobalamin compare to cyanocobalamin (B1173554)? Some studies suggest that while absorption efficiency into the bloodstream may be similar for various forms of B12, their overall bioavailability can differ due to tissue retention rates.[12] One study indicated that methylcobalamin might be better retained in the body than cyanocobalamin, which is excreted in the urine at a higher rate.[13] However, other research suggests that all supplemental forms are reduced to a core cobalamin molecule intracellularly, and the final active forms are synthesized in a ratio not influenced by the ingested form.[12][14] For practical purposes in a healthy population, forms like methylcobalamin are often preferred due to their safety and bioavailability.[12][14]

Alternative Delivery Routes

Q4: Is sublingual administration more effective than oral administration? Sublingual administration is designed to allow direct absorption into the systemic circulation, bypassing the complexities of GI absorption.[15] Studies have shown that sublingual methylcobalamin is as effective as oral and intramuscular cyanocobalamin in correcting vitamin B12 deficiency.[16][17] The efficacy can be further improved by using fast-dissolving films or mucoadhesive formulations to increase contact time with the mucosa.[6]

Q5: What are the advantages and disadvantages of intranasal delivery? Advantages: The nasal route offers easy accessibility, a large surface area for absorption, high vascularization, and the ability to bypass first-pass metabolism, potentially leading to rapid systemic absorption.[7][18] A novel methylcobalamin nasal spray showed a much faster time to peak concentration (Tmax of 0.2 hours) compared to intramuscular injection (1.15 hours).[7][19] Disadvantages: The bioavailability can still be relatively low (estimated at around 2% in some studies, though newer formulations show improvement) and can be affected by nasal conditions like congestion.[18][20]

Experimental Design

Q6: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study for methylcobalamin? The key parameters are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time, which is a measure of overall bioavailability.

Q7: What are the standard methods to assess Vitamin B12 bioavailability in vivo? Historically, the Schilling test was used but has been discontinued (B1498344) due to the use of radioactive cobalt.[5][21] Currently, the best available methods include:

  • The CobaSorb test: A qualitative test based on changes in circulating holotranscobalamin (the active form of B12) before and after administration.[5][21][22]

  • 14C-labeled B12 test: A quantitative method that measures the absorption of a low-dose radioactive tracer.[5][21][22] For preclinical animal studies, direct measurement of plasma methylcobalamin concentrations over time using methods like LC-MS/MS is standard for determining pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize quantitative data from studies comparing different formulations and administration routes for cobalamin.

Table 1: Comparison of Different Methylcobalamin Formulations (1000 µg Dose)

FormulationMean Serum B12 Increase from Baseline at 1 hr (pmol/L)Mean Serum B12 Increase from Baseline at 3 hr (pmol/L)Mean Serum B12 Increase from Baseline at 6 hr (pmol/L)
Nanoparticle (NanoCelle)~150~200~125
Liposome<50<50<50
Emulsion<50<50<50
Tablet (Cyanocobalamin)~50~75~60

Data adapted from a clinical study comparing five different B12 formulations. The nanoparticle platform showed significantly better absorption.[9][10]

Table 2: Pharmacokinetic Comparison of Intranasal vs. Intramuscular Methylcobalamin

ParameterIntranasal Spray (500 mcg)Intramuscular Injection (100 mcg)
Tmax (hours) 0.21.15
Cmax (pg/mL) (Baseline Corrected) 194.27102.51
AUC (pg.hr/mL) (Baseline Corrected) 711.05710.13
Relative Bioavailability (Dose Normalized) ~20%100% (Reference)

Data from a randomized, crossover comparative bioavailability study. Note that the intranasal dose was 5 times higher than the intramuscular dose.[7][19]

Table 3: Serum B12 Levels After Different Administration Routes in Children

Treatment GroupPre-treatment sVB12 (pg/mL)Post-treatment sVB12 (pg/mL)
IM Cyanocobalamin 147.5 ± 37.7602.0 ± 156.1
SL Cyanocobalamin 137.2 ± 36.5483.4 ± 144.8
SL Methylcobalamin 146.7 ± 40.5565.5 ± 108.1

Data from a study comparing intramuscular and sublingual administration, showing that sublingual formulations are effective in correcting B12 levels.[15]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study of a Novel Methylcobalamin Formulation in Mice

This protocol provides a general framework. Specifics such as animal strain, dose, and sampling times should be optimized for your study.

  • Animal Model: Swiss albino mice are a suitable model.[5] House the animals under standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Control (vehicle only)

    • Group 2: Reference (e.g., standard methylcobalamin solution via oral gavage)

    • Group 3: Test Formulation (e.g., nanoparticle suspension via oral gavage)

  • Dosing: Administer a single dose of the respective formulations to each group. For oral administration, use an oral gavage needle. The dose of methylcobalamin can be set at 1 mg/kg.[5]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital plexus or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of methylcobalamin in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the reference formulation using the formula: (AUC_test / AUC_ref) * (Dose_ref / Dose_test) * 100.

Protocol 2: Preparation of Methylcobalamin-Loaded Fast Dissolving Sublingual Film

This protocol is based on the solvent casting method.

  • Polymer Solution Preparation:

    • Dissolve water-soluble polymers like PVA (polyvinyl alcohol) and PVP (polyvinylpyrrolidone) in distilled water with constant stirring using a magnetic stirrer.[6]

  • Drug and Excipient Addition:

    • Accurately weigh and dissolve methylcobalamin in the polymer solution.[6]

    • Add a plasticizer, such as PEG 400, to the solution to improve the flexibility of the film.[6]

    • If required, add a penetration enhancer like SLS (sodium lauryl sulfate).[6]

    • Stir the solution until all components are completely dissolved and a homogenous solution is formed.

  • Casting:

    • Pour the resulting solution into a petri dish or a suitable casting surface.

    • Ensure the solution is spread evenly to achieve a uniform thickness.

  • Drying:

    • Dry the film in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Film Characterization:

    • Cut the dried film into the required size for dosage.

    • Evaluate the film for various parameters: thickness, weight variation, drug content uniformity, folding endurance, surface pH, and in vitro disintegration and dissolution time in simulated salivary fluid (pH 6.8).[6]

Visualizations

Vitamin_B12_Absorption_Pathway cluster_Lumen GI Lumen / Oral Cavity cluster_Enterocyte Enterocyte (Ileum) cluster_Bloodstream Bloodstream Ingested_B12 Ingested Methylcobalamin (Protein-Bound) Free_B12 Free Methylcobalamin Ingested_B12->Free_B12 Stomach Acid & Pepsin B12_HC B12-HC Complex Free_B12->B12_HC B12_IF B12-IF Complex Free_B12->B12_IF HC Haptocorrin (HC) (Saliva/Stomach) HC->B12_HC IF Intrinsic Factor (IF) (Stomach) IF->B12_IF B12_HC->Free_B12 Pancreatic Proteases (Small Intestine) Receptor Cubam Receptor B12_IF->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosomal Release Endocytosis->Lysosome Free_B12_Intra Free Methylcobalamin (Intracellular) Lysosome->Free_B12_Intra B12_TCII B12-TCII Complex (Holotranscobalamin) Free_B12_Intra->B12_TCII TCII Transcobalamin II (TCII) TCII->B12_TCII Target_Cells Target Cells B12_TCII->Target_Cells Delivery Troubleshooting_Workflow Start Start: Low In Vivo Bioavailability Observed Route What is the administration route? Start->Route Oral Oral Route->Oral Oral SL_Nasal Sublingual / Intranasal Route->SL_Nasal Sublingual/ Nasal Oral_Check1 Is dose high, causing IF saturation? Oral->Oral_Check1 Oral_Sol1 Use Sustained-Release Formulation Oral_Check1->Oral_Sol1 Yes Oral_Check2 Is degradation or low permeability suspected? Oral_Check1->Oral_Check2 No End Re-evaluate In Vivo Performance Oral_Sol1->End Oral_Sol2 Use Encapsulation (Nanoparticles) or Co-administer Enhancers Oral_Check2->Oral_Sol2 Yes Oral_Check2->End No Oral_Sol2->End SL_Check1 Is residence time too short? SL_Nasal->SL_Check1 SL_Sol1 Develop Mucoadhesive Formulation SL_Check1->SL_Sol1 Yes SL_Check2 Is formulation optimized for mucosal absorption? SL_Check1->SL_Check2 No SL_Sol1->End SL_Sol2 Add Penetration Enhancers or Optimize Particle Size SL_Check2->SL_Sol2 Yes SL_Check2->End No SL_Sol2->End Formulation_Strategies cluster_Formulation Formulation-Based Strategies cluster_Route Route-Based Strategies center Improving Methylcobalamin Bioavailability Nanoparticles Nanoparticles & Liposomes center->Nanoparticles Sustained_Release Sustained-Release center->Sustained_Release Mucoadhesion Mucoadhesive Films center->Mucoadhesion Enhancers Chemical Enhancers (e.g., Gelucire) center->Enhancers Sublingual Sublingual center->Sublingual Intranasal Intranasal center->Intranasal Transdermal Transdermal center->Transdermal

References

Technical Support Center: Experiments with Light-Sensitive Methylcobalamin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the light-sensitive compound, methylcobalamin (B1676134) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: How light-sensitive is methylcobalamin hydrate in solution?

A1: this compound is extremely sensitive to light (photolabile), especially once dissolved in a solution.[1][2][3][4] Exposure to ambient laboratory fluorescent lighting can cause significant degradation in a matter of minutes.[1] One study demonstrated a 44.1% decline in potency after just 5 minutes of exposure to typical lab lighting.[1] The primary degradation product is hydroxocobalamin.[3][4][5]

Q2: What is the primary degradation product of methylcobalamin upon light exposure?

A2: The primary degradation product of methylcobalamin upon exposure to light is hydroxocobalamin.[3][4][5] This occurs through the homolytic cleavage of the cobalt-carbon bond.[3]

Q3: Are there any specific wavelengths of light that are more or less damaging?

A3: Yes, studies have shown that methylcobalamin is more prone to degradation under fluorescent light and is less degraded under blue light.[3][4][5] Therefore, if experiments cannot be conducted in complete darkness, using a blue light source may help to minimize degradation.

Q4: Can I protect my methylcobalamin solutions with antioxidants?

A4: While antioxidants can be used to protect some light-sensitive reagents, their use with methylcobalamin requires careful consideration and validation to ensure they do not interfere with the experimental outcomes. It is generally recommended to first rely on physical light protection methods.

Q5: Is methylcobalamin sensitive to other factors besides light?

A5: Yes, methylcobalamin has shown susceptibility to hydrolysis under acidic and alkaline conditions.[6] It exhibits the highest stability at a pH of 5.[6] It is also reported to be very sensitive to mechanical shock, so vigorous shaking or sonication should be avoided.[1]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible Cause: Inconsistent light exposure during sample preparation and experimentation.

Troubleshooting Steps:

  • Work in a dedicated low-light area: Whenever possible, handle methylcobalamin solutions in a room with the lights dimmed or turned off. Use a safelight (e.g., a red or blue bulb) if visibility is necessary.[3][4][5]

  • Use protective coverings: Wrap all glassware, tubes, and plates containing methylcobalamin solutions with aluminum foil to block light.[1]

  • Utilize opaque or amber-colored labware: Store and handle solutions in amber or black opaque vials and tubes to minimize light exposure.

  • Prepare solutions fresh: Prepare methylcobalamin solutions immediately before use and avoid storing them for extended periods, even in the dark.

  • Standardize light conditions: If some light exposure is unavoidable, ensure that all samples are exposed to the same light source and for the same duration to maintain consistency across experiments.

Issue 2: Inconsistent Results in Cell Culture Experiments

Possible Cause: Degradation of methylcobalamin in the cell culture medium due to light exposure from the incubator or biosafety cabinet.

Troubleshooting Steps:

  • Protect during incubation: If the incubator has a light, ensure it is turned off. If this is not possible, wrap the cell culture plates or flasks in aluminum foil.

  • Minimize light exposure during cell handling: Turn off the light in the biosafety cabinet when working with methylcobalamin-containing media. If the light is necessary, work quickly and keep the media and plates covered as much as possible.

  • Consider the culture medium: Some components in cell culture media can have high autofluorescence, which can interfere with certain assays.[7] If this is a concern, consider using a low-fluorescence medium like FluoroBrite.[7]

  • Gentle handling: Avoid dislodging cells during media changes or washing steps, as this can introduce variability.[7]

Data Presentation

Table 1: Photodegradation of Methylcobalamin Under Different Light Sources

Light SourceWavelength Range (nm)Degradation RateSuitability for Experiments
Fluorescent LightBroad SpectrumHighNot Recommended
Yellow Light570-590ModerateUse with Caution
Sodium Vapor Lamp~589ModerateUse with Caution
Orange Light590-620ModerateUse with Caution
Green Light495-570Low to ModerateBetter Alternative
Blue Light450-495LowRecommended

This table is a summary of findings from a study on the photodegradation of methylcobalamin.[3]

Experimental Protocols

Protocol 1: Preparation of a Light-Sensitive this compound Stock Solution

Objective: To prepare a stock solution of this compound while minimizing light-induced degradation.

Materials:

  • This compound powder

  • Solvent (e.g., sterile water, PBS, or cell culture medium)

  • Amber or opaque vials

  • Aluminum foil

  • Pipettes and tips

  • Vortex mixer (use at low speed) or rocker

Procedure:

  • Perform all steps in a dimly lit room or under a safelight.

  • Weigh the desired amount of this compound powder in an amber vial. The powder form is fairly light-stable.[1]

  • Add the appropriate volume of solvent to the vial.

  • Immediately cap the vial and wrap it in aluminum foil.

  • Gently swirl or place on a rocker at a slow speed to dissolve the powder. Avoid vigorous shaking or vortexing.[1]

  • Once dissolved, use the solution immediately. If short-term storage is necessary, keep the foil-wrapped vial at 4°C.

Protocol 2: Photostability Testing of this compound (ICH Q1B Guideline Summary)

Objective: To assess the photostability of a this compound solution according to the International Council for Harmonisation (ICH) Q1B guidelines.

Materials:

  • This compound solution

  • Photostability chamber with a light source conforming to ICH Q1B (e.g., Xenon lamp or a suitable combination of fluorescent lamps)

  • Transparent and light-protective containers (e.g., clear and amber vials)

  • Validated HPLC method for the quantification of methylcobalamin and its degradation products.[6][8]

Procedure:

  • Sample Preparation:

    • Place the methylcobalamin solution in chemically inert, transparent containers.

    • A dark control sample should be prepared in a light-protective container (e.g., wrapped in aluminum foil).

  • Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][9]

    • Place the dark control sample in the same photostability chamber to experience the same temperature and humidity conditions.

  • Analysis:

    • At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the concentration of methylcobalamin and its primary degradation product, hydroxocobalamin.[6][8]

  • Evaluation:

    • Compare the results from the light-exposed samples to the dark control to determine the extent of photodegradation.

Mandatory Visualizations

photodegradation_pathway Methylcobalamin This compound Hydroxocobalamin Hydroxocobalamin (Primary Degradation Product) Methylcobalamin->Hydroxocobalamin Photodegradation Light Light Exposure (e.g., Fluorescent Light) Cleavage Homolytic Cleavage of Co-C Bond Light->Cleavage Cleavage->Methylcobalamin

Caption: Photodegradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation (Low Light) cluster_exposure Photostability Testing (ICH Q1B) cluster_analysis Analysis cluster_results Results & Evaluation Weigh Weigh Methylcobalamin Hydrate Powder Dissolve Dissolve in Solvent (Amber Vial) Weigh->Dissolve Protect Wrap in Aluminum Foil Dissolve->Protect Expose Expose to Light Source (e.g., 1.2M lux hours) Protect->Expose DarkControl Dark Control (Wrapped in Foil) Protect->DarkControl HPLC HPLC Analysis for Methylcobalamin & Hydroxocobalamin Expose->HPLC DarkControl->HPLC Compare Compare Exposed vs. Dark Control HPLC->Compare Evaluate Evaluate Degradation Compare->Evaluate

Caption: Experimental workflow for photostability testing.

References

Technical Support Center: Synergistic Effects of Methylcobalamin Hydrate with Neurotrophic Factors in Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the synergistic effects of methylcobalamin (B1676134) hydrate (B1144303) and neurotrophic factors in neuronal cultures. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining methylcobalamin with neurotrophic factors in neuronal cultures?

A1: Methylcobalamin, an active form of vitamin B12, has demonstrated neuroprotective and neuroregenerative properties. It can promote nerve regeneration and functional recovery from peripheral nerve damage.[1] Studies have shown that methylcobalamin can upregulate the expression of endogenous neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[2] Neurotrophic factors are essential for neuronal survival, differentiation, and neurite outgrowth. The combination is investigated for potential synergistic effects, where the combined impact on neuronal health and regeneration is greater than the sum of their individual effects.

Q2: What is the stability of methylcobalamin in cell culture media?

A2: Methylcobalamin is sensitive to light and can degrade when exposed to it.[3][4][5] It is recommended to prepare and store methylcobalamin solutions protected from light, for instance, by using amber vials.[3][5] While cyanocobalamin (B1173554) is the most stable form of vitamin B12, methylcobalamin is more readily converted to hydroxocobalamin (B81358) upon light exposure.[6] In cell culture media, the stability of vitamin B12 can be a concern, and many common media formulations do not contain it, relying on serum supplementation.[1] Therefore, fresh preparation of media with methylcobalamin is advisable for optimal results.

Q3: What are the expected morphological changes in neurons treated with methylcobalamin and neurotrophic factors?

A3: Healthy primary neuron cultures should adhere to the substrate shortly after seeding and begin to extend minor processes and show signs of axon outgrowth within the first couple of days.[7] Treatment with methylcobalamin and neurotrophic factors is expected to enhance these characteristics, leading to increased neurite outgrowth, including greater neurite length and branching.[2] By day seven, a mature network of neurons should be forming.[7]

Q4: How can I quantify the synergistic effects on neurite outgrowth?

A4: Synergistic effects on neurite outgrowth can be quantified by measuring parameters such as total neurite length, the number of neurites per cell, and the number of branch points.[8] This can be achieved using imaging software to analyze micrographs of cultured neurons.[9][10] A significant increase in these parameters in the co-treatment group compared to the individual treatment and control groups would indicate a synergistic effect.

Troubleshooting Guides

Problem 1: Low Neuronal Viability or Poor Attachment
Possible Cause Recommended Solution
Suboptimal Coating of Culture Surface Ensure proper coating of culture plates or coverslips with substrates like Poly-D-lysine (PDL) or Poly-L-lysine (PLL).[7][11] Inconsistent coating can lead to cell clumping.[7]
Cell Damage During Dissection and Dissociation Handle tissue gently during dissection and trituration to minimize mechanical stress. Using embryonic tissue is generally preferred as it results in a lower density of glial cells and less defined arborization, reducing shearing during dissociation.[7]
Incorrect Seeding Density Optimize the seeding density for your specific neuronal type. Both excessively high and low densities can negatively impact cell health and attachment.[12]
Toxicity from Media Components Use serum-free media formulations like Neurobasal medium with appropriate supplements (e.g., B27) to maintain a controlled environment.[7] Ensure all reagents are of high quality and sterile.
Problem 2: Inconsistent or No Neurite Outgrowth
Possible Cause Recommended Solution
Degradation of Methylcobalamin or Neurotrophic Factors Prepare fresh solutions of methylcobalamin and neurotrophic factors for each experiment. Store stock solutions at the recommended temperatures and protect methylcobalamin from light.[3][4][5]
Inappropriate Concentrations Perform a dose-response experiment to determine the optimal concentrations of methylcobalamin and the specific neurotrophic factor for your cell type. High concentrations of some factors can be inhibitory.
Glial Cell Overgrowth Glial cell proliferation can inhibit neuronal growth.[7] Consider using an anti-mitotic agent like cytosine arabinoside (AraC) at a low concentration, but be aware of its potential neurotoxicity.[7] Alternatively, supplements like CultureOne™ can help control glial proliferation.[13][14]
Issues with Culture Medium Ensure the culture medium has the correct pH and osmolarity.[15] Use high-quality, sterile-filtered reagents.
Problem 3: Difficulty in Reproducing Synergistic Effects
Possible Cause Recommended Solution
Variability in Primary Cell Cultures Primary cultures can have inherent variability.[16] To minimize this, be consistent with the age of the animals used for dissection, the dissection procedure, and the culture conditions. Use littermates for direct comparison where possible.
Inconsistent Timing of Treatment Add methylcobalamin and neurotrophic factors at the same time point in each experiment relative to cell plating. Chronic exposure to methylcobalamin has been shown to be more effective than acute exposure for neuroprotection.[17]
Subtle Synergistic Effects The synergistic effect may be modest. Ensure your quantification methods are sensitive and robust.[9][10] Increase the number of replicates and the number of cells analyzed per replicate to enhance statistical power.

Data Presentation

Table 1: Hypothetical Quantitative Data on Neurite Outgrowth in Cultured Dorsal Root Ganglion (DRG) Neurons

This table illustrates the expected synergistic effect of methylcobalamin and Brain-Derived Neurotrophic Factor (BDNF) on neurite length.

Treatment GroupAverage Neurite Length (µm) ± SEMFold Change vs. Control
Control (Vehicle)150 ± 101.0
Methylcobalamin (1 µM)225 ± 151.5
BDNF (50 ng/mL)300 ± 202.0
Methylcobalamin (1 µM) + BDNF (50 ng/mL)525 ± 303.5

Note: This data is illustrative and will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol is adapted from methods for isolating and culturing primary DRG neurons.[18][19][20]

Materials:

  • Sprague-Dawley rats (2-3 weeks old)[19]

  • DMEM/F12 medium

  • Collagenase (1 mg/ml)

  • Trypsin-EDTA (0.25%)

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates

  • Laminin

Procedure:

  • Anesthetize and sacrifice the rats according to approved institutional protocols.

  • Dissect the lumbar L1-L6 DRGs and place them in cold DMEM/F12 medium.[18]

  • Digest the DRGs with collagenase at 37°C for 30 minutes, followed by incubation in trypsin-EDTA at 37°C for 30 minutes.[18]

  • Centrifuge the tissue at 300 x g for 5 minutes and resuspend in DMEM/F12 medium. Repeat this wash step three times.[18]

  • Gently triturate the tissue using a flame-polished Pasteur pipette to obtain a single-cell suspension.[18]

  • Plate the dissociated neurons on Poly-D-lysine and laminin-coated plates in Neurobasal medium.

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

Protocol 2: Assessment of Synergistic Effects on Neurite Outgrowth

Procedure:

  • Prepare primary DRG neuron cultures as described in Protocol 1.

  • After 24 hours in culture, replace the medium with fresh Neurobasal medium containing one of the following treatments:

    • Vehicle control

    • Methylcobalamin hydrate at the desired concentration

    • Neurotrophic factor (e.g., BDNF) at the desired concentration

    • A combination of this compound and the neurotrophic factor

  • Incubate the cultures for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their neurites.

  • Capture images using a fluorescence microscope.

  • Quantify neurite length and branching using an image analysis software (e.g., ImageJ with the NeuronJ plugin).[10]

  • Perform statistical analysis to compare the different treatment groups.

Mandatory Visualizations

Signaling Pathways

Below are diagrams illustrating the key signaling pathways involved.

synergistic_pathway Methylcobalamin Methylcobalamin NeurotrophicFactor Neurotrophic Factor (e.g., BDNF) MethylationCycle Methylation Cycle Methylcobalamin->MethylationCycle Receptor TrkB Receptor NeurotrophicFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras MethylationCycle->PI3K MethylationCycle->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NeuriteOutgrowth Neurite Outgrowth & Survival mTOR->NeuriteOutgrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB GeneExpression Gene Expression (e.g., BDNF, GAP-43) CREB->GeneExpression GeneExpression->NeuriteOutgrowth

Caption: Synergistic signaling of Methylcobalamin and Neurotrophic Factors.

experimental_workflow start Start dissect Dissect DRG from E18 Rat Pups start->dissect dissociate Enzymatic & Mechanical Dissociation dissect->dissociate plate Plate Neurons on Coated Dishes dissociate->plate treat Treat with: - Control - Methylcobalamin - Neurotrophic Factor - Combination plate->treat incubate Incubate for 48-72h treat->incubate fix_stain Fix and Stain for Neuronal Markers incubate->fix_stain image Image Acquisition (Fluorescence Microscopy) fix_stain->image analyze Quantify Neurite Outgrowth (Length, Branching) image->analyze end End analyze->end

Caption: Workflow for assessing synergistic effects on neurite outgrowth.

References

Validation & Comparative

A Comparative Analysis of Methylcobalamin and Cyanocobalamin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the absorption, retention, and metabolic fate of two common forms of Vitamin B12, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative bioavailability.

This guide synthesizes experimental data to objectively compare the performance of methylcobalamin (B1676134), a naturally occurring, active form of vitamin B12, with cyanocobalamin (B1173554), a synthetic and widely used supplement form. The following sections detail their metabolic pathways, summarize quantitative data from comparative studies, and outline the experimental protocols used to derive these findings.

Metabolic Pathways and Cellular Uptake

Both methylcobalamin and cyanocobalamin are transported in the blood by transcobalamin II (TC-II) and enter cells via receptor-mediated endocytosis.[1] Once inside the cell, they undergo different initial metabolic steps. Cyanocobalamin must first be converted to its active forms.[2] This process involves the enzymatic removal of the cyanide group, a step not required for methylcobalamin.[3] Subsequently, both are reduced to a core cobalamin molecule which is then converted into the two active coenzymes: methylcobalamin in the cytosol and adenosylcobalamin in the mitochondria.[1]

The following diagram illustrates the intracellular processing of cyanocobalamin to its active forms.

Intracellular conversion pathway of Cyanocobalamin.

This next diagram illustrates the more direct utilization of methylcobalamin.

Cellular Uptake and Utilization of Methylcobalamin cluster_blood Bloodstream cluster_cell Cell Cytosol MeCbl_TCII Methylcobalamin-TCII Complex Lysosome Lysosome MeCbl_TCII->Lysosome Endocytosis Free_MeCbl Free Methylcobalamin Lysosome->Free_MeCbl Release Active_Methylcobalamin Methylcobalamin (Directly Utilized) Free_MeCbl->Active_Methylcobalamin Direct Utilization

Cellular uptake and direct utilization of Methylcobalamin.

Quantitative Bioavailability Data

While comprehensive human pharmacokinetic data (Cmax, Tmax, AUC) from direct head-to-head trials are limited in publicly available literature, existing studies provide valuable insights into the differential absorption and retention of methylcobalamin and cyanocobalamin.

ParameterMethylcobalaminCyanocobalaminKey Findings & Citations
Absorption Rate Reported as slightly lower in some studies.One study found a 49% absorption of a 1 mcg dose.[4][5]Some research suggests cyanocobalamin may be absorbed slightly better, though other studies indicate the difference may be insignificant and influenced by age and genetics.[4][5]
Retention in the Body Higher retention reported.Higher urinary excretion (approximately 3 times more than methylcobalamin in one study).[4][5]Methylcobalamin appears to be retained in the body for a longer period.[3]
Serum Levels A human trial indicated superiority in sustaining serum B12 levels over time.[6]A study on vegans showed cyanocobalamin resulted in higher median holotranscobalamin levels (150 pcg/l vs. 78.5 pcg/l for methylcobalamin).[4]The impact on serum levels can vary depending on the population and measurement marker.
Tissue Storage An animal study showed 13% more cobalamin stored in the liver compared to cyanocobalamin supplementation.[1]Lower tissue retention compared to naturally occurring forms.[1]Methylcobalamin may lead to greater storage of cobalamin in tissues like the liver.[1]

Experimental Protocols

The assessment of vitamin B12 bioavailability involves various methodologies, from measuring serum levels to utilizing stable isotopes for tracking absorption.

Measurement of Serum Holotranscobalamin

Holotranscobalamin (holoTC), the complex of vitamin B12 bound to transcobalamin, is considered the biologically active fraction of B12 in the blood. Its measurement is a key indicator of vitamin B12 status.

Principle: Immunoassays are commonly used to quantify holoTC levels in serum or plasma. These assays utilize monoclonal antibodies specific to human transcobalamin.

Generalized Procedure (based on ELISA/Immunoassay):

  • Sample Preparation: Patient blood samples are collected, and serum or plasma is separated by centrifugation. Samples that are grossly hemolyzed or turbid are typically rejected.

  • Capture of HoloTC: The serum/plasma sample is added to microplate wells coated with monoclonal antibodies that specifically bind to transcobalamin. This step captures the holoTC from the sample.

  • Washing: The wells are washed to remove unbound components of the serum.

  • Detection: A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that also recognizes the TC protein is added. This creates a "sandwich" with the holoTC.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the secondary antibody to produce a color change.

  • Measurement: The intensity of the color, which is proportional to the amount of holoTC in the sample, is measured using a microplate reader at a specific wavelength (e.g., 405 nm).[7]

  • Quantification: The concentration of holoTC in the patient sample is determined by comparing its absorbance to a standard curve generated from calibrators with known holoTC concentrations.[6][8]

Bioavailability Assessment Using Stable Isotopes

Stable isotopes, such as 13C, provide a non-radioactive method to trace the absorption and metabolism of vitamin B12.

Principle: A known dose of vitamin B12 labeled with a stable isotope (e.g., [13C]-cyanocobalamin) is administered orally. The appearance and concentration of the labeled B12 in the bloodstream over time are measured using mass spectrometry.

Generalized Study Protocol:

  • Participant Recruitment: Healthy volunteers or specific patient populations are recruited. Exclusion criteria often include gastrointestinal diseases, use of medications affecting B12 absorption, and recent vitamin supplementation.

  • Baseline Sampling: A baseline blood sample is collected before the administration of the labeled vitamin B12.

  • Oral Administration: Participants ingest a standardized dose of the stable isotope-labeled vitamin B12.

  • Serial Blood Sampling: Blood samples are collected at multiple time points post-ingestion (e.g., hourly for the first 12 hours, then daily for several days) to track the kinetics of the labeled vitamin B12.[9]

  • Sample Analysis: Plasma is separated from the blood samples. The concentration of the labeled vitamin B12 is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The data from the time-course measurements are used to calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve), which reflects the total amount of the vitamin absorbed.

The following diagram outlines a typical workflow for a vitamin B12 bioavailability study using stable isotopes.

Bioavailability Study Workflow Recruitment Participant Recruitment (Defined Inclusion/Exclusion Criteria) Baseline Baseline Blood Sampling Recruitment->Baseline Administration Oral Administration of Stable Isotope-Labeled B12 Baseline->Administration SerialSampling Serial Blood Sampling (Time-Course) Administration->SerialSampling Analysis Plasma Separation & Mass Spectrometry Analysis SerialSampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

References

Methylcobalamin Hydrate: A Comparative Analysis of its Neuroprotective Efficacy in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methylcobalamin (B1676134) Hydrate's Performance Against Alternative Neuroprotective Agents in Preclinical Ischemia Models.

This guide provides a comprehensive comparison of the neuroprotective effects of methylcobalamin hydrate (B1144303) in established in vitro and in vivo models of cerebral ischemia. The performance of methylcobalamin hydrate is objectively evaluated against other neuroprotective agents, with a focus on quantitative experimental data, detailed methodologies, and the underlying signaling pathways.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective potential of a compound in the context of ischemic stroke is primarily assessed by its ability to reduce infarct volume, improve neurological function, and modulate biomarkers associated with cell death and inflammation. The following tables summarize the quantitative data from preclinical studies on this compound and two other notable neuroprotective agents, Citicoline and Cerebrolysin.

Neuroprotective Agent Ischemia Model Key Findings Reported Efficacy
This compound Middle Cerebral Artery Occlusion (MCAO) in ratsSignificantly reduced cerebral infarction volume and neurological deficits.[1][2]Specific percentage of infarct volume reduction not detailed in the abstract. Neurological improvement was significant.
Citicoline MCAO in ratsSignificantly reduced brain infarct volume.[3]Infarct volume ratio reduced from 28.43 ± 4.34% in the control group to 4.54 ± 0.85% in the treated group.[3]
Cerebrolysin MCAO in ratsDose-dependently improved neurological outcome and reduced lesion volume.[4][5]A dose of ≥ 2.5 ml/kg significantly improved neurological outcome. A dose of 5.0 ml/kg significantly reduced lesion volume.[5]

Table 1: Comparison of Infarct Volume Reduction and Neurological Improvement

Neuroprotective Agent Ischemia Model Biomarker Effect
This compound MCAO in rats & OGD/R in vitroBcl-2Increased
BaxDecreased
Cleaved caspase-3Decreased
Inflammatory CytokinesAttenuated expression
Citicoline Subtotal reversible cerebral ischemia in ratsGlucose and Lactate (B86563)Significantly reduced the increase in the somatosensory cortex.[6]
MalondialdehydeLevel was lower on average by 55.6% compared to the control group.[6]
Cerebrolysin Not explicitly detailed in the provided abstractsNot explicitly detailed in the provided abstractsActs as a multi-modal agent with neurotrophic and neuroprotective properties.

Table 2: Comparison of Effects on Key Biomarkers

Experimental Protocols

The following are detailed methodologies for the key in vivo and in vitro experiments cited in the comparative data.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used experimental paradigm to mimic focal cerebral ischemia in rodents.[7][8]

  • Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley strains) are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament with a rounded tip is introduced into the ICA through an incision in the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 60 or 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.

  • Drug Administration: this compound, Citicoline, or Cerebrolysin is administered at specified doses and time points relative to the MCAO procedure (e.g., intraperitoneally or intravenously).

  • Assessment of Outcomes:

    • Infarct Volume: 24 or 48 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (white) area represents the ischemic lesion.

    • Neurological Deficit Scoring: Behavioral tests are conducted to assess neurological function. Common scoring systems include the modified neurological severity score (mNSS) and the Longa score.[1][2] Other tests like the Rotarod test and foot-fault test are also used to evaluate motor coordination and sensory function.[1][2]

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model simulates the ischemic and reperfusion injury at a cellular level.

  • Cell Culture: Primary neurons or neuronal cell lines (e.g., PC12) are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration to induce oxygen-glucose deprivation.

  • Reperfusion: After the OGD period, the glucose-free medium is replaced with a glucose-containing medium, and the cells are returned to normoxic conditions.

  • Drug Treatment: this compound is added to the culture medium before, during, or after the OGD insult.

  • Assessment of Outcomes:

    • Cell Viability: Assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

    • Apoptosis Assays: Apoptotic cell death is quantified using techniques such as flow cytometry with Annexin V/Propidium Iodide staining or by measuring the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) via Western blotting.

Visualizing the Mechanisms of Action

Methylcobalamin's Neuroprotective Signaling Pathway

Methylcobalamin exerts its neuroprotective effects through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1][2] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.

G cluster_0 Ischemic Insult (e.g., OGD/R, MCAO) cluster_1 Methylcobalamin Intervention cluster_2 Signaling Cascade cluster_3 Cellular Outcomes Ischemia Ischemia/Reperfusion ERK_Activation Activation of ERK1/2 Ischemia->ERK_Activation dysregulates Methylcobalamin This compound Methylcobalamin->ERK_Activation Bcl2_up ↑ Bcl-2 ERK_Activation->Bcl2_up Bax_down ↓ Bax ERK_Activation->Bax_down Neuroprotection Neuroprotection (↑ Cell Survival, ↓ Apoptosis) Bcl2_up->Neuroprotection Caspase3_down ↓ Cleaved Caspase-3 Bax_down->Caspase3_down Caspase3_down->Neuroprotection G cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization & Baseline Behavioral Testing MCAO_Surgery MCAO Surgery (Induction of Ischemia) Animal_Acclimatization->MCAO_Surgery Proceed to Surgery Drug_Admin Drug Administration (Methylcobalamin or Alternative) MCAO_Surgery->Drug_Admin Initiate Treatment Behavioral_Tests Post-treatment Behavioral Testing Drug_Admin->Behavioral_Tests Monitor Recovery Tissue_Harvest Tissue Harvesting & Analysis Behavioral_Tests->Tissue_Harvest Endpoint Data_Analysis Infarct Volume Measurement & Biomarker Analysis Tissue_Harvest->Data_Analysis Final Evaluation

References

A Researcher's Dilemma: Methylcobalamin vs. Cyanocobalamin in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of neurology, nutrition, and drug development, the choice between methylcobalamin (B1676134) and cyanocobalamin (B1173554)—two common forms of vitamin B12—is a critical decision that can influence experimental outcomes. While both can correct vitamin B12 deficiency, their distinct chemical structures, metabolic pathways, and bioavailability profiles present different advantages and disadvantages in a research setting. This guide provides an objective comparison to aid in the selection of the appropriate cobalamin form for specific research applications, supported by experimental data and detailed methodologies.

At a Glance: Key Differences for the Bench

FeatureMethylcobalaminCyanocobalamin
Source Naturally occurring, active form[1][2][3]Synthetic, stable form[1][2][4]
Chemical Structure Contains a methyl group attached to the cobalt ion[1]Contains a cyanide group attached to the cobalt ion[1]
Metabolism Directly usable by the body in methylation processes[2][5][6]Requires enzymatic conversion to active forms (methylcobalamin and adenosylcobalamin), releasing a cyanide molecule[1][2][5]
Bioavailability Some studies suggest higher retention rates in the body[2][4]May have slightly better absorption, but is more readily excreted[2][4]
Stability Less stable, particularly sensitive to light[1][7]More stable and cost-effective, with a longer shelf life[1][4]
Neurological Research Often preferred due to its direct role in the nervous system and potential for neuroprotection[5][6]Effective in correcting hematological parameters of B12 deficiency[6]

Metabolic Pathways: A Tale of Two Cobalamins

The metabolic journey of methylcobalamin and cyanocobalamin from administration to cellular utilization differs significantly. Methylcobalamin, as a bioactive form, can be directly used as a cofactor for methionine synthase, an essential enzyme in the methylation cycle. Conversely, cyanocobalamin must undergo a multi-step conversion process.

metabolic_pathways cluster_cyanocobalamin Cyanocobalamin Pathway cluster_methylcobalamin Methylcobalamin Pathway CNCbl Cyanocobalamin Cobalamin_CN Cobalamin + Cyanide CNCbl->Cobalamin_CN Enzymatic Decyanation Hydroxocobalamin Hydroxocobalamin Cobalamin_CN->Hydroxocobalamin Active_Forms_CN Methylcobalamin & Adenosylcobalamin Hydroxocobalamin->Active_Forms_CN Conversion MeCbl Methylcobalamin Active_Form_Me Directly Utilized (Methylcobalamin) MeCbl->Active_Form_Me

Metabolic pathways of Cyanocobalamin and Methylcobalamin.

Comparative Bioavailability and Efficacy: A Look at the Data

While both forms effectively raise serum B12 levels, research suggests nuances in their absorption, retention, and clinical efficacy, particularly in specific contexts.

One study found that while cyanocobalamin may be absorbed slightly better (49% of a 1-mcg dose) compared to methylcobalamin (44% of the same dose), three times as much cyanocobalamin was excreted in the urine, indicating that methylcobalamin may be retained better within the body.[4] Another study analyzing the effects of supplementation on vegans found that cyanocobalamin resulted in a higher median holotranscobalamin level (150 pcg/l) compared to methylcobalamin (78.5 pcg/l), suggesting better performance in maintaining active B12 status in this population.[8]

For neurological applications, several animal studies and some clinical reviews suggest that methylcobalamin may have more pronounced neuroprotective effects.[4] It has been shown to be effective in reducing symptoms of diabetic neuropathy.[4]

Quantitative Comparison of Bioavailability and Efficacy

ParameterMethylcobalaminCyanocobalaminStudy PopulationReference
Absorption (1-mcg dose) 44%49%Humans[4]
Urinary Excretion LowerHigher (3x)Humans[4]
Holotranscobalamin (median) 78.5 pcg/l150 pcg/lVegans[8]

Experimental Protocols for Comparative Analysis

To aid researchers in designing their own comparative studies, the following are generalized protocols for assessing the bioavailability and efficacy of methylcobalamin and cyanocobalamin.

In Vivo Bioavailability Study Workflow

This workflow outlines the key steps for a comparative in vivo bioavailability study in an animal model.

bioavailability_workflow Animal_Model Select Animal Model (e.g., B12-deficient rats) Grouping Divide into Groups: 1. Control 2. Methylcobalamin 3. Cyanocobalamin Animal_Model->Grouping Administration Administer equimolar doses of each cobalamin form Grouping->Administration Blood_Sampling Collect blood samples at timed intervals Administration->Blood_Sampling Serum_Analysis Analyze serum for: - Total B12 - Holotranscobalamin - Methylmalonic acid (MMA) - Homocysteine Blood_Sampling->Serum_Analysis Data_Analysis Compare pharmacokinetic parameters (AUC, Cmax, Tmax) Serum_Analysis->Data_Analysis

Workflow for an in vivo bioavailability study.

Detailed Methodologies:

  • Animal Model: Wistar rats rendered vitamin B12 deficient through a specialized diet for 6-8 weeks.

  • Dosing: Oral gavage of methylcobalamin or cyanocobalamin at a dose of 50 µg/kg body weight.

  • Blood Collection: Blood samples (0.5 mL) are collected from the tail vein at 0, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Serum Analysis:

    • Total B12 and Holotranscobalamin: Measured using commercially available ELISA kits.

    • MMA and Homocysteine: Quantified using LC-MS/MS. This is a sensitive method for determining the functional status of vitamin B12.[9]

Analytical Methods for Quantification

Accurate quantification of methylcobalamin and cyanocobalamin in various matrices is crucial for research. The most common analytical techniques include:

  • UV-Visible Spectrophotometry: A straightforward method for quantifying cobalamins in pharmaceutical formulations, though it may lack the specificity for complex biological samples.[10][11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for the separation and quantification of different cobalamin forms.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity, making it ideal for measuring low concentrations of cobalamins and their metabolites in biological fluids.[10][11]

Sample Preparation for LC-MS Analysis of Serum Cobalamins:

  • Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to 100 µL of serum.

  • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS injection.

Conclusion: Which is "Better" for Your Research?

The choice between methylcobalamin and cyanocobalamin is not a matter of one being universally superior, but rather which is more suitable for the specific research question.

  • For general B12 deficiency studies and applications where cost and stability are major concerns, cyanocobalamin is a robust and well-documented option. [1][4] Its efficacy in correcting hematological markers of deficiency is well-established.[6]

  • For research focused on neurological function, neurodegenerative diseases, or methylation pathways, methylcobalamin is often the preferred choice. [5][6] Its direct bioavailability to the nervous system and role as a methyl donor make it a more targeted tool for these investigations.

Researchers should carefully consider the metabolic fate, potential confounding factors (such as the release of cyanide from cyanocobalamin in sensitive models), and the specific endpoints of their study when selecting the appropriate form of vitamin B12. Utilizing precise analytical methods will be paramount in generating reliable and reproducible data.

References

A Comparative Analysis of Vitamin B12 Forms: Tissue Retention and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of vitamin B12 metabolism is critical for optimizing therapeutic strategies and supplementation. This guide provides an objective comparison of the tissue retention rates of different forms of vitamin B12, supported by experimental data, to aid in the selection of the most appropriate form for specific applications.

Vitamin B12, or cobalamin, is a vital micronutrient that exists in several forms, both naturally occurring and synthetic. The most common forms utilized in supplements and therapeutic contexts are cyanocobalamin (B1173554) (CN-Cbl), hydroxocobalamin (B81358) (HO-Cbl), methylcobalamin (B1676134) (MeCbl), and adenosylcobalamin (AdoCbl). While all forms can correct a vitamin B12 deficiency, their metabolic pathways and retention in various body tissues differ significantly, impacting their overall bioavailability and therapeutic efficacy.

Comparative Tissue Retention: A Data-Driven Overview

Studies, primarily in animal models, have demonstrated distinct differences in how various forms of vitamin B12 are distributed and retained in tissues such as the liver, kidneys, and brain.

Naturally occurring forms of vitamin B12, including hydroxocobalamin, methylcobalamin, and adenosylcobalamin, generally exhibit superior tissue retention compared to the synthetic cyanocobalamin.[1] Research indicates that while all forms are absorbed into the bloodstream with similar efficiency, their subsequent uptake by cells and conversion into the active coenzyme forms (MeCbl and AdoCbl) vary.[1] Ingestion of cyanocobalamin has been shown to result in lower tissue retention of the active forms of vitamin B12.[1]

Hydroxocobalamin vs. Cyanocobalamin:

A key area of investigation has been the comparative retention of hydroxocobalamin and cyanocobalamin. Animal studies in rats have consistently shown differential distribution in key organs.

One study found that one week after oral administration, hydroxocobalamin concentration was significantly higher in the liver compared to cyanocobalamin.[2] Conversely, cyanocobalamin showed greater accumulation in the kidneys and plasma.[2] Another study observed that after 24 hours, hydroxocobalamin accumulation was greater in the liver, while cyanocobalamin was higher in the brain, muscle, and plasma.[3]

TissuePreferred Form for RetentionKey Findings
Liver HydroxocobalaminStudies in rats consistently show higher accumulation of HO-Cbl in the liver compared to CN-Cbl.[2][3]
Kidney CyanocobalaminCN-Cbl demonstrates greater retention in the kidneys.[2]
Brain Cyanocobalamin24-hour studies in rats indicate higher accumulation of CN-Cbl in the brain.[3]
Muscle CyanocobalaminHigher levels of CN-Cbl were observed in muscle tissue 24 hours after administration in rats.[3]
Methylcobalamin:

Methylcobalamin is often highlighted for its potential benefits in neurological health. While comprehensive quantitative data across all tissues is less available compared to HO-Cbl and CN-Cbl, some evidence suggests it has a higher retention rate than cyanocobalamin, particularly in neurological tissues.[4] One study indicated that three times as much cyanocobalamin was excreted in urine compared to methylcobalamin, suggesting better retention of the latter.[5]

Experimental Protocols

Accurate assessment of vitamin B12 tissue retention relies on robust and well-defined experimental protocols. The following sections detail the methodologies commonly employed in these studies.

Animal Models and Study Design

Wistar rats are frequently used as a model organism for studying vitamin B12 metabolism.[2][3] A typical experimental design involves:

  • Acclimatization: Animals are housed in a controlled environment and fed a standard diet.

  • Induction of Deficiency (Optional): To study the uptake and retention in a deficient state, animals may be fed a vitamin B12-deficient diet for a specified period.[2]

  • Administration of Vitamin B12 Forms: Different forms of vitamin B12, often radiolabeled with isotopes like ⁵⁷Co for traceability, are administered orally or via injection.[2]

  • Tissue Collection: At predetermined time points (e.g., 24 hours, 1 week), animals are euthanized, and various tissues (liver, kidneys, brain, muscle, etc.) are harvested.[3]

G Experimental Workflow for Vitamin B12 Tissue Retention Study cluster_0 Animal Preparation cluster_1 Intervention cluster_2 Data Collection & Analysis acclimatization Acclimatization of Rats deficiency B12 Deficient Diet (Optional) acclimatization->deficiency admin Administration of Radiolabeled B12 Forms (CN-Cbl, HO-Cbl, etc.) deficiency->admin euthanasia Euthanasia at Timed Intervals admin->euthanasia tissue_harvest Tissue Harvesting (Liver, Kidney, Brain) euthanasia->tissue_harvest quantification Quantification of B12 (Radioisotope Assay / HPLC) tissue_harvest->quantification G Radioisotope Dilution Assay (RID) Principle cluster_0 Competitive Binding cluster_1 Measurement sample_b12 Unlabeled B12 (from tissue) binding_protein Binding Protein (Limited Amount) sample_b12->binding_protein competes with labeled_b12 Radiolabeled B12 (⁵⁷Co-B12) labeled_b12->binding_protein separation Separation of Bound and Free B12 binding_protein->separation counting Gamma Counting of Bound Fraction separation->counting calculation Concentration Calculation (vs. Standard Curve) counting->calculation

References

A Head-to-Head Battle for Neuroprotection: Methylcobalamin Versus Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to mitigate neuronal damage and promote recovery in a range of neurological disorders, researchers and clinicians are constantly seeking effective neuroprotective compounds. Methylcobalamin (B1676134), the active form of vitamin B12, has garnered significant attention for its potential neuroprotective and regenerative properties. This guide provides a comparative analysis of methylcobalamin against other notable neuroprotective agents—alpha-lipoic acid, citicoline (B1669096), and cerebrolysin—supported by experimental data from preclinical and clinical studies.

Methylcobalamin vs. Alpha-Lipoic Acid in Diabetic Peripheral Neuropathy

A direct comparison between methylcobalamin (MC) and alpha-lipoic acid (ALA) has been investigated in the context of diabetic peripheral neuropathy (DPN), a common complication of diabetes characterized by nerve damage.

Quantitative Data Summary
Outcome MeasureMethylcobalamin (MC)Alpha-Lipoic Acid (ALA)Key Findings
Toronto Clinical Neuropathy Scoring System (TCSS) Significant reductionSignificant reductionBoth treatments showed improvement in neuropathy scores (P<0.05).[1]
Total Symptom Score (TSS) Significant reductionSignificant reductionBoth treatments significantly reduced overall symptom scores (P<0.05).[1]
Visual Analog Scale (VAS) - Burning and Pain Less reductionSignificantly greater reduction (P<0.01)ALA was more effective in reducing positive symptoms like burning and pain.[1]
Visual Analog Scale (VAS) - Numbness and Paresthesia Slightly greater reduction (P>0.05)Less reductionMC showed a trend towards greater efficacy for negative symptoms like numbness.[1]
Pressure and Pinprick Sensation Reduction in abnormal pointsNo significant changeMC improved sensation to pressure and pinpricks.[1]
Vibratory Perception Threshold Significant reductionSignificant reductionBoth treatments improved vibratory sensation (P<0.01).[1]
Serum Superoxide (B77818) Dismutase (SOD) and Malondialdehyde (MDA) No effectIncreased SOD, Reduced MDA (P<0.05)ALA demonstrated enhanced antioxidant capacity.[1]

A meta-analysis of seventeen studies further supports the synergistic effect of combining methylcobalamin and alpha-lipoic acid. The combination therapy was found to be significantly superior to methylcobalamin monotherapy in improving nerve conduction velocity (NCV) and neuropathic symptoms.[2] Specifically, the combination therapy showed weighted mean differences in NCV of 6.89 for median motor NCV, 5.24 for median sensory NCV, 4.34 for peroneal motor NCV, and 4.53 for peroneal sensory NCV.[2]

Experimental Protocols

Study Design: A randomized clinical trial involving 40 patients with Diabetic Peripheral Neuropathy (DPN) randomly assigned to two groups: a methylcobalamin (MC) group and an alpha-lipoic acid (ALA) group, with 20 patients in each.[1]

  • Treatment Regimen:

    • MC Group: Received methylcobalamin treatment for 2 weeks.[1]

    • ALA Group: Received alpha-lipoic acid treatment for 2 weeks.[1]

  • Assessments: Patients were evaluated before and after the 2-week treatment period using the following measures:

    • Toronto Clinical Neuropathy Scoring System (TCSS)

    • Total Symptom Score (TSS)

    • Visual Analog Scale (VAS) for positive symptoms (burning, pain)

    • Easy Sensory Test (EST) for negative symptoms (numbness, paresthesia)

    • Serum levels of malondialdehyde (MDA) and superoxide dismutase (SOD) were also measured to assess antioxidant capacity.[1]

Neuroprotective Mechanisms and Signaling Pathways

Understanding the underlying molecular mechanisms is crucial for evaluating and comparing the therapeutic potential of these neuroprotective agents.

Methylcobalamin: Activating Pro-Survival Pathways

Methylcobalamin exerts its neuroprotective effects through multiple mechanisms, with a key role attributed to the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3] This pathway is critical for cell proliferation, differentiation, and survival. In models of cerebral ischemia/reperfusion injury, methylcobalamin has been shown to increase cell viability, reduce the release of lactate (B86563) dehydrogenase, and attenuate the expression of inflammatory cytokines.[3] It also enhances autophagy and reduces apoptosis by increasing the expression of anti-apoptotic proteins like Bcl-2 and reducing pro-apoptotic proteins like Bax and cleaved caspase-3.[3] The neuroprotective effects of methylcobalamin were diminished by ERK1/2 inhibitors, confirming the pathway's significance.[3]

Methylcobalamin_ERK1_2_Pathway Methylcobalamin Methylcobalamin ERK1_2 ERK1/2 Activation Methylcobalamin->ERK1_2 Bcl2 ↑ Bcl-2 ERK1_2->Bcl2 Bax_Caspase3 ↓ Bax, Cleaved Caspase-3 ERK1_2->Bax_Caspase3 Neuroprotection Neuroprotection (Anti-apoptosis, Pro-survival) Bcl2->Neuroprotection Bax_Caspase3->Neuroprotection

Methylcobalamin's neuroprotective signaling pathway.
Alpha-Lipoic Acid: A Multi-faceted Antioxidant

Alpha-lipoic acid's neuroprotective actions are largely attributed to its potent antioxidant properties. It directly scavenges reactive oxygen species (ROS), chelates metal ions, and regenerates other endogenous antioxidants.[4] In experimental models, ALA has been shown to reduce lipid peroxidation in neural tissues.[5] Furthermore, ALA has demonstrated the ability to modulate various signaling pathways, including the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[6]

Alpha_Lipoic_Acid_Pathway ALA Alpha-Lipoic Acid ROS_Scavenging ROS Scavenging ALA->ROS_Scavenging Nrf2_Activation Nrf2 Pathway Activation ALA->Nrf2_Activation Neuroprotection Neuroprotection (Reduced Oxidative Stress) ROS_Scavenging->Neuroprotection Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., SOD) Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->Neuroprotection

Alpha-Lipoic Acid's antioxidant signaling pathway.
Citicoline: Membrane Stabilization and Neurotransmitter Synthesis

Citicoline, an essential intermediate in the synthesis of phosphatidylcholine, exerts its neuroprotective effects by stabilizing cell membranes and reducing the levels of free fatty acids.[7] It also serves as a precursor for the synthesis of acetylcholine, a key neurotransmitter.[4] In experimental models of stroke, citicoline has been shown to reduce infarct volume and improve neurological outcomes.[7] A meta-analysis of clinical trials in acute ischemic stroke showed that citicoline treatment significantly improved functional outcomes.[8]

Citicoline_Pathway Citicoline Citicoline Phosphatidylcholine ↑ Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine Acetylcholine ↑ Acetylcholine Synthesis Citicoline->Acetylcholine Membrane_Stabilization Membrane Stabilization Phosphatidylcholine->Membrane_Stabilization Neuroprotection Neuroprotection Membrane_Stabilization->Neuroprotection Neurotransmission Enhanced Neurotransmission Acetylcholine->Neurotransmission Neurotransmission->Neuroprotection

Citicoline's dual mechanism of neuroprotection.
Cerebrolysin: A Pleiotropic Neuropeptide Preparation

Cerebrolysin is a mixture of low-molecular-weight peptides and free amino acids derived from porcine brain proteins. Its neuroprotective effects are pleiotropic, involving multiple mechanisms. In models of traumatic brain injury, Cerebrolysin has been shown to inhibit neuroinflammation and apoptosis by modulating the Toll-like receptor (TLR) signaling pathway.[9] It also exhibits anti-inflammatory properties by reducing the production of reactive oxygen species.[10] Furthermore, Cerebrolysin has been found to reduce cerebral infarct volume and promote functional recovery in experimental stroke models.[11] A meta-analysis of nine randomized clinical trials confirmed that Cerebrolysin has a beneficial effect on early global neurological deficits in patients with acute ischemic stroke.[12]

Cerebrolysin_Pathway Cerebrolysin Cerebrolysin TLR_Modulation TLR Pathway Modulation Cerebrolysin->TLR_Modulation Anti_Inflammation ↓ Neuroinflammation TLR_Modulation->Anti_Inflammation Anti_Apoptosis ↓ Apoptosis TLR_Modulation->Anti_Apoptosis Neuroprotection Neuroprotection Anti_Inflammation->Neuroprotection Anti_Apoptosis->Neuroprotection

Cerebrolysin's modulation of neuroinflammation and apoptosis.

Conclusion

This comparative guide highlights the distinct and overlapping neuroprotective mechanisms of methylcobalamin, alpha-lipoic acid, citicoline, and cerebrolysin. While direct head-to-head clinical trials are limited, the available evidence suggests that the choice of a neuroprotective agent may depend on the specific pathological condition and the primary underlying mechanisms of neuronal injury. Methylcobalamin's activation of the ERK1/2 pathway positions it as a potent pro-survival agent. Alpha-lipoic acid's robust antioxidant properties make it a strong candidate for conditions with significant oxidative stress. Citicoline's role in membrane integrity and neurotransmitter synthesis offers a dual benefit for neuronal function. Cerebrolysin's pleiotropic effects on inflammation and apoptosis provide a broad spectrum of neuroprotection. Further head-to-head studies with standardized methodologies are warranted to definitively establish the comparative efficacy of these promising neuroprotective compounds.

References

Unveiling the Analgesic Potential of Methylcobalamin in Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of methylcobalamin (B1676134) with commonly used alternative therapies—pregabalin (B1679071), gabapentin (B195806), and duloxetine (B1670986)—in preclinical models of neuropathic pain. This document is intended to serve as a resource for researchers and professionals in the field of pain management and drug development, offering a synthesis of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While established drugs like pregabalin, gabapentin, and duloxetine are mainstays of treatment, their efficacy can be limited, and they are often associated with dose-limiting side effects. Methylcobalamin, an active form of vitamin B12, has emerged as a promising therapeutic agent with a unique neuroregenerative and analgesic profile. This guide objectively evaluates the preclinical evidence supporting the analgesic effects of methylcobalamin in comparison to these standard-of-care alternatives.

Comparative Analysis of Analgesic Efficacy

The following tables summarize the quantitative data from various preclinical studies investigating the effects of methylcobalamin and its comparators on neuropathic pain behaviors. It is crucial to note that the data are collated from different studies, and direct head-to-head comparisons in the same experimental setting are limited. Therefore, variations in animal models, experimental protocols, and outcome measures should be considered when interpreting these results.

Table 1: Efficacy in Models of Mechanical Allodynia (Von Frey Test)

CompoundAnimal ModelDosing RegimenPaw Withdrawal Threshold (PWT) - % Increase or Absolute ValueReference
Methylcobalamin Vincristine-induced neuropathy (Rat)1 mg/kg, i.p., daily for 14 daysSignificant increase in PWT from day 4 to day 19 compared to vehicle[1]
Spinal Nerve Ligation (Rat)100 µg and 150 µg, i.m., twice weekly for 14 weeksIncreased PWT compared to control[2]
Pregabalin Spinal Nerve Ligation (Rat)3, 10, 30 mg/kg, i.p.Dose-dependent increase in PWT[3]
Partial Sciatic Nerve Ligation (Mouse)3 mg/kg/infusion, i.v. self-administrationReduced mechanical sensitivity
Gabapentin Spinal Nerve Ligation (Mouse)100 mg/kg, i.p.Significant reduction in allodynia at its peak[4]
Spinal Nerve Ligation (Rat)50 mg/kg, i.v.Reversal of mechanical allodynia[5]
Duloxetine Spinal Nerve Ligation (Rat)10, 20, 30 mg/kg, p.o.Dose-dependent reversal of mechanical allodynia[6]
Oxaliplatin-induced neuropathy (Mouse)30 and 60 mg/kg, i.p.Markedly reduced mechanical allodynia[7]

Table 2: Efficacy in Models of Thermal Hyperalgesia (Hot Plate Test)

CompoundAnimal ModelDosing RegimenPaw Withdrawal Latency (PWL) - % Increase or Absolute ValueReference
Methylcobalamin Vincristine-induced neuropathy (Rat)1 mg/kg, i.p., daily for 14 daysSignificantly attenuated thermal hyperalgesia[1]
Pregabalin Partial Sciatic Nerve Ligation (Mouse)1.5 and 3 mg/kg/infusion, i.v. self-administrationPartially inhibited thermal hypersensitivity
Gabapentin Not widely reported for thermal hyperalgesia in neuropathic models--
Duloxetine Not widely reported for thermal hyperalgesia in neuropathic models--

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is essential for the critical evaluation of the findings.

Neuropathic Pain Models
  • Spinal Nerve Ligation (SNL) Model: This widely used model involves the tight ligation of one or more spinal nerves (commonly L5 and/or L6) in rats or mice. This procedure mimics the mechanical nerve injury that can lead to neuropathic pain in humans, resulting in persistent mechanical allodynia and thermal hyperalgesia in the affected paw.

  • Chronic Constriction Injury (CCI) Model: In this model, loose ligatures are placed around the sciatic nerve, causing a gradual constriction and subsequent nerve damage. This induces pain-related behaviors that resemble human neuropathic pain conditions.

  • Chemotherapy-Induced Neuropathic Pain (e.g., Vincristine (B1662923), Oxaliplatin): Administration of certain chemotherapeutic agents to rodents induces a painful peripheral neuropathy characterized by allodynia and hyperalgesia, mimicking a common and debilitating side effect of cancer treatment in humans.

  • Diabetic Neuropathy Model: Typically induced by streptozotocin (B1681764) injection, this model replicates the hyperglycemia and subsequent nerve damage seen in diabetic patients, leading to the development of neuropathic pain symptoms.

Behavioral Assessments
  • Von Frey Test for Mechanical Allodynia: This test assesses the sensitivity to non-noxious mechanical stimuli. Animals are placed on a wire mesh platform, and calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) is determined as the filament force that elicits a withdrawal response in 50% of applications. An increase in PWT indicates an analgesic effect.[8][9][10]

  • Hot Plate Test for Thermal Hyperalgesia: This test measures the response to a noxious thermal stimulus. The animal is placed on a heated plate maintained at a constant temperature (typically 50-55°C), and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[11][12][13][14] An increase in the paw withdrawal latency (PWL) suggests an anti-hyperalgesic effect.

Signaling Pathways and Mechanisms of Action

The analgesic effects of methylcobalamin and its comparators are mediated through distinct signaling pathways.

Methylcobalamin

Methylcobalamin's mechanism of action in neuropathic pain is multifaceted, involving both neuroprotective and direct analgesic effects. It is thought to promote the regeneration of damaged nerves by enhancing the synthesis of myelin sheath proteins.[15] Additionally, it may modulate the inflammatory response at the site of nerve injury and reduce ectopic discharges from injured neurons.[16]

Methylcobalamin_Pathway cluster_NerveInjury Nerve Injury cluster_Methylcobalamin Methylcobalamin cluster_CellularEffects Cellular Effects cluster_Outcome Therapeutic Outcome Inflammation Inflammation Neuroinflammation Reduction Neuroinflammation Reduction Inflammation->Neuroinflammation Reduction Inhibits Demyelination Demyelination Myelin Synthesis Myelin Synthesis Demyelination->Myelin Synthesis Promotes Axonal Damage Axonal Damage Nerve Regeneration Nerve Regeneration Axonal Damage->Nerve Regeneration Promotes Methylcobalamin_node Methylcobalamin Methylcobalamin_node->Myelin Synthesis Methylcobalamin_node->Neuroinflammation Reduction Ectopic Discharge Inhibition Ectopic Discharge Inhibition Methylcobalamin_node->Ectopic Discharge Inhibition Analgesia Analgesia Neuroinflammation Reduction->Analgesia Ectopic Discharge Inhibition->Analgesia Nerve Regeneration->Analgesia

Caption: Proposed mechanism of action for methylcobalamin in neuropathic pain.

Pregabalin and Gabapentin

Pregabalin and gabapentin are structurally related compounds known as gabapentinoids. Their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[17][18][19][20][21] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, thereby dampening neuronal hyperexcitability and reducing pain transmission.

Gabapentinoid_Pathway cluster_Presynaptic Presynaptic Terminal cluster_Drug Drug Action cluster_Postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1) Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Neurotransmitter_Release Excitatory Neurotransmitter Release (Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Drug_node Pregabalin / Gabapentin Drug_node->VGCC Binds to α2δ-1 subunit Drug_node->Ca_Influx Inhibits

Caption: Mechanism of action for pregabalin and gabapentin.

Duloxetine

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI). Its analgesic effect is attributed to the enhancement of descending inhibitory pain pathways in the spinal cord.[22][23][24] By blocking the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), duloxetine increases the levels of these neurotransmitters in the synaptic cleft, which then act on inhibitory interneurons to suppress the transmission of pain signals from the periphery to the brain.

Duloxetine_Pathway cluster_Descending Descending Pathway cluster_Spinal Spinal Cord cluster_Drug Drug Action cluster_Outcome Therapeutic Outcome Brainstem Brainstem Presynaptic_Neuron Presynaptic Neuron Brainstem->Presynaptic_Neuron Descending Inhibitory Signal Synaptic_Cleft Synaptic Cleft (Increased 5-HT & NE) Presynaptic_Neuron->Synaptic_Cleft Releases 5-HT & NE Postsynaptic_Neuron Postsynaptic Neuron Pain_Inhibition Inhibition of Pain Signal Postsynaptic_Neuron->Pain_Inhibition Reuptake_Transporter 5-HT & NE Reuptake Transporter Synaptic_Cleft->Postsynaptic_Neuron Acts on Receptors Duloxetine_node Duloxetine Duloxetine_node->Reuptake_Transporter Blocks

References

A Comparative Analysis of Methylcobalamin's Efficacy Across Diverse Neuropathies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methylcobalamin's performance in the treatment of various neuropathy types, supported by experimental data from clinical and preclinical studies. The information is intended to aid in research and development efforts related to neuropathic pain and nerve regeneration.

Executive Summary

Methylcobalamin (B1676134), the active form of vitamin B12, has demonstrated therapeutic potential in managing a range of neuropathies, including diabetic neuropathy, peripheral neuropathy, and chemotherapy-induced peripheral neuropathy (CIPN). Its efficacy, however, appears to vary depending on the etiology of the nerve damage, the dosage administered, and whether it is used as a monotherapy or in combination with other agents. This guide synthesizes key findings from multiple studies to provide a comparative overview of methylcobalamin's effectiveness across these conditions.

Data Presentation: Efficacy of Methylcobalamin in Neuropathy

The following tables summarize the quantitative data from various studies on the efficacy of methylcobalamin in treating different types of neuropathy.

Table 1: Diabetic Neuropathy
Study / CohortNTreatment RegimenDurationKey Outcomes
Prospective, open-label study[1]371500 µ g/day oral methylcobalamin24 weeksSignificant decline in Toronto Clinical Scoring System (CSS) score (p < 0.0001), indicating symptomatic improvement.[1]
Randomized, double-blind, placebo-controlled trial[2]441000 µ g/day oral methylcobalamin1 yearSignificant improvement in Vibration Perception Threshold (VPT), sural nerve conduction velocity (SNCV), sural nerve action potential (SNAP), and pain score (p < 0.001 for all).[2]
Randomized, double-blind, placebo-controlled trial[3]21500 µg intravenous methylcobalamin (alternating days) + 12.5 mg oral amitriptyline (B1667244) bid9 daysSignificant reduction in Numeric Pain Rating Scale (NPRS) score compared to placebo (p < 0.001).[3]
Systematic Review[4]MultipleVariedVariedBoth combination therapy and pure methylcobalamin showed beneficial effects on somatic symptoms like pain and paresthesia.[4]
Table 2: Peripheral Neuropathy (General)
Study / CohortNTreatment RegimenDurationKey Outcomes
Systematic Review & Meta-Analysis[5]1707Varied (mecobalamin alone or in combination)VariedCombination therapy was effective in improving clinical therapeutic efficacy and nerve conduction velocity (NCV) outcomes.[5] Mecobalamin alone was less effective on NCV.[5]
Experimental Acrylamide (B121943) Neuropathy (Rats)[6]N/A500 µg/kg intraperitoneal methylcobalaminN/ASignificantly faster recovery of compound muscle action potential (CMAP) amplitudes compared to control.[6]
Table 3: Chemotherapy-Induced Peripheral Neuropathy (CIPN)
Study / CohortNTreatment RegimenDurationKey Outcomes
Vincristine-induced Neuropathic Pain (Rats)[7]N/AIntraperitoneal methylcobalaminN/ADose-dependently inhibited mechanical allodynia and thermal hyperalgesia.[7]
Clinical Review[8]MultipleVariedVariedTreatment with methylcobalamin, alone or in combination, can significantly reduce pain intensity in CIPN.[8]

Experimental Protocols

Assessment of Nerve Conduction Velocity (NCV) in Human Subjects
  • Objective: To measure the speed of electrical impulse conduction along a nerve.

  • Methodology:

    • Surface electrodes are placed on the skin over the nerve to be studied at various points.

    • A stimulating electrode delivers a mild electrical impulse to the nerve.

    • Recording electrodes detect the electrical response of the nerve at a different point.

    • The time taken for the impulse to travel between the stimulating and recording electrodes is measured.

    • The distance between the electrodes is divided by the time to calculate the nerve conduction velocity, typically expressed in meters per second (m/s).

    • This procedure is often repeated for multiple sensory and motor nerves in the upper and lower limbs.

Experimental Sciatic Nerve Injury and Regeneration Model in Rats
  • Objective: To evaluate the neuroregenerative effects of methylcobalamin in a controlled animal model.

  • Methodology:

    • Adult male Wistar or Sprague Dawley rats are anesthetized.

    • The sciatic nerve is exposed through a surgical incision in the thigh.

    • A crush injury is induced at a specific point on the nerve using fine forceps for a standardized duration (e.g., 30 seconds).

    • The muscle and skin are then sutured.

    • Post-surgery, animals are randomly assigned to receive either methylcobalamin (e.g., via intraperitoneal injection or local delivery) or a saline control.

    • Functional recovery is assessed at regular intervals using methods like walking track analysis (to measure the sciatic functional index) and sensory testing (e.g., von Frey filaments).

    • After a set period, the animals are euthanized, and the sciatic nerves are harvested for histological analysis (e.g., counting myelinated axons, measuring myelin sheath thickness) to assess nerve regeneration.[9][10]

Signaling Pathways and Experimental Workflows

Methylcobalamin's Neuroprotective Signaling Pathway

Methylcobalamin is understood to promote nerve health and regeneration through its role in the methylation cycle, which in turn influences key signaling pathways like the Erk1/2 and Akt pathways. These pathways are crucial for promoting neurite outgrowth and neuronal survival.[11]

Methylcobalamin_Signaling_Pathway Methylcobalamin Methylcobalamin Methylation_Cycle Methylation Cycle Methylcobalamin->Methylation_Cycle Erk1_2 Erk1/2 Activation Methylation_Cycle->Erk1_2 Akt Akt Activation Methylation_Cycle->Akt Neurite_Outgrowth Neurite Outgrowth Erk1_2->Neurite_Outgrowth Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival

Caption: Methylcobalamin's influence on the methylation cycle and downstream signaling.

Experimental Workflow for a Rat Sciatic Nerve Injury Study

The following diagram outlines a typical experimental workflow for investigating the effects of methylcobalamin on nerve regeneration in a rat model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Assessment Baseline Functional Assessment (e.g., Walking Track Analysis) Animal_Acclimatization->Baseline_Assessment Sciatic_Nerve_Crush Sciatic Nerve Crush Injury Surgery Baseline_Assessment->Sciatic_Nerve_Crush Randomization Randomization into Treatment Groups Sciatic_Nerve_Crush->Randomization Treatment_Group Methylcobalamin Administration Randomization->Treatment_Group Control_Group Saline Administration Randomization->Control_Group Functional_Assessment Weekly Functional Assessments Treatment_Group->Functional_Assessment Control_Group->Functional_Assessment Endpoint Endpoint: Euthanasia and Histological Analysis of Sciatic Nerve Functional_Assessment->Endpoint

References

Safety Operating Guide

Navigating the Safe Disposal of Methylcobalamin Hydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical aspect of maintaining a safe and compliant research environment. Methylcobalamin (B1676134) hydrate (B1144303), a form of vitamin B12, while not classified as a hazardous material, requires adherence to established protocols to prevent environmental contamination and ensure workplace safety. This guide provides a comprehensive, step-by-step procedure for the proper disposal of methylcobalamin hydrate, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Although it has a low toxicity profile, good laboratory practices should always be observed.

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including gloves and safety glasses with side-shields.[1][2] In situations where dust formation is possible, a dust respirator is recommended.[3]

Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][4]

Spill Management: In the event of a spill, clean it up immediately. For dry spills, use dry clean-up procedures to avoid generating dust and place the residue in a sealed container for disposal.[4][5] For wet spills, absorb the material and place it in a labeled container for disposal.[4] Following the cleanup, wash the area with large amounts of water.[4][5]

Quantitative Data Summary for Disposal

While specific quantitative limits for the disposal of this compound are not extensively defined due to its low hazard classification, the following table summarizes key parameters based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
pH of Aqueous Waste Neutral (if disposing of solutions)General laboratory practice
Container Size Limit Do not exceed 10-25 gallons of total chemical waste in a Satellite Accumulation Area (SAA).[6][7]
Acute Hazardous Waste Limit Not applicable as this compound is not a P-listed waste.[8]
Storage Time Limit in SAA Hazardous waste should be removed from the laboratory every twelve months.[9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal route.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials.[6] It should be collected separately from hazardous solvents, heavy metals, or reactive chemicals.

2. Waste Collection and Container Management:

  • Select an Appropriate Container: Use a sturdy, leak-proof container that is compatible with the chemical.[6] For solid waste, a sealed plastic bag or a labeled container is suitable.[4]

  • Properly Label the Container: As soon as waste is added, label the container with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the date of accumulation.[6][10] Do not use abbreviations.

  • Keep Containers Closed: Waste containers must be kept securely sealed except when adding waste.[6][10]

3. On-site Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA.[7]

  • Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.[6]

  • Storage Limits: Adhere to institutional limits for the volume of waste stored in the laboratory, typically not exceeding 25 gallons.[7]

4. Disposal and Removal:

  • Do Not Dispose Down the Drain: Never dispose of this compound, even in small quantities, down the sink or in the regular trash.[6][10][11] Intentional dilution to meet drain disposal requirements is illegal.[11]

  • Schedule a Waste Pickup: Once the container is full or has been in storage for the maximum allowed time, request a pickup from your institution's Environmental Health & Safety (EHS) department.[6]

  • Incineration as a Preferred Method: For final disposal, incineration in a licensed facility, potentially after being dissolved in a combustible solvent, is a recommended method.[3][5]

5. Empty Container Disposal:

  • Thoroughly Empty: Ensure the original container is completely empty.[6]

  • Rinse and Dry: For containers that held solutions, the first rinse must be collected as hazardous waste.[6] Subsequent rinses can be managed as non-hazardous waste. The container should be air-dried.

  • Deface Label and Dispose: Obliterate or remove the original label before disposing of the rinsed and dried container in the appropriate solid waste stream, such as designated glass disposal.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage On-site Storage cluster_disposal Final Disposal A Identify Waste: Pure or Mixed B Select & Label Compatible Container A->B Segregate C Collect Waste in Designated Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Use Secondary Containment (if liquid) D->E F Request EHS Waste Pickup E->F G Transport to Licensed Waste Facility F->G H Incineration G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylcobalamin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of Methylcobalamin hydrate (B1144303), ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount. This document provides immediate, essential safety and logistical information for handling Methylcobalamin hydrate, a common form of vitamin B12 used in a variety of research applications. The following procedural guidance is designed to be a preferred resource, building a foundation of trust through value-added information beyond the product itself.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields (or goggles) conforming to European standard EN 166 or OSHA 29 CFR 1910.133.[1][2]Protects eyes from dust particles and potential splashes.
Hand Protection Protective gloves.[1][3] Nitrile gloves are a suitable choice for handling solid chemicals.[4][5]Prevents direct skin contact with the compound.[3] It is important to inspect gloves for any damage before use.[1]
Skin and Body Protection Long-sleeved laboratory coat.[1]Minimizes the risk of skin exposure to the chemical.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[1][2][6] For large-scale operations, emergency situations, or if dust is generated and exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[1][2]Protects the respiratory system from inhalation of airborne particles.

Occupational Exposure Limits

Regulatory bodies in different regions have established occupational exposure limits for mecobalamin to protect workers.

JurisdictionExposure Limit TypeValue
United KingdomTWA (8 hr)0.1 mg/m³[3]
United KingdomSTEL (15 min)0.3 mg/m³[3]
SwitzerlandTWA (8 Stunden)0.05 mg/m³[3]

TWA (Time-Weighted Average): The average exposure over a specified period, usually an 8-hour workday. STEL (Short-Term Exposure Limit): A limit on a short-term (usually 15-minute) exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing risks associated with handling this compound.

1. Preparation and Area Setup:

  • Ensure the work area is clean and well-ventilated.[3]

  • Designate a specific area for handling the compound.

  • Assemble all necessary equipment and PPE before starting work.

  • Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety glasses with side shields or goggles.

  • Wash and dry hands thoroughly before putting on protective gloves. Inspect gloves for any tears or punctures.

3. Handling the Compound:

  • Handle this compound in a manner that avoids the formation of dust.[2]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • If there is a risk of generating dust, perform the work in a fume hood or a ventilated enclosure.

  • Keep containers tightly closed when not in use.[1][2]

4. Post-Handling Procedures:

  • Clean the work area thoroughly after handling is complete.

  • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

  • Dispose of used gloves and any contaminated disposable materials in a designated waste container.

  • Wash hands thoroughly with soap and water after removing gloves.[3]

  • Remove lab coat and store it appropriately. Do not wear lab coats outside of the laboratory.

The following diagram illustrates the standard workflow for handling this compound.

Figure 1: Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Clean & Ventilated) gather_materials Gather Materials & PPE prep_area->gather_materials check_safety Check Safety Equipment gather_materials->check_safety don_ppe Don PPE (Lab Coat, Goggles, Gloves) check_safety->don_ppe handle_compound Handle Compound (Avoid Dust Formation) don_ppe->handle_compound close_container Keep Container Closed handle_compound->close_container clean_area Clean Work Area close_container->clean_area remove_ppe Remove & Dispose of PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound

First-Aid Measures: Immediate Actions in Case of Exposure

In the event of accidental exposure, immediate and appropriate first-aid is essential.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, get medical advice/attention.[7]
Inhalation Move the exposed person to fresh air. If symptoms occur, get medical attention.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

1. Waste Classification:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.

2. Container Disposal:

  • Empty containers should be rinsed thoroughly.

  • Do not reuse empty containers.[6]

  • Dispose of in accordance with local regulations.[6]

3. Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[7]

  • One option for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Always observe all federal, state, and local environmental regulations.

The following diagram outlines the decision-making process for the disposal of this compound.

Figure 2: Disposal Workflow for this compound start Start: Unused or Waste This compound classify_waste Classify Waste (Hazardous vs. Non-Hazardous) start->classify_waste consult_regs Consult Local, Regional, & National Regulations classify_waste->consult_regs dispose_container Dispose of Empty Container (Rinse, Do Not Reuse) consult_regs->dispose_container dispose_chemical Dispose of Chemical Waste consult_regs->dispose_chemical approved_facility Send to Approved Waste Disposal Facility dispose_container->approved_facility dispose_chemical->approved_facility

Caption: Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.